molecular formula C20H16O5 B177917 Limonianin CAS No. 119309-02-3

Limonianin

Cat. No.: B177917
CAS No.: 119309-02-3
M. Wt: 336.3 g/mol
InChI Key: YEUHAZULDUVZLA-UHFFFAOYSA-N
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Description

Atalantoflavone is an extended flavonoid.
Atalantoflavone has been reported in Atalantia racemosa, Citrus medica, and other organisms with data available.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUHAZULDUVZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316885
Record name Atalantoflavone
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Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Atalantoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030450
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119309-02-3
Record name Atalantoflavone
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Record name Atalantoflavone
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Record name Atalantoflavone
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Record name Atalantoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

289 - 290 °C
Record name Atalantoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Limonianin (Atalantoflavone): A Technical Guide to Natural Sources and Isolation for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, also known as Atalantoflavone, is a naturally occurring flavonoid that has garnered significant interest within the scientific community. Its potential therapeutic applications, particularly in oncology, are underscored by recent findings. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known mechanism of action at the cellular level. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising phytochemical.

Natural Sources of this compound (Atalantoflavone)

This compound has been identified and isolated from a variety of plant species, primarily within the Rutaceae family. The principal botanical sources are outlined below.

Plant SpeciesFamilyPart(s) UsedReference(s)
Atalantia monophylla (L.) DC.RutaceaeLeaves, Peels[1][2][3]
Citrus limoniaRutaceaeRoot Bark
Erythrina sigmoideaFabaceaeNot specified
Atalantia buxifolia (Poir.) Oliv.RutaceaeNot specified
Atalantia wightii TanakaRutaceaeLeaves[4]

The leaves of Atalantia monophylla are a frequently cited and abundant source for the isolation of Atalantoflavone.[1]

Isolation and Purification of this compound from Atalantia monophylla Leaves

The following is a representative experimental protocol for the isolation and purification of this compound, synthesized from methodologies reported in the literature. This protocol describes a common workflow involving solvent extraction, fractionation, and chromatographic separation.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Fresh leaves of Atalantia monophylla are collected and authenticated.

  • The leaves are thoroughly washed with distilled water to remove any debris and then air-dried in the shade at room temperature.

  • The dried leaves are ground into a coarse powder using a mechanical grinder.

2. Extraction:

  • The powdered leaf material is subjected to maceration with methanol at room temperature for 72 hours, with occasional shaking. The solvent-to-solid ratio is typically 10:1 (v/w).

  • The methanolic extract is filtered through Whatman No. 1 filter paper. This process is repeated three times to ensure exhaustive extraction.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanol extract.

3. Fractionation:

  • The crude methanol extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction, which is typically enriched with flavonoids, is collected.

  • The ethyl acetate is evaporated under reduced pressure to yield a dried ethyl acetate extract.

4. Column Chromatography:

  • The dried ethyl acetate extract is subjected to column chromatography for the separation of its constituents.

  • Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent. The column is packed using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Mobile Phase: A gradient elution is performed with a solvent system of increasing polarity. A common system is n-hexane-ethyl acetate. The elution may start with 100% n-hexane, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

  • Fractions showing similar TLC profiles are pooled together.

5. Purification and Characterization:

  • The pooled fractions containing this compound are further purified by recrystallization or preparative TLC.

  • The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).

  • The structure of the isolated this compound is confirmed using spectroscopic techniques such as UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Quantitative Data Summary

While specific yields can vary based on the collection time of the plant material and the efficiency of the extraction and purification process, the following table provides a general overview of expected outcomes.

ParameterValue/Range
Starting Material (Dried Leaves)1.0 kg
Crude Methanol Extract100 - 150 g
Ethyl Acetate Fraction20 - 40 g
Purified this compound (Atalantoflavone)50 - 200 mg

Mechanism of Action: Modulation of the Twist1 Signaling Pathway

Recent research has elucidated a key mechanism through which this compound exerts its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). This compound has been shown to target Twist-related protein 1 (Twist1), a transcription factor that plays a crucial role in cancer progression and metastasis.

This compound directly associates with Twist1, leading to a significant reduction in its stability. This interaction promotes the ubiquitin-mediated proteasomal degradation of Twist1. The degradation of Twist1 reverses its downstream effects, which include the promotion of cell migration and metastasis. Consequently, this compound can inhibit the progression of NSCLC and may also enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the Twist1 signaling pathway.

Limonianin_Twist1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Atalantoflavone) Twist1 Twist1 This compound->Twist1 Binds to Twist1_Ub Ubiquitinated Twist1 Twist1_nucleus Twist1 Twist1->Twist1_nucleus Nuclear Translocation Ubiquitin Ubiquitin Ubiquitin->Twist1_Ub Ubiquitination Proteasome Proteasome Proteasome->Twist1_nucleus Inhibits Translocation Twist1_Ub->Proteasome Degradation Target_Genes Target Genes (e.g., promoting migration, metastasis, and drug resistance) Twist1_nucleus->Target_Genes Activates Transcription

Caption: this compound promotes the ubiquitination and subsequent proteasomal degradation of Twist1.

Experimental Workflow for Isolation

The generalized workflow for the isolation of this compound from its natural sources is depicted in the following diagram.

Isolation_Workflow Plant_Material Plant Material (e.g., Atalantia monophylla leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel, n-hexane:EtOAc gradient) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Purification (Recrystallization/Prep. TLC) Pooling->Purification Pure_this compound Pure this compound (Atalantoflavone) Purification->Pure_this compound Characterization Structural Characterization (NMR, MS, etc.) Pure_this compound->Characterization

Caption: Generalized workflow for the isolation and purification of this compound.

Conclusion

This compound (Atalantoflavone) represents a compelling natural product with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides a comprehensive overview of its natural sources and a detailed, representative protocol for its isolation. The elucidation of its mechanism of action, involving the targeted degradation of the Twist1 transcription factor, offers a clear rationale for its anti-cancer properties and opens new avenues for research and drug development. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully realize its therapeutic promise.

References

Unveiling the Bioactive Potential of Limonianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 25, 2025 – Limonianin, a naturally occurring flavone also known as Atalantoflavone, is emerging as a compound of significant interest to the scientific and medical research communities. Isolated from botanicals such as Epimedium species, Erythrina sigmoidea, and the root bark of Citrus limonia, this prenylated flavonoid is demonstrating promising bioactive properties, particularly in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, complete with quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action.

Inhibitory Action Against Porphyromonas gingivalis

This compound has shown notable efficacy against Porphyromonas gingivalis, a keystone pathogen in chronic periodontitis. Its antimicrobial activity is multifaceted, targeting key virulence factors and the bacterium's ability to form biofilms.

Gingipain Inhibition

Gingipains are cysteine proteases secreted by P. gingivalis that are crucial for its survival and pathogenicity. This compound has been identified as a non-competitive inhibitor of these enzymes. Research indicates that this compound's inhibition constant (Ki) for gingipains is in the micromolar (µM) range, signifying a potent inhibitory effect.

Table 1: Gingipain Inhibition by this compound

Enzyme TargetInhibition TypeKi Value
Gingipains (Rgp and Kgp)Non-competitiveµM order
Inhibition of Bacterial Growth and Biofilm Formation

Beyond enzyme inhibition, this compound also impedes the planktonic growth of P. gingivalis and disrupts its ability to form biofilms, which are critical for bacterial colonization and persistence in the oral cavity.

Gingipain Inhibition Assay: The inhibitory effect of this compound on gingipain activity is determined using purified gingipains (RgpB and Kgp) and fluorogenic substrates. The assay is typically conducted in a 96-well plate format.

  • Purified gingipain (5 nM) is pre-incubated with varying concentrations of this compound in a Tris-HCl buffer (0.1 M, pH 7.6) containing 50 mM NaCl and 5 mM CaCl2.

  • The reaction is initiated by the addition of a fluorogenic substrate specific for either Rgp (e.g., Z-Arg-AMC) or Kgp (e.g., Z-Lys-AMC).

  • The fluorescence intensity is measured over time using a microplate reader to determine the rate of substrate hydrolysis.

  • The inhibition constant (Ki) and the type of inhibition are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.

Bacterial Growth Assay: The effect of this compound on the planktonic growth of P. gingivalis is assessed by monitoring bacterial culture density.

  • P. gingivalis is cultured in Brain Heart Infusion (BHI) medium under anaerobic conditions.

  • The bacterial culture is then diluted and exposed to various concentrations of this compound.

  • The growth of the bacteria is monitored over time by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Formation Assay: The impact of this compound on biofilm formation is quantified using a crystal violet staining method.

  • P. gingivalis is cultured in a 96-well microtiter plate in BHI medium in the presence of sub-inhibitory concentrations of this compound.

  • After an incubation period that allows for biofilm formation, the planktonic bacteria are removed, and the wells are washed.

  • The adherent biofilm is stained with crystal violet solution.

  • The stained biofilm is then solubilized with an appropriate solvent (e.g., ethanol or acetic acid), and the absorbance is measured to quantify the biofilm biomass.

experimental_workflow_antigingivalis cluster_isolation Isolation of this compound cluster_assays Bioactivity Assays cluster_results Results plant Epimedium species extraction Methanol Extraction plant->extraction chromatography Column Chromatography extraction->chromatography This compound Purified this compound chromatography->this compound gingipain_assay Gingipain Inhibition Assay This compound->gingipain_assay Test Compound growth_assay Bacterial Growth Assay This compound->growth_assay biofilm_assay Biofilm Formation Assay This compound->biofilm_assay ki_value Ki Value (µM) gingipain_assay->ki_value mic_value MIC Value growth_assay->mic_value biofilm_inhibition % Biofilm Inhibition biofilm_assay->biofilm_inhibition

Workflow for assessing the anti-P. gingivalis activity of this compound.

Cytotoxic Activity Against Multidrug-Resistant (MDR) Cancer Cells

Preliminary studies have indicated that this compound possesses cytotoxic activity against multidrug-resistant (MDR) cancer cell lines.[1] This is a particularly significant finding, as MDR is a major obstacle in the successful treatment of many cancers. However, detailed quantitative data, such as IC50 values for specific MDR cell lines, and the precise mechanisms of action are still under investigation and not yet fully elucidated in the public domain.

Potential Mechanisms of Action in Cancer

While specific signaling pathways modulated by this compound in cancer cells are yet to be definitively identified, the broader class of flavonoids is known to influence several key pathways involved in cancer cell proliferation, survival, and apoptosis. It is plausible that this compound may exert its anticancer effects through one or more of the following signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and it is a known target of various flavonoids.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of NF-κB signaling is a common mechanism by which natural compounds exert their anti-inflammatory and anticancer effects.

potential_cancer_pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK NF_kB NF-κB Pathway This compound->NF_kB Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis inhibition promotes Survival Decreased Cell Survival PI3K_Akt->Survival inhibition leads to Proliferation Inhibition of Proliferation MAPK->Proliferation inhibition leads to NF_kB->Proliferation inhibition leads to

References

An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of Limonin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query for "Limonianin" has been interpreted as a likely reference to "Limonin," a well-documented tetracyclic triterpenoid compound found in citrus fruits. This guide will focus on the comprehensive structural elucidation and spectroscopic analysis of Limonin.

Limonin, a prominent member of the limonoid class of compounds, is responsible for the characteristic bitterness in citrus fruits. Its complex, highly oxygenated structure has been a subject of extensive research, leading to a thorough understanding of its chemical architecture. This technical guide provides a detailed overview of the methodologies employed in the structure elucidation of limonin, presents its spectroscopic data in a structured format, and illustrates the logical workflow of its structural determination.

Experimental Protocols

The elucidation of limonin's structure involves a multi-step process, beginning with its isolation from natural sources, followed by purification and characterization using various spectroscopic techniques.

1. Isolation and Purification of Limonin from Citrus Seeds

Several methods have been developed for the efficient extraction of limonin from citrus seeds. Common protocols include:

  • Flash Extraction: This rapid method involves the use of ethanol as a solvent. The optimized conditions are typically a 72% (v/v) ethanol concentration with a solvent-to-solid ratio of 29:1 (mL/g) and a rotational speed of 4000 r/min for 2 minutes. The extracted limonin is then crystallized from a mixed solution of dichloromethane and isopropanol (1:3) at 4°C.[1]

  • Aqueous Extraction: A more environmentally friendly approach utilizes an alkaline solution to take advantage of the pH-dependent reversible opening of the D-ring lactone of limonin. Optimized conditions for this method are a pH of 11, a temperature of 70°C, an alkaline solution-to-seeds ratio of 20:1 (v/w), and ultrasonic power of 800 W for 30 minutes.[2]

  • Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) is employed in this technique. Less polar limonin is extracted using SC-CO2, and for more polar limonoid glucosides, ethanol is used as a co-solvent.[3]

Following extraction, purification is typically achieved through column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or flash chromatography.[3]

2. Spectroscopic Analysis for Structure Elucidation

The purified limonin is subjected to a battery of spectroscopic analyses to determine its molecular structure.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of limonin.[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying different parts of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for assembling the molecular skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (from lactones and ketones) and ethers.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Data Presentation: Spectroscopic and Crystallographic Data of Limonin

The following tables summarize the key quantitative data obtained from the spectroscopic and crystallographic analysis of limonin.

Table 1: ¹³C NMR Spectroscopic Data for Limonin (CDCl₃)

Carbon No.Chemical Shift (δ, ppm)
179.1
236.3
3169.8
480.5
551.5
638.3
7205.8
854.3
948.9
1045.9
1119.3
1229.7
1338.0
1465.7
1554.0
16166.7
1778.0
1821.3
1921.6
20120.2
21141.1
22109.8
23143.2
2430.2
2517.8
2626.6

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Limonin

ParameterValue
Molecular FormulaC₂₆H₃₀O₈
Molecular Weight470.5 g/mol
Exact Mass470.19406791 Da
Precursor Ion (LC-MS/MS, [M-H]⁻)m/z 469.1868

Data sourced from PubChem.

Table 3: Infrared (IR) Spectroscopy Data for Limonin

Wavenumber (cm⁻¹)Functional Group Assignment
1733Ester carbonyl group stretching
1680, 960C=C bond stretching
2920β-furan ring C-H stretching
1395Methyl group C-H bending

Data compiled from various sources.

Table 4: Crystal Structure Data for Limonin

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a8.8770 Å
b14.533 Å
c17.748 Å
α90.00°
β90.00°
γ90.00°

Data sourced from the Crystallography Open Database (COD Number: 1542505).

Mandatory Visualization: Workflow for Limonin Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of limonin, from its natural source to the final confirmed structure.

Limonin_Structure_Elucidation cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Structure Confirmation Citrus_Seeds Citrus Seeds Extraction Extraction (Flash/Aqueous/SFE) Citrus_Seeds->Extraction Purification Purification (Chromatography) Extraction->Purification MS Mass Spectrometry (HR-ESI-MS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purification->NMR IR IR Spectroscopy Purification->IR Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Connectivity 2D Structure (Connectivity Map) NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula->Connectivity Final_Structure 3D Structure & Stereochemistry Connectivity->Final_Structure Functional_Groups->Connectivity Xray X-ray Crystallography Final_Structure->Xray Synthesis Total Synthesis Final_Structure->Synthesis Xray->Final_Structure Synthesis->Final_Structure

Caption: Workflow of Limonin Structure Elucidation.

References

An In-depth Technical Guide on the Biosynthesis of Limonoids in Citrus limonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthetic pathway of limonoids, a class of highly oxygenated triterpenoids, in Citrus limonia. While the specific compound "limonianin" is not extensively documented in scientific literature, it is understood to be a member of the limonoid family. Therefore, this guide will focus on the well-established general pathway for limonoid biosynthesis in Citrus species, which is applicable to the synthesis of various limonoid compounds.

Introduction to Citrus Limonoids

Limonoids are a significant class of secondary metabolites found predominantly in the Rutaceae and Meliaceae families, with citrus fruits being a primary source.[1][2] These compounds are responsible for the characteristic bitterness in many citrus juices, a phenomenon known as delayed bitterness.[2][3] Beyond their impact on taste, citrus limonoids have garnered substantial interest from the scientific community for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and insecticidal properties.[1]

The biosynthesis of limonoids is a complex process that occurs in specific tissues of the citrus plant and involves a series of enzymatic modifications of a triterpenoid precursor. Understanding this pathway is crucial for the genetic improvement of citrus varieties to modulate bitterness and for the potential biotechnological production of these valuable bioactive compounds.

The Limonoid Biosynthetic Pathway

Limonoids are synthesized via the isoprenoid biosynthetic pathway, commencing with the cyclization of squalene. The biosynthesis is believed to primarily occur in the phloem region of the stem, from where the limonoids are then translocated to other parts of the plant, such as leaves, fruits, and seeds, for further metabolism and accumulation.

The precursor for most citrus limonoids is nomilin . The pathway from nomilin to other key limonoids involves several enzymatic steps. A simplified overview of the core pathway is as follows:

  • Formation of Nomilin: The initial steps involve the conversion of acetate via the mevalonate pathway to produce the triterpenoid precursor, which is then modified to form nomilin.

  • Conversion to other Limonoids: Nomilin serves as the starting point for the synthesis of a variety of other limonoid aglycones.

  • Glucosidation: In maturing fruit tissues, limonoid aglycones undergo glucosidation, a process catalyzed by the enzyme limonoid glucosyltransferase (LGT) . This conversion of bitter aglycones to non-bitter glucosides is a natural debittering process.

  • Degradation and Interconversion: Other key enzymes involved in limonoid metabolism include limonoid D-ring lactone hydrolase (LLH) , which is associated with the formation of the bitter limonin from its precursor, and limonoid glucoside β-glucosidase , which can hydrolyze limonoid glucosides back to their aglycone forms.

Below is a diagram illustrating the core biosynthetic pathway of major citrus limonoids.

Limonoid_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Limonoid Backbone Formation (Stem Phloem) cluster_2 Limonoid Interconversion & Metabolism (Fruit & Seeds) Acetate Acetate Mevalonate Mevalonate Acetate->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Triterpenoid Precursor Triterpenoid Precursor Squalene->Triterpenoid Precursor Nomilin Nomilin Triterpenoid Precursor->Nomilin Multiple Steps Obacunone Obacunone Nomilin->Obacunone Nomilinic Acid Nomilinic Acid Nomilin->Nomilinic Acid Ichangin Ichangin Obacunone->Ichangin Limonin Limonin Ichangin->Limonin LLH Limonin Glucoside Limonin Glucoside Limonin->Limonin Glucoside LGT Nomilin Glucoside Nomilin Glucoside Nomilinic Acid->Nomilin Glucoside LGT

Caption: Core Biosynthetic Pathway of Citrus Limonoids.

Quantitative Data on Limonoid Content

The concentration of limonoids varies significantly among different Citrus species and even between different tissues and developmental stages of the same fruit. The following tables summarize quantitative data for two of the most studied limonoids, limonin and nomilin, in various citrus fruits.

Table 1: Limonin Content in Various Citrus Fruits

Citrus VarietySample TypeLimonin Content (mg/100g)Reference
LemonYoung Fruit103.39
LemonDropped Fruit48.91
Ehime No. 38Young Fruit74.38
OrahExpanding Fruit42.17
Tarocco No. 4Dropped Fruit1.46
Red Blood OrangeJuice47.98 (µg/mL)
SuccariJuice42.68 (µg/mL)
Rough LemonJuice0.00

Table 2: Nomilin Content in Various Citrus Fruits

Citrus VarietySample TypeNomilin Content (mg/100g)Reference
Yellow TacoponYoung Fruit34.41
Yellow TacoponDropped Fruit20.75
OrahExpanding Fruit18.88
LemonExpanding Fruit17.03
Tarocco No. 4Expanding Fruit2.42
Rough LemonJuice5.42 (µg/mL)
MusambiJuice4.26 (µg/mL)
SuccariJuice0.04 (µg/mL)

Experimental Protocols

The quantification of limonoids is essential for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the separation and quantification of these compounds.

Protocol: Quantification of Limonin and Nomilin by HPLC

This protocol is a generalized procedure based on methodologies reported in the literature.

1. Sample Preparation:

  • Fruit Tissues (Peel, Pulp, Seeds):
  • Lyophilize the fresh tissue to a constant weight and grind into a fine powder.
  • Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g).
  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile) using ultrasonication or Soxhlet extraction for a defined period (e.g., 30-60 minutes).
  • Centrifuge the extract to pellet the solid material.
  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
  • Juice Samples:
  • Centrifuge the juice sample to remove pulp and other solids.
  • Pass the clarified juice through a C18 solid-phase extraction (SPE) cartridge to concentrate the limonoids and remove interfering substances.
  • Elute the limonoids from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).
  • Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical isocratic condition is 30-32% acetonitrile in water.
  • Flow Rate: 0.8 - 1.0 mL/min.
  • Detection: UV detector at a wavelength of 207-210 nm.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 25-30 °C.

3. Quantification:

  • Prepare a series of standard solutions of pure limonin and nomilin of known concentrations.
  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared samples and determine the peak areas for limonin and nomilin.
  • Calculate the concentration of limonin and nomilin in the samples by interpolating their peak areas on the calibration curve.

The following diagram illustrates a typical workflow for the quantitative analysis of limonoids.

Experimental_Workflow Citrus Sample (Fruit/Juice) Citrus Sample (Fruit/Juice) Sample Preparation Sample Preparation Citrus Sample (Fruit/Juice)->Sample Preparation Extraction (for solid samples) Extraction (for solid samples) Sample Preparation->Extraction (for solid samples) Solid-Phase Extraction (for juice) Solid-Phase Extraction (for juice) Sample Preparation->Solid-Phase Extraction (for juice) Filtration Filtration Extraction (for solid samples)->Filtration Solid-Phase Extraction (for juice)->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Results Results Quantification->Results

Caption: Workflow for Limonoid Quantification.

Future Perspectives

Research into the biosynthesis of citrus limonoids is ongoing. The identification and characterization of the genes encoding the enzymes in this pathway are of particular interest. This knowledge could be leveraged for the metabolic engineering of citrus plants to produce fruits with lower bitterness and higher concentrations of beneficial limonoid glucosides. Furthermore, a deeper understanding of the regulatory mechanisms governing this pathway could enable the development of biotechnological systems for the sustainable production of specific limonoids for pharmaceutical and nutraceutical applications.

References

In Vitro Anticancer Activity of Limonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonin, a naturally occurring triterpenoid found in citrus fruits, has garnered significant attention for its potential as an anticancer agent. Extensive in vitro research has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death. This technical guide provides a comprehensive overview of the in vitro anticancer activities of limonin, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental methodologies for key assays are provided, along with a summary of quantitative data and visual representations of the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Quantitative Analysis of Limonin's Anticancer Efficacy

The cytotoxic and antiproliferative effects of limonin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Limonin in Various Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
SW480Colon Adenocarcinoma54.7472[1]
HCT116Colorectal Carcinoma58.4 ± 2.124[2]
SW480Colorectal Carcinoma63.2 ± 1.724[2]
HL-60Promyelocytic LeukemiaProliferation inhibited in a dose-dependent mannerNot Specified[3][4]
SKOV-3Ovarian CancerViability reducedNot Specified
A2780Ovarian CancerViability reducedNot Specified
RMUG-SOvarian CancerViability reducedNot Specified
MDA-MB-231Breast CancerMigration and invasion inhibitedNot Specified
MCF-7Breast CancerGrowth inhibition observedNot Specified

Key In Vitro Anticancer Mechanisms of Limonin

Limonin exerts its anticancer effects through several well-defined mechanisms, primarily through the induction of apoptosis and the modulation of cell cycle progression.

Induction of Apoptosis

Limonin has been shown to be a potent inducer of apoptosis in multiple cancer cell lines. The primary mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Key molecular events in limonin-induced apoptosis include:

  • Downregulation of Bcl-2: Limonin decreases the expression of the anti-apoptotic protein Bcl-2.

  • Upregulation of Bax: It increases the expression of the pro-apoptotic protein Bax.

  • Mitochondrial Outer Membrane Permeabilization: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, limonin can also inhibit cancer cell proliferation by causing cell cycle arrest. While the specific phase of arrest can be cell-type dependent, studies have indicated its potential to interfere with the normal progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

Signaling Pathways Modulated by Limonin

Limonin's anticancer activities are mediated through its interaction with and modulation of key cellular signaling pathways that are often dysregulated in cancer.

Intrinsic Apoptosis Pathway

As previously mentioned, limonin activates the mitochondrial-mediated intrinsic apoptosis pathway. The signaling cascade is initiated by cellular stress induced by limonin, leading to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

G cluster_limonin Limonin cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Limonin Limonin Bcl2 Bcl-2 (Anti-apoptotic) Limonin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Limonin->Bax activates Bcl2->Bax inhibits CytochromeC Cytochrome c Bax->CytochromeC release Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytochromeC->Apoptosome activates G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 IGF1 IGF-1 IGFR1 IGFR1 IGF1->IGFR1 STAT3 STAT3 VEGFR2->STAT3 phosphorylates IGFR1->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization SHP1 SHP-1 SHP1->pSTAT3 dephosphorylates TargetGenes Target Genes (e.g., MMP-9, VEGF) pSTAT3_dimer->TargetGenes activates transcription Metastasis Metastasis & Angiogenesis TargetGenes->Metastasis Limonin Limonin Limonin->VEGFR2 inhibits Limonin->IGFR1 inhibits Limonin->SHP1 activates G cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of Limonin start->treat incubate Incubate for a specified duration (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze G cluster_workflow Apoptosis Assay Workflow start Treat cells with Limonin harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

The Antimicrobial Spectrum of Limonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonene, a naturally occurring monoterpene found in the peels of citrus fruits, has garnered significant attention for its broad-spectrum antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the antimicrobial activity of limonene, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. It is important to note that the compound "Limonianin" specified in the query is likely a typographical error, and this document focuses on the well-researched compound, limonene.

Quantitative Antimicrobial Spectrum of Limonene

The antimicrobial efficacy of limonene has been quantified against a range of pathogenic bacteria and fungi using standardized methods such as the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI).

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The following tables summarize the reported MIC values of limonene against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Limonene against Bacteria

Bacterial SpeciesStrainMIC (mg/mL)Reference
Escherichia coliATCC 259220.9 - 1.9[5]
Staphylococcus aureusATCC 259230.9 - 1.9
Salmonella typhimurium-0.9 - 1.9
Listeria monocytogenes-20 (mL/L)
Enterococcus faecalisATCC 29212> R-limonene nanoemulsion
Methicillin-resistantStaphylococcus aureus (MRSA)Clinical Isolates1.0 - 32.0
Methicillin-susceptibleStaphylococcus aureus (MSSA)Clinical Isolates1.0 - 32.0

Table 2: Minimum Inhibitory Concentration (MIC) of Limonene against Fungi

Fungal SpeciesStrainMIC (mg/mL)Reference
Candida albicans-> 0.15% (v/v)
Aspergillus niger--
Zone of Inhibition (ZOI) Data

The Zone of Inhibition is a qualitative measure of the antimicrobial activity of a substance. It is observed as a clear area around an antimicrobial-impregnated disk on an agar plate where microbial growth is inhibited.

Table 3: Zone of Inhibition (ZOI) of Limonene against Bacteria

Bacterial SpeciesStrainLimonene ConcentrationZone of Inhibition (mm)Reference
Yersinia enterocolitica-500 µL/L (in acetone)32.2
Staphylococcus aureus-50 µL/L (in acetone)30.3
Listeria monocytogenes--26
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 4330010 µL (pure)12.3 ± 1.5
Methicillin-susceptible Staphylococcus aureus (MSSA)ATCC 2592310 µL (pure)12.3 ± 1.5

Mechanism of Action

The primary antimicrobial mechanism of limonene involves the disruption of the microbial cell membrane. As a lipophilic compound, limonene readily partitions into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: Limonene disrupts the structural integrity of the cell membrane, causing an increase in its permeability. This allows for the leakage of essential intracellular components such as ions, proteins, and nucleic acids.

  • Dissipation of Proton Motive Force: The compromised membrane integrity leads to the dissipation of the proton motive force (PMF), which is crucial for ATP synthesis and other essential cellular processes.

  • Inhibition of Respiratory Chain Enzymes: Limonene has been shown to inhibit the activity of respiratory chain complexes and ATPases, further disrupting cellular energy metabolism. This leads to a decrease in intracellular ATP levels.

  • Cellular Damage and Death: The culmination of membrane damage, leakage of cellular contents, and energy depletion ultimately leads to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth

  • Limonene stock solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the limonene stock solution in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (containing 100 µL of diluted limonene) with 100 µL of the standardized inoculum.

  • Include a positive control (broth with inoculum, no limonene) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at the optimal temperature and duration for the test microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of limonene in which no visible growth is observed.

Agar Disk Diffusion Method for Zone of Inhibition (ZOI) Determination

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Limonene solution

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid.

  • Evenly streak the swab over the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place a filter paper disk impregnated with a known concentration of limonene onto the center of the inoculated agar surface.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plate and incubate at the optimal temperature and duration for the test microorganism.

  • After incubation, measure the diameter of the clear zone of no growth around the disk in millimeters (mm) using a ruler or calipers.

Visualizations

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Limonene in broth C Inoculate microplate wells with standardized culture A->C B Standardize microbial inoculum (0.5 McFarland) B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Experimental Workflow: Agar Disk Diffusion for Zone of Inhibition```dot

Signaling Pathway: Proposed Antimicrobial Mechanism of Limonene

Limonene_Mechanism cluster_membrane Cell Membrane Interaction cluster_consequences Cellular Consequences cluster_metabolism Metabolic Inhibition Limonene Limonene Membrane Disruption of Lipid Bilayer Limonene->Membrane Respiratory_Chain Inhibition of Respiratory Chain Limonene->Respiratory_Chain Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Permeability->Leakage PMF Dissipation of Proton Motive Force Permeability->PMF Cell_Death Cell Death Leakage->Cell_Death ATP_Synthase Inhibition of ATP Synthesis PMF->ATP_Synthase ATP_Synthase->Cell_Death Respiratory_Chain->ATP_Synthase

References

Initial Pharmacokinetic Profile of Limonianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Limonianin" is a hypothetical agent for the purposes of this technical guide. The data, protocols, and pathways described herein are representative examples based on common practices in preclinical drug development and do not correspond to an existing therapeutic agent. This document is intended to serve as a template and guide for the presentation of pharmacokinetic data.

Executive Summary

This document provides a comprehensive initial assessment of the pharmacokinetic (PK) profile of this compound, a novel small molecule entity with potential therapeutic applications. The study summarizes key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters derived from a combination of in vivo rodent studies and in vitro assays. The data indicate that this compound is a moderately bioavailable compound with a plasma protein binding of approximately 85% and is primarily cleared via hepatic metabolism. The following sections detail the experimental methodologies, present quantitative data in a structured format, and visualize key experimental and biological pathways to provide a thorough understanding of this compound's disposition.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1250 ± 150450 ± 95
Tmax (h)0.252.0
AUC0-t (ng·h/mL)1875 ± 2102800 ± 350
AUC0-inf (ng·h/mL)1950 ± 2302950 ± 380
t1/2 (h)4.5 ± 0.84.8 ± 1.1
Clearance (CL) (mL/min/kg)8.5 ± 1.2-
Volume of Distribution (Vdss) (L/kg)3.1 ± 0.5-
Bioavailability (F%) -30.2%
Data are presented as mean ± standard deviation (n=5).
Table 2: In Vitro ADME Profile of this compound
AssayParameterResultClassification
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)15.2 ± 1.8High Permeability
Efflux Ratio (B→A / A→B)1.2Low Efflux
Plasma Protein Binding Human Plasma (% Bound)85.3% ± 4.1%High Binding
Rat Plasma (% Bound)82.1% ± 5.5%High Binding
Metabolic Stability Human Liver Microsomes (t1/2, min)25Moderate Stability
Rat Liver Microsomes (t1/2, min)18Moderate Stability
CYP450 Inhibition IC50 (µM) vs. major isoforms> 20 µMLow Inhibition Potential

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, were used.[1][2] Animals were fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 1 mg/kg via the tail vein.[3]

    • Oral (PO): this compound was suspended in 0.5% methylcellulose and administered as a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Serial blood samples (~100 µL) were collected from the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.[1][2]

  • Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Assay Procedure:

    • The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A→B) transport, this compound (10 µM) was added to the apical side, and samples were taken from the basolateral side over 2 hours.

    • For basolateral to apical (B→A) transport, the process was reversed to determine the efflux ratio.

  • Quantification: Compound concentrations in the receiver compartments were measured by LC-MS/MS. The apparent permeability coefficient (Papp) was then calculated.

Plasma Protein Binding Assay
  • Method: The fraction of this compound bound to plasma proteins was determined using the Rapid Equilibrium Dialysis (RED) method.

  • Procedure:

    • This compound (1 µM) was spiked into human and rat plasma.

    • The spiked plasma was placed in the sample chamber of a RED device, with dialysis buffer in the adjacent chamber, separated by a semipermeable membrane.

    • The device was incubated at 37°C for 4 hours to reach equilibrium.

  • Analysis: The concentrations of this compound in the plasma and buffer chambers were quantified by LC-MS/MS to calculate the percentage of unbound and bound drug.

Metabolic Stability Assay
  • Test System: Pooled human and rat liver microsomes were used to assess Phase I metabolism.

  • Incubation:

    • This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) at 37°C.

    • The reaction was initiated by adding the cofactor NADPH.

  • Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile.

  • Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS to determine the metabolic half-life (t1/2).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_invitro In Vitro Profiling cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Modeling Permeability Caco-2 Permeability LCMS LC-MS/MS Quantification Permeability->LCMS PPB Plasma Protein Binding PPB->LCMS MetStab Metabolic Stability MetStab->LCMS Dosing IV & PO Dosing (Sprague-Dawley Rats) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Processing->LCMS PK_Model Pharmacokinetic Modeling (NCA) LCMS->PK_Model Report Final PK Profile PK_Model->Report Generate Profile

Caption: Workflow for the initial pharmacokinetic assessment of this compound.

Hypothetical Signaling Pathway

This compound is hypothesized to modulate the inflammatory response by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6)

References

Solubility of Limonianin in DMSO and Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, also known as Atalantoflavone, is a flavone found in plants such as Erythrina sigmoidea and the root bark of Citrus limonia.[1] Like many flavonoids, this compound exhibits cytotoxic activity against multidrug-resistant cancer cell lines and has inhibitory effects against pathogens such as P. gingivalis.[1][2] However, the therapeutic potential of flavonoids is often limited by their low solubility in aqueous solutions, which affects bioavailability. This technical guide provides an in-depth overview of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and other organic solvents, outlines a general experimental protocol for solubility determination, and illustrates a key signaling pathway commonly modulated by flavones.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, information from supplier-provided stock solution preparation tables allows for an estimation of its minimum solubility in suitable organic solvents.

Table 1: Estimated Minimum Solubility of this compound

CompoundMolecular Weight ( g/mol )Concentration (mM)Mass (mg)Volume (mL)Estimated Solubility (mg/mL)Solvent
This compound336.3410102.9732≥ 3.36Not Specified

Data derived from stock solution preparation information provided by GlpBio.[1] The solvent is not specified but is implied to be a common organic solvent like DMSO. The value represents a concentration at which a clear solution can be prepared, indicating the solubility is at least this value.

For context, the solubility of other structurally related flavonoids in common organic solvents is presented in Table 2. Flavones, the structural backbone of this compound, are generally soluble in polar aprotic solvents like DMSO and DMF.

Table 2: Solubility of Other Flavonoids in Organic Solvents

FlavonoidSolventSolubility (mg/mL)
FlavoneDMSO~30
FlavoneDimethyl formamide (DMF)~30
FlavoneEthanol~30
AmentoflavoneDMSO~10
AmentoflavoneDimethyl formamide (DMF)~20
AmentoflavoneEthanol~1

Data sourced from Cayman Chemical product information sheets.[3]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following is a general methodology for determining the solubility of a flavonoid like this compound, adapted from studies on similar compounds.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required can vary depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Tips for Increasing Solubility: For compounds with poor solubility, gentle heating to 37°C or sonication in an ultrasonic bath can help facilitate dissolution, particularly when preparing stock solutions.

Signaling Pathways and Visualizations

While specific signaling pathways targeted by this compound are not yet well-documented, flavonoids as a class are known to modulate numerous intracellular signaling cascades involved in cell proliferation, apoptosis, and inflammation. The PI3K/Akt pathway is a critical regulator of cell survival and is frequently inhibited by various flavones, leading to anticancer effects.

Below is a generalized diagram representing the inhibitory effect of flavones on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts Akt Akt mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription Akt->Transcription PIP2 PIP2 PIP3->Akt Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Flavonoids Flavonoids (e.g., this compound) Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition

Caption: Generalized PI3K/Akt signaling pathway inhibited by flavones.

Conclusion

The available data on this compound solubility, while not extensive, suggests that like other flavonoids, it is soluble in polar aprotic organic solvents such as DMSO. For researchers in drug development, the low aqueous solubility of this compound is a critical factor to consider. The provided protocol offers a standardized approach for accurately determining its solubility in various solvent systems, which is a fundamental step in developing effective formulations for preclinical and clinical studies. Further research into the specific molecular targets and signaling pathways of this compound will be essential to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Thermal and pH Stability of Limonin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Limonianin": Initial searches for "this compound" did not yield relevant scientific data. It is presumed that the intended subject of this guide is Limonin , a well-documented and researched limonoid compound responsible for bitterness in citrus fruits. All subsequent information pertains to Limonin.

This technical guide provides a comprehensive overview of the thermal and pH stability of Limonin, targeting researchers, scientists, and professionals in drug development. The information is compiled from various scientific studies to offer a detailed understanding of Limonin's behavior under different environmental conditions.

Introduction to Limonin

Limonin is a highly oxygenated triterpenoid compound found predominantly in citrus fruits and belongs to the class of compounds known as limonoids. It is a major contributor to the delayed bitterness in citrus juices, which has significant implications for the food and beverage industry. Beyond its role in taste, Limonin has been investigated for a range of potential biological activities, making its stability a critical factor in the development of functional foods and pharmaceuticals.

pH Stability of Limonin

The stability of Limonin is highly dependent on the pH of its environment. Generally, Limonin exhibits its greatest stability in acidic to neutral conditions, while it readily degrades in alkaline environments.

The following table summarizes the stability of Limonin at various pH values as determined by kinetic studies. The data is primarily derived from studies on purified Limonin in buffered solutions.

pHTemperature (°C)Reaction Rate Constant (k) (min⁻¹)Stability Profile
245> 40 x 10⁻⁴Low Stability
345> 40 x 10⁻⁴Low Stability
445< 40 x 10⁻⁴ and > 10 x 10⁻⁴Moderate Stability
5452.06 x 10⁻⁴Most Stable
645< 10 x 10⁻⁴High Stability
745< 10 x 10⁻⁴High Stability
845> 40 x 10⁻⁴Low Stability
945> 40 x 10⁻⁴Low Stability
10-12Not SpecifiedNot SpecifiedComplete Degradation[1]

Data compiled from Jitpukdeebodintra et al. (2005). The study notes that the degradation of Limonin follows apparent first-order kinetics.[2]

In citrus juice, acidic conditions (pH 3) have been shown to significantly accelerate the formation of Limonin from its precursor, limonoate A-ring lactone (LARL).[3][4] While this is a formation process rather than a degradation one, it is a critical aspect of Limonin's behavior in acidic food matrices.

A common methodology for evaluating the pH stability of Limonin involves the following steps:

  • Preparation of Limonin Stock Solution: A stock solution of Limonin is prepared, typically in an organic solvent like acetonitrile or acetone, to a known concentration (e.g., 1000 ppm).[2]

  • Preparation of Buffer Solutions: A series of standardized pH buffers are prepared to cover the desired pH range (e.g., pH 2 to 12). A universal buffer, such as a citrate-phosphate-borate/hydrochloride buffer, can be used to maintain consistent ionic strength.

  • Incubation: An aliquot of the Limonin stock solution is added to each buffer solution in a sealed vial to achieve the final desired concentration. These samples are then incubated in a temperature-controlled environment, such as a hot air oven or water bath, at a specific temperature (e.g., 45°C, 70°C, or 80°C).

  • Sampling: Aliquots are withdrawn from each vial at predetermined time intervals. The reaction is quenched immediately, often by cooling the sample in an ice bath.

  • Quantification: The concentration of the remaining Limonin in each sample is determined using High-Performance Liquid Chromatography (HPLC). The percentage of remaining Limonin is then plotted against time to determine the degradation kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Limonin Stock (e.g., 1000 ppm) mix Mix Limonin Stock with Buffers stock->mix buffers pH Buffers (pH 2-12) buffers->mix incubate Incubate at Constant Temperature (e.g., 45°C, 70°C, 80°C) mix->incubate sample Withdraw Samples at Time Intervals incubate->sample quench Quench Reaction (Ice Bath) sample->quench hplc HPLC Analysis quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Workflow for assessing the pH stability of Limonin.

Thermal Stability of Limonin

The thermal stability of Limonin is influenced by its physical state (solid vs. in solution) and the presence of other substances, such as enzymes.

The following tables summarize the thermal stability of Limonin under different conditions.

Table 2: Thermal Stability of Solid Limonin

Temperature (°C)Reaction Rate Constant (k) (day⁻¹)Stability Profile
451.58 x 10⁻³High Stability
702.03 x 10⁻³Moderate Stability
802.22 x 10⁻³Lower Stability

Data for solid Limonin at 70% humidity, following first-order decomposition kinetics.

Table 3: Thermal Stability of Limonin in Solution (pH 8.0)

Temperature (°C)Degradation (%)Notes
25-45Up to 66%Maximum degradation observed at 40°C in the presence of limonoate dehydrogenase from Corynebacterium fascians.
50-Used for optimal extraction of Limonin, suggesting some stability at this temperature.

It is important to note that the melting point of pure Limonin is 298-300°C, indicating high thermal stability in its crystalline form. However, in solution, its stability is significantly lower and context-dependent. For instance, heat treatment of citrus juice can accelerate the conversion of Limonin's non-bitter precursor into Limonin, which is a stability consideration in food processing.

The methodology for assessing the thermal stability of Limonin is similar to that for pH stability, with a focus on varying the temperature.

  • Sample Preparation: For solid-state stability, a precise amount of Limonin is weighed into vials and stored in a temperature- and humidity-controlled oven. For stability in solution, Limonin is dissolved in a suitable solvent or buffer at a specific pH.

  • Incubation: The vials are incubated at various temperatures (e.g., 45°C, 70°C, 80°C) for a defined period.

  • Sampling and Analysis: At regular intervals, samples are withdrawn, and the remaining Limonin is quantified, typically by HPLC. For solid samples, the contents of the vial are first dissolved in a suitable solvent before analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sample_prep Prepare Limonin Samples (Solid or Solution) incubate Incubate at Different Temperatures (e.g., 45°C, 70°C, 80°C) sample_prep->incubate sample Withdraw Samples at Time Intervals incubate->sample dissolve Dissolve Solid Sample (if applicable) sample->dissolve hplc HPLC Quantification sample->hplc dissolve->hplc kinetics Determine Rate Constants hplc->kinetics

Workflow for assessing the thermal stability of Limonin.

Summary and Implications

The stability of Limonin is a critical consideration for its application in the food, beverage, and pharmaceutical industries.

  • pH Stability: Limonin is most stable in mildly acidic conditions (pH 5-7) and degrades rapidly in alkaline environments. This is particularly relevant for formulating beverages and oral drug delivery systems. In acidic matrices like citrus juice, the formation of Limonin from its precursor is accelerated.

  • Thermal Stability: As a solid, Limonin is very stable, with a high melting point. In solution, its thermal stability is significantly lower and is influenced by pH and the presence of enzymes. Thermal processing in the food industry can impact Limonin content, and this needs to be carefully controlled to manage bitterness.

The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with Limonin. Further studies in specific product matrices are recommended to fully characterize its stability for any given application.

References

Limonianin (Atalantoflavone): A Technical Whitepaper on its Discovery, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonianin, also known as Atalantoflavone, is a naturally occurring flavone that has demonstrated significant biological activities, including cytotoxicity against multidrug-resistant (MDR) cancer cell lines and inhibitory effects against the periodontal pathogen Porphyromonas gingivalis. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, detailed experimental protocols for key biological assays, a summary of its quantitative biological data, and an exploration of the potential signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound.

Discovery and Historical Research

This compound (Atalantoflavone) is a flavonoid compound that has been isolated from several plant species. Its discovery is rooted in the exploration of natural products for potential medicinal properties.

Initial Isolation and Structure Elucidation:

While the exact first report of the isolation and structure elucidation of this compound (Atalantoflavone) is not definitively available in the searched literature, related phytochemical studies on its source plants provide context. For instance, research on Atalantia ceylanica, a known source of this compound, dates back to at least 1987 with the isolation of acridone alkaloids and a pyranoflavone from its leaves[1]. The compound has also been identified in other citrus species, such as Citrus medica, and in plants from the Epimedium genus.

The structure of this compound has been established through various spectroscopic methods, which are standard in the field of natural product chemistry. These techniques typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of chromophoric systems like flavonoids.

The systematic name for this compound (Atalantoflavone) is 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one.

Biological Activity and Quantitative Data

This compound has shown promise in two key therapeutic areas: oncology, specifically against multidrug-resistant cancers, and in combating periodontal disease.

Cytotoxic Activity against Multidrug-Resistant (MDR) Cancer Cell Lines

This compound has been reported to exhibit cytotoxic activity against cancer cell lines that have developed resistance to multiple chemotherapeutic drugs. This is a critical area of cancer research, as MDR is a major cause of treatment failure.

Quantitative Data:

Currently, specific IC50 (half-maximal inhibitory concentration) values for this compound against various MDR cancer cell lines are not available in the public domain based on the conducted searches. The available literature makes general claims about its cytotoxic activity but lacks specific quantitative data for this particular compound. For context, other flavonoids have demonstrated potent cytotoxicity against MDR cancer cell lines, with IC50 values often in the low micromolar range. Further research is needed to quantify the specific potency of this compound.

Cell LineCancer TypeIC50 (µM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Cytotoxicity of this compound against MDR Cancer Cell Lines. Specific IC50 values for this compound are not currently available in the searched literature.

Inhibition of Porphyromonas gingivalis

Porphyromonas gingivalis is a key pathogen in the development of periodontitis, a serious gum infection that can lead to tooth loss and has been linked to other systemic diseases. This compound has been shown to inhibit the growth and biofilm formation of this bacterium.

Quantitative Data:

Bacterial StrainActivityMIC (µg/mL)Reference
Porphyromonas gingivalisGrowth InhibitionData Not AvailableData Not Available
Porphyromonas gingivalisBiofilm Formation InhibitionData Not AvailableData Not Available

Table 2: Inhibitory Activity of this compound against Porphyromonas gingivalis. Specific MIC values for this compound are not currently available in the searched literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative methodologies for the key biological assays mentioned.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of multidrug-resistant cancer cells by 50% (IC50).

Materials:

  • MDR cancer cell line (e.g., a doxorubicin-resistant line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MDR cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed MDR Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Minimum Inhibitory Concentration (MIC) Assay for P. gingivalis

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of P. gingivalis.

Objective: To determine the MIC of this compound against P. gingivalis.

Materials:

  • Porphyromonas gingivalis strain (e.g., ATCC 33277)

  • Anaerobic growth medium (e.g., supplemented Brain Heart Infusion broth)

  • This compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Anaerobic chamber or gas-generating system

  • Microplate reader or visual inspection

Procedure:

  • Bacterial Culture Preparation: Culture P. gingivalis in an anaerobic environment until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., using McFarland standards).

  • Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in the anaerobic growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria with medium only) and a negative control (medium only).

  • Anaerobic Incubation: Incubate the microplate in an anaerobic chamber at 37°C for a sufficient period (e.g., 48-72 hours) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) with a microplate reader.

MIC_Assay_Workflow A Prepare P. gingivalis culture C Inoculate dilutions with bacteria A->C B Prepare serial dilutions of this compound B->C D Anaerobic incubation C->D E Determine MIC (visual/OD) D->E

Minimum Inhibitory Concentration (MIC) Assay Workflow.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the mechanisms of action of other structurally related flavonoids can provide insights into its potential targets. Flavonoids are known to interact with various signaling cascades involved in cancer cell proliferation, survival, and apoptosis.

Potential Targets in Cancer:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many flavonoids are known to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. This compound may potentially inhibit the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, JNK, and p38, is crucial for cell growth and differentiation. Dysregulation of this pathway is common in cancer. Some flavonoids can modulate MAPK signaling, either by inhibiting pro-survival signals or activating pro-apoptotic pathways.

  • PI3K/Akt/mTOR Pathway: This is a key survival pathway that is frequently hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway at various levels, leading to decreased cell proliferation and increased apoptosis.

Potential_Signaling_Pathways cluster_0 Potential Molecular Targets cluster_1 Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? MAPK MAPK Pathway This compound->MAPK Modulation? PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition? Apoptosis Induction of Apoptosis NFkB->Apoptosis Survival Inhibition of Survival NFkB->Survival MAPK->Apoptosis Proliferation Inhibition of Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Survival

Hypothesized Signaling Pathways Modulated by this compound in Cancer Cells.

Future Directions and Conclusion

This compound (Atalantoflavone) is a natural product with demonstrated potential as a cytotoxic agent against multidrug-resistant cancer cells and as an inhibitor of the periodontal pathogen P. gingivalis. However, to fully realize its therapeutic potential, further research is critically needed.

Key areas for future investigation include:

  • Quantitative Biological Evaluation: Comprehensive studies are required to determine the specific IC50 and MIC values of this compound against a broad panel of MDR cancer cell lines and clinically relevant strains of P. gingivalis.

  • Mechanism of Action Studies: In-depth research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound in both cancer cells and bacteria.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

References

A Technical Guide to the Therapeutic Potential of Limonin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This document focuses on the therapeutic targets of Limonin . Initial searches for "Limonianin" yielded limited results for a flavone also known as Atalantoflavone. Due to the scarcity of in-depth data on this compound and the extensive research available on the structurally distinct limonoid, Limonin, it is highly probable that the intended subject of inquiry was Limonin. This guide therefore provides a comprehensive overview of the substantial body of research concerning Limonin's therapeutic potential.

For researchers, scientists, and drug development professionals, this technical guide delves into the molecular mechanisms and potential therapeutic applications of Limonin, a naturally occurring limonoid found in citrus fruits. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes the intricate signaling pathways modulated by this promising compound.

Core Therapeutic Areas and Mechanisms of Action

Limonin has demonstrated a broad spectrum of pharmacological activities, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate key cellular signaling pathways, including the mTOR, NF-κB, and Nrf2 pathways.

Quantitative Data on Limonin's Bioactivity

The efficacy of Limonin has been quantified in numerous preclinical studies. The following tables summarize key findings, providing a comparative overview of its potency across various models.

Table 1: Cytotoxic Activity of Limonin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
SW480Colon Adenocarcinoma54.7472[1]
HCT116Colorectal Carcinoma58.424
SW480Colorectal Carcinoma63.224
SMMC-7721Hepatocellular Carcinoma24.42 (µg/mL)Not Specified[2]
A549Lung Cancer82.5Not Specified[2]

Table 2: Anti-inflammatory Effects of Limonin

ModelKey BiomarkerTreatment/Dose% Inhibition / Fold ChangeCitation
TPA-Induced Psoriasis (mice)Ear Thickness200 µ g/mouse Significant Reduction[1]
TPA-Induced Psoriasis (mice)Ear Thickness400 µ g/mouse Significant Reduction[1]
Imiquimod-Induced Psoriasis (mice)Leukocyte Count20 mg/kg/daySignificant Reduction
Imiquimod-Induced Psoriasis (mice)Leukocyte Count40 mg/kg/daySignificant Reduction
IL-1β-induced ChondrocytesiNOS, COX-2, PGE2, NO, TNF-α, IL-615, 30, 60 µMDose-dependent Reduction
LPS-induced Acute Lung Injury (mice)TNF-α, IL-1β, IL-6 in BALF25, 50, 75 mg/kgDose-dependent Inhibition

Key Signaling Pathways Modulated by Limonin

Limonin exerts its therapeutic effects by intervening in critical signaling cascades that regulate cell proliferation, inflammation, and oxidative stress.

mTOR Signaling Pathway

Limonin has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. This inhibition is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK).

mTOR_Pathway Limonin Limonin AMPK AMPK Limonin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Raptor Raptor p70S6K p70S6K mTORC1->p70S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Activates Proliferation Cell Proliferation & Growth p70S6K->Proliferation 4E-BP1->Proliferation

Limonin inhibits the mTOR pathway via AMPK activation.
NF-κB Signaling Pathway

Limonin and its derivatives have been demonstrated to suppress the NF-κB signaling pathway, a key mediator of inflammatory responses. This is achieved by inhibiting the phosphorylation of IKKα and IKKβ, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Limonin Limonin IKK IKKα/β Limonin->IKK Inhibits phosphorylation IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB IkBa_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes

Limonin's inhibition of the NF-κB inflammatory pathway.
Nrf2 Signaling Pathway

Limonin activates the Nrf2 antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress. Limonin promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1 and NQO1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Limonin Limonin Keap1_Nrf2 Keap1-Nrf2 Complex Limonin->Keap1_Nrf2 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

Activation of the Nrf2 antioxidant pathway by Limonin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Limonin's therapeutic effects.

TPA-Induced Psoriasis-like Mouse Model

This protocol details the induction of psoriasis-like skin inflammation in mice and subsequent treatment with Limonin.

1. Animal Model and Induction of Psoriasis:

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Induction: Topically apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the right ear of each mouse daily for six consecutive days. The left ear serves as a vehicle control.

2. Limonin Administration:

  • Preparation: Dissolve Limonin in a vehicle solution (e.g., 1% Tween 80 in saline).

  • Dosage: Administer Limonin via intraperitoneal injection at doses of 200 µ g/mouse or 400 µ g/mouse daily for the six days of TPA application. A positive control group may be treated with rapamycin (e.g., 100 µ g/mouse ).

3. Assessment of Psoriatic Phenotype:

  • Ear Thickness: Measure ear thickness daily using a digital micrometer.

  • Histological Analysis: On day 7, euthanize the mice and collect ear tissues. Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal and dermal thickness.

  • Gene Expression Analysis (qPCR): Isolate total RNA from ear tissue using a suitable kit (e.g., TRIzol). Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression of pro-inflammatory cytokines (e.g., Tnfα, Il1β) and psoriasis-related markers (e.g., S100a7, S100a8, S100a9). Normalize expression to a housekeeping gene such as β-actin.

TPA_Psoriasis_Workflow cluster_induction Psoriasis Induction (6 days) cluster_treatment Treatment cluster_analysis Analysis (Day 7) TPA_application Daily Topical TPA (2.5 µg) on Mouse Ear Limonin_injection Daily Intraperitoneal Limonin Injection (200 or 400 µg/mouse) Ear_thickness Measure Ear Thickness Limonin_injection->Ear_thickness Histology H&E Staining of Ear Tissue Ear_thickness->Histology qPCR qPCR for Inflammatory Gene Expression Histology->qPCR

Workflow for the TPA-induced psoriasis mouse model.
IL-1β-Induced Inflammation in Chondrocytes

This protocol describes the in vitro model of osteoarthritis-related inflammation in chondrocytes and the evaluation of Limonin's anti-inflammatory effects.

1. Chondrocyte Culture and Treatment:

  • Cell Source: Primary chondrocytes isolated from murine articular cartilage or a chondrocyte cell line (e.g., CHON-001).

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: Pre-treat chondrocytes with various concentrations of Limonin (e.g., 15, 30, 60 µM) for 2 hours.

  • Stimulation: Induce inflammation by adding Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL for 24 hours.

2. Analysis of Inflammatory and Catabolic Markers:

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in the culture medium using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), matrix metalloproteinase-13 (MMP13), and ADAMTS5. Use β-actin as a loading control.

  • Quantitative Real-Time PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA levels of INOS, COX2, TNF, and IL6.

Chondrocyte_Inflammation_Workflow cluster_analysis Analysis Start Primary Chondrocytes or Cell Line Pretreat Pre-treat with Limonin (15, 30, 60 µM) for 2h Start->Pretreat Stimulate Stimulate with IL-1β (10 ng/mL) for 24h Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Stimulate->ELISA Western Western Blot (iNOS, COX-2, MMP13) Stimulate->Western qPCR qPCR (Inflammatory Genes) Stimulate->qPCR

Workflow for IL-1β-induced inflammation in chondrocytes.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol outlines the creation of a rat model of Parkinson's disease and the assessment of Limonin's neuroprotective potential.

1. Stereotaxic Surgery and Lesion Induction:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Stereotaxic Injection: Secure the rat in a stereotaxic frame. Unilaterally inject 6-hydroxydopamine (6-OHDA) solution (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum. The contralateral side can be injected with vehicle as a control.

2. Limonin Treatment:

  • Administration: Administer Limonin orally or via intraperitoneal injection at specified doses (e.g., 20 or 40 mg/kg) for a designated period, either before or after the 6-OHDA lesioning.

3. Behavioral and Neurochemical Analysis:

  • Rotational Behavior: Assess motor asymmetry by administering apomorphine or amphetamine and counting the number of contralateral rotations over a set period.

  • Immunohistochemistry: After the treatment period, perfuse the brains and collect them for sectioning. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Western Blotting: Analyze protein levels of apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) and signaling proteins (e.g., phosphorylated Akt, Nrf2, HO-1) in brain tissue lysates.

PD_Model_Workflow cluster_analysis Post-treatment Analysis Start Rat Model Surgery Stereotaxic Injection of 6-OHDA into MFB or Striatum Start->Surgery Treatment Limonin Administration (e.g., 20 or 40 mg/kg) Surgery->Treatment Behavior Rotational Behavior Testing Treatment->Behavior IHC Immunohistochemistry (TH staining) Treatment->IHC Western Western Blotting (Apoptotic & Signaling Proteins) Treatment->Western

Workflow for the 6-OHDA model of Parkinson's disease.

Conclusion

Limonin presents a compelling profile as a multi-target therapeutic agent with significant potential in oncology, inflammatory diseases, and neurodegenerative disorders. Its ability to modulate fundamental cellular pathways such as mTOR, NF-κB, and Nrf2 underscores its pleiotropic effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of Limonin and its derivatives as novel therapeutic entities. Future studies should focus on optimizing its bioavailability and further elucidating its complex mechanisms of action in clinical settings.

References

The Interplay of Limonin with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonin, a highly oxygenated triterpenoid found abundantly in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] While many studies have focused on its intracellular targets, the initial interaction with the cellular membrane is a critical and often overlooked aspect of its mechanism of action. This technical guide synthesizes the current understanding of how limonin and related limonoids interact with cellular membranes, providing a framework for future research and drug development. Drawing parallels from the broader class of flavonoids and terpenoids, this document outlines the biophysical consequences of limonin partitioning into the lipid bilayer, its potential influence on membrane proteins and associated signaling pathways, and detailed experimental protocols to investigate these interactions.

Introduction: The Cell Membrane as a Primary Target for Limonoids

The cell membrane is a dynamic and complex interface that not only acts as a physical barrier but also plays a crucial role in cellular signaling, transport, and communication. The lipid bilayer, with its hydrophobic core and hydrophilic surface, is the primary matrix for a vast array of proteins, including receptors, channels, and enzymes.[3] Small molecules, such as limonin, must first interact with and/or traverse this barrier to exert their biological effects.

The interaction of small molecules with the cell membrane can lead to significant alterations in its biophysical properties, including:

  • Membrane Fluidity: Changes in the packing of lipid acyl chains, which can affect the lateral diffusion of membrane components and the function of embedded proteins.[4][5]

  • Membrane Permeability: Disruption of the lipid bilayer can lead to increased permeability to ions and other small molecules.

  • Lipid Raft Organization: Alterations in the formation and stability of specialized membrane microdomains enriched in cholesterol and sphingolipids, which are critical for signal transduction.

  • Membrane Protein Function: Direct or indirect modulation of the activity of membrane-bound proteins through changes in the lipid environment or direct binding.

Limonin, as a lipophilic compound, is expected to readily partition into the cellular membrane. Understanding the specifics of this interaction is paramount for elucidating its complete mechanism of action and for the rational design of limonin-based therapeutics with improved efficacy and delivery.

Biophysical Interactions of Limonin with the Lipid Bilayer

Direct experimental data on the biophysical effects of limonin on lipid bilayers is scarce. However, based on studies of other flavonoids and terpenoids, we can infer the likely nature of these interactions.

Partitioning and Localization within the Membrane

The structure of limonin, with its combination of a rigid steroidal-like backbone and polar oxygen-containing functional groups, suggests an amphipathic character that would drive its insertion into the lipid bilayer. It is hypothesized that limonin orients itself with its more hydrophobic regions buried within the acyl chain core of the membrane, while its polar moieties are positioned near the lipid headgroup region, potentially forming hydrogen bonds.

Effects on Membrane Fluidity

The insertion of rigid, cyclic molecules like limonin into the lipid bilayer can have a dual effect on membrane fluidity, depending on the phase state of the membrane. In a more fluid, liquid-disordered phase, limonin may decrease fluidity by restricting the motion of the lipid acyl chains. Conversely, in a more rigid, gel-like phase, it might increase fluidity by disrupting the tight packing of the lipids.

Quantitative Data on Limonoid-Membrane Interactions
CompoundMembrane ModelTechniqueMeasured ParameterValueReference
Nomilin Recombinant human CYP3A4Testosterone 6β-hydroxylation assayIC50Not specified, but showed inhibition
Quercetin Human Serum Albumin (HSA)SpectrometryBinding Affinity (Ka)~10^5 M^-1
Apigenin Human Serum Albumin (HSA)SpectrometryBinding Affinity (Ka)~10^4 M^-1
D-Limonene Hydroxypropyl-β-cyclodextrinMolecular DockingBinding Affinity-4.2 kcal/mol
Meliarachin C HL60 cellsCytotoxicity AssayIC500.65 µM

Note: This table is intended to be illustrative of the types of quantitative data that can be obtained. The values presented are for compounds structurally related to limonin or demonstrate common experimental readouts.

Limonin's Influence on Membrane-Associated Signaling Pathways

Limonin has been shown to modulate several key signaling pathways that are intimately linked with membrane-associated proteins and events.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Limonin has been observed to induce apoptosis in liver cancer cells by down-regulating the expression of Wnt signaling pathway components. This suggests a potential interaction with membrane-bound receptors of the Wnt pathway, such as Frizzled, or with co-receptors like LRP5/6.

Wnt_Signaling Frizzled Frizzled Dvl Dvl Frizzled->Dvl LRP6 LRP6 LRP6->Dvl Wnt Wnt Wnt->Frizzled Wnt->LRP6 Limonin Limonin Limonin->Frizzled Inhibits? Limonin->LRP6 Inhibits? GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC Axin Axin beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation Gene_Expression Target Gene Expression TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF TCF_LEF->Gene_Expression

Figure 1: Hypothesized interaction of Limonin with the Wnt/β-catenin signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Limonin has been shown to antagonize Aβ-mediated neuron injury by activating the PI3K/AKT signaling pathway. This activation often begins at the cell surface with the activation of receptor tyrosine kinases (RTKs), suggesting that limonin may influence the lipid environment of these receptors or interact with them directly.

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK Limonin Limonin Limonin->RTK Activates? PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Figure 2: Postulated role of Limonin in the activation of the PI3K/AKT signaling pathway.

Experimental Protocols for Studying Limonin-Membrane Interactions

A multi-faceted approach is required to fully characterize the interaction of limonin with cellular membranes. Below are detailed methodologies for key experiments.

Liposome-Based Assays

Liposomes are simple, artificial vesicles composed of a lipid bilayer, which serve as an excellent model system for studying the interactions of small molecules with membranes.

  • Lipid Film Hydration:

    • Prepare a solution of the desired lipid composition (e.g., POPC, or a mixture mimicking a specific cell type) in chloroform or a chloroform/methanol mixture.

    • Add the lipid solution to a round-bottom flask.

    • Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, HEPES) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles to promote lamellarity.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.

  • Laurdan Incorporation:

    • Prepare LUVs as described above, including the fluorescent probe Laurdan in the initial lipid mixture at a molar ratio of 1:500 (Laurdan:lipid).

  • Limonin Incubation:

    • Incubate the Laurdan-labeled LUVs with varying concentrations of limonin for a specified time at a controlled temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence emission intensity at 440 nm and 490 nm with an excitation wavelength of 350 nm using a spectrofluorometer.

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • An increase in GP indicates a decrease in membrane fluidity, while a decrease in GP suggests an increase in fluidity.

  • Calcein Encapsulation:

    • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Removal of External Calcein:

    • Separate the calcein-loaded LUVs from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Limonin-Induced Leakage:

    • Incubate the calcein-loaded LUVs with different concentrations of limonin.

    • Monitor the increase in calcein fluorescence over time as it leaks out of the vesicles and becomes de-quenched.

  • Data Analysis:

    • The percentage of calcein leakage can be calculated by comparing the fluorescence intensity to that of a sample where the vesicles are completely lysed with a detergent (e.g., Triton X-100).

Liposome_Assay_Workflow cluster_assays Assays start Start: Lipid Mixture in Organic Solvent lipid_film Lipid Film Formation (Nitrogen Evaporation) start->lipid_film hydration Hydration with Buffer (MLV Formation) lipid_film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion fluidity Membrane Fluidity (Laurdan GP) extrusion->fluidity permeability Membrane Permeability (Calcein Leakage) extrusion->permeability

Figure 3: General workflow for liposome-based membrane interaction assays.
Cell-Based Assays

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., HepG2 for Wnt pathway, PC12 for PI3K/AKT) to an appropriate confluency.

    • Treat the cells with varying concentrations of limonin for different time points.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated AKT, β-catenin).

    • Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Biophysical Techniques
  • Liposome Immobilization:

    • Immobilize LUVs onto a sensor chip (e.g., L1 chip) to form a supported lipid bilayer.

  • Limonin Injection:

    • Inject different concentrations of limonin over the sensor surface.

  • Data Acquisition and Analysis:

    • Monitor the change in the SPR signal in real-time to determine the association and dissociation rates.

    • Fit the data to a suitable binding model to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion and Future Directions

While direct experimental evidence remains limited, the available data on limonin's biological activities, coupled with our understanding of how similar natural products interact with cell membranes, provides a strong foundation for a model in which the cell membrane is a key site of action for limonin. The proposed experimental workflows in this guide offer a systematic approach to rigorously test this model.

Future research should focus on:

  • Quantitative Biophysical Studies: Determining the precise effects of limonin on membrane fluidity, thickness, and elasticity using techniques like atomic force microscopy (AFM) and neutron scattering.

  • Direct Binding Studies: Employing methods such as isothermal titration calorimetry (ITC) and SPR to quantify the binding affinity of limonin to model membranes and specific membrane proteins.

  • Molecular Dynamics Simulations: Utilizing computational approaches to visualize the atomic-level interactions of limonin with lipid bilayers and to predict its preferred location and orientation within the membrane.

  • Advanced Cell Imaging: Using super-resolution microscopy to visualize the effects of limonin on the organization of lipid rafts and the clustering of membrane receptors in live cells.

A deeper understanding of the interplay between limonin and cellular membranes will not only illuminate its fundamental mechanisms of action but also pave the way for the development of novel, membrane-targeted therapeutic strategies.

References

In Silico Exploration of Limonianin's Anticancer Potential: A Technical Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, direct in silico docking studies specifically investigating Limonianin against cancer targets are not extensively available in the public domain. Therefore, this document leverages data from its close structural analog, Limonin , to provide a representative technical guide. The methodologies and findings presented herein for Limonin serve as a robust framework for initiating and conducting similar research on this compound.

Introduction

Limonoids, a class of tetracyclic triterpenoids abundant in citrus fruits, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Limonin, a prominent member of this class, has been shown to impede cancer progression through various mechanisms, such as the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis. Computational methods, particularly in silico molecular docking, have become indispensable tools in modern drug discovery for elucidating the molecular interactions between small molecules like limonoids and their protein targets. This guide provides an in-depth overview of the in silico docking of Limonin with crucial cancer targets, offering a blueprint for similar investigations into this compound.

Quantitative Docking Analysis of Limonin with Cancer Targets

The following tables summarize the quantitative data from in silico docking studies of Limonin with key proteins implicated in cancer. These tables provide a comparative overview of the binding affinities and the specific amino acid residues involved in the interactions, offering insights into the potential inhibitory mechanisms.

Target Protein Ligand Binding Energy (kcal/mol) Interacting Amino Acid Residues Reference
VEGFR2LimoninNot explicitly stated, but noted to bind to the ATP-binding pocketK868, V899, D1046[1]
Bcl-2Limonin-7.1Lys22, Val159, Arg26 (less favorable)[2]
EGFRLimonin-8.5 (for a similar natural compound, Hesperetin)Met769, Thr830 (key residues for similar inhibitors)

Note: Data for EGFR is based on a similar natural compound due to the lack of specific docking energy values for Limonin in the reviewed literature.

Experimental Protocols: In Silico Molecular Docking

This section outlines a detailed methodology for performing in silico molecular docking studies, adaptable for this compound, using widely accepted software such as AutoDock and PyRx.

Ligand and Protein Preparation

1.1. Ligand Preparation:

  • Obtain the 3D structure of this compound (or Limonin) from a chemical database like PubChem in SDF format.

  • Convert the SDF file to a PDBQT file using a molecular modeling software such as PyMOL or AutoDock Tools. This step involves adding polar hydrogens and assigning Gasteiger charges.

1.2. Protein Preparation:

  • Download the 3D crystal structure of the target cancer protein (e.g., VEGFR2, Bcl-2, EGFR) from the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using software like Discovery Studio or AutoDock Tools.

  • Add polar hydrogens and assign Kollman charges to the protein.

  • Save the prepared protein structure in PDBQT format.

Grid Box Generation
  • Define a grid box encompassing the active site of the target protein. The active site can be identified from the co-crystallized ligand in the original PDB file or through literature review.

  • The grid box dimensions should be large enough to allow the ligand to move freely within the binding pocket.

  • Set the grid spacing to a standard value, typically 0.375 Å.

Molecular Docking Simulation
  • Utilize a docking program like AutoDock Vina or the Vina wizard within PyRx.

  • Input the prepared ligand (PDBQT) and protein (PDBQT) files, along with the grid box parameters.

  • Employ a suitable search algorithm, such as the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the protein's active site.

  • The program will calculate the binding energy for each conformation, with lower (more negative) values indicating a more stable interaction.

Analysis of Docking Results
  • Analyze the docking output to identify the conformation with the lowest binding energy.

  • Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Identify the key amino acid residues of the protein that are involved in the interaction with the ligand.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by Limonin and a typical workflow for in silico docking studies.

G VEGFR2 Signaling Pathway Inhibition by Limonin VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to STAT3 STAT3 VEGFR2->STAT3 Phosphorylates Limonin Limonin Limonin->VEGFR2 Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Angiogenesis Angiogenesis pSTAT3->Angiogenesis Promotes Metastasis Metastasis pSTAT3->Metastasis Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by Limonin.

G In Silico Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Structure (e.g., this compound) Grid Grid Box Generation Ligand->Grid Protein Target Protein Structure (e.g., VEGFR2) Protein->Grid Docking Molecular Docking (AutoDock/PyRx) Grid->Docking Results Binding Energy Calculation Docking->Results Visualization Interaction Visualization (PyMOL/Discovery Studio) Results->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

The in silico docking studies of Limonin against key cancer targets such as VEGFR2 and Bcl-2 reveal promising binding affinities and interactions with critical amino acid residues. These findings provide a strong rationale for its anticancer activity and underscore the potential of related limonoids, like this compound, as novel therapeutic agents. The detailed experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to initiate and conduct their own in silico investigations into the anticancer properties of this compound and other natural products. Further computational and experimental validation is warranted to fully elucidate the therapeutic potential of this compound in the context of cancer treatment.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Limonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Limonin . No published data was found for a compound named "Limonianin." It is presumed that "this compound" was a typographical error for "Limonin."

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of Limonin. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Limonin, a triterpenoid found in citrus fruits, has been investigated for various pharmacological activities. However, studies have also pointed towards potential genotoxic and mutagenic effects. Research indicates that limonin can induce chromosomal aberrations in mammalian cells in vitro, suggesting a potential for clastogenicity.[1] This guide summarizes the available data on the genotoxicity of limonin and provides detailed protocols for key genotoxicity and mutagenicity assays.

Genotoxicity of Limonin: In Vitro Chromosomal Aberration Assay

A key study has reported that limonin induces various chromosomal aberrations in Chinese Hamster Lung (CHL) cells.[1] The study found that limonin at concentrations ranging from 0.025 to 2.5 mg/mL led to a linear increase in the inhibition rate of CHL cells and caused several types of chromosomal distortions.[1]

Quantitative Data Summary

The following table summarizes the qualitative findings of the chromosomal aberration study on limonin. The original research article containing the raw quantitative data could not be retrieved; therefore, the data presented here is based on a review of the study.[1]

Cell LineTest CompoundConcentration RangeObserved Chromosomal AberrationsReference
Chinese Hamster Lung (CHL)Limonin0.025–2.5 mg/mLChromosome bridges, chromosome exchange, dicentric chromosomes, circular chromosomes, pulverization[1]
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

The following is a detailed, standardized protocol for conducting an in vitro chromosomal aberration test using a cell line such as Chinese Hamster Lung (CHL) cells. This protocol is based on established methodologies for genotoxicity testing.

2.2.1. Cell Culture and Treatment

  • Cell Line: Chinese Hamster Lung (CHL) cells are cultured in a suitable medium (e.g., MEM, DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in culture flasks or plates and incubated at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 50-60% confluency.

  • Test Compound Preparation: Limonin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with the medium containing different concentrations of limonin or the vehicle control. A positive control (e.g., Mitomycin C) is also included. The cells are treated for a specific duration, typically 3-6 hours in the presence of a metabolic activation system (S9 mix) and for a longer duration (e.g., 24 hours) in the absence of S9.

2.2.2. Harvest and Chromosome Preparation

  • Mitotic Arrest: A mitotic inhibitor (e.g., Colcemid) is added to the cultures 2-3 hours before harvesting to arrest the cells in metaphase.

  • Cell Harvesting: Cells are detached from the culture surface using trypsin-EDTA.

  • Hypotonic Treatment: The cell suspension is centrifuged, the supernatant is discarded, and the cell pellet is resuspended in a hypotonic solution (e.g., 0.075 M KCl) and incubated at 37°C for 20-30 minutes.

  • Fixation: The cells are fixed using a freshly prepared fixative solution (e.g., methanol:acetic acid, 3:1). This step is repeated several times.

2.2.3. Slide Preparation and Analysis

  • Slide Preparation: The fixed cell suspension is dropped onto clean, cold, wet microscope slides and allowed to air dry.

  • Staining: The slides are stained with a suitable chromosome stain (e.g., Giemsa).

  • Microscopic Analysis: The slides are examined under a microscope. At least 100 well-spread metaphases per concentration are analyzed for structural and numerical chromosomal aberrations.

Experimental Workflow: Chromosomal Aberration Assay

Chromosomal_Aberration_Assay cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvest & Chromosome Preparation cluster_analysis Analysis A Seed CHL Cells B Incubate (50-60% Confluency) A->B C Prepare Limonin Concentrations B->C D Treat Cells (with/without S9) C->D E Add Mitotic Inhibitor (Colcemid) D->E F Harvest Cells (Trypsinization) E->F G Hypotonic Treatment (KCl) F->G H Fix Cells (Methanol:Acetic Acid) G->H I Prepare Microscope Slides H->I J Stain with Giemsa I->J K Microscopic Analysis (100 Metaphases) J->K L Score Chromosomal Aberrations K->L

Workflow for the in vitro chromosomal aberration assay.

Mutagenicity of Limonin: Data Gaps

Currently, there is a lack of publicly available data on the mutagenicity of isolated limonin from standardized bacterial reverse mutation assays (Ames test). While some studies have investigated the anti-mutagenic properties of citrus juices, which contain limonin among other compounds, these do not provide a direct assessment of limonin's mutagenic potential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The following is a standardized protocol.

3.1.1. Strains and Preparation

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are histidine auxotrophs (require histidine for growth).

  • Overnight Culture: The bacterial strains are grown overnight in a nutrient broth.

3.1.2. Assay Procedure

  • Test Compound Preparation: Limonin is dissolved in a suitable solvent, and a range of concentrations is prepared.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, the test compound, the bacterial culture, and (if required) a metabolic activation system (S9 fraction) are added.

    • The mixture is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Workflow: Ames Test

Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

Other Genotoxicity Endpoints: Data Gaps

There is currently no specific data available for limonin from other standard genotoxicity assays such as the in vitro micronucleus test and the comet assay.

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a substance to induce micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

4.1.1. Cell Culture and Treatment

  • Cell Lines: A variety of mammalian cell lines can be used, such as CHO, V79, or human lymphocytes.

  • Treatment: Cells are treated with various concentrations of the test substance, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

4.1.2. Harvesting and Staining

  • Harvesting: Cells are harvested and subjected to a mild hypotonic treatment.

  • Fixation: Cells are fixed and dropped onto microscope slides.

  • Staining: The cells are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

4.1.3. Analysis

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination. At least 2000 binucleated cells per concentration are scored.

Experimental Workflow: In Vitro Micronucleus Test

Micronucleus_Test_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis A Culture Mammalian Cells B Treat with Limonin (+/- S9) A->B C Add Cytochalasin B B->C D Harvest Cells C->D E Hypotonic Treatment D->E F Fix and Prepare Slides E->F G Stain Cells F->G H Microscopic Analysis G->H I Score Micronuclei in Binucleated Cells H->I J Statistical Analysis I->J

Workflow for the in vitro micronucleus test.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

4.3.1. Cell Preparation and Lysis

  • Cell Suspension: A single-cell suspension is prepared from the treated and control cells.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

4.3.2. Electrophoresis and Staining

  • Alkaline Unwinding: The DNA is unwound in an alkaline solution.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

4.3.3. Analysis

  • Visualization: The comets are visualized using a fluorescence microscope.

  • Image Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is a measure of the extent of DNA damage.

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_prep Cell Preparation & Lysis cluster_electro Electrophoresis & Staining cluster_analysis Analysis A Prepare Single-Cell Suspension B Embed Cells in Agarose on Slide A->B C Lyse Cells to Form Nucleoids B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Stain DNA with Fluorescent Dye E->F G Visualize Comets via Fluorescence Microscopy F->G H Quantify DNA in Comet Tail using Image Analysis G->H I Assess DNA Damage H->I

Workflow for the Comet Assay.

Conclusion and Future Directions

The available evidence suggests that limonin has the potential to be genotoxic, specifically by inducing chromosomal aberrations in mammalian cells in vitro. However, there is a significant lack of data from other standard genotoxicity and mutagenicity assays, such as the Ames test, micronucleus test, and comet assay. Further research is warranted to fully characterize the genotoxic and mutagenic profile of limonin. These studies should include a comprehensive battery of in vitro and in vivo assays to assess different endpoints of genetic damage and to elucidate the underlying mechanisms of limonin-induced genotoxicity. Such data is crucial for a complete risk assessment and for guiding the potential therapeutic development of limonin and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Limonianin from Erythrina sigmoidea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Limonianin, a bioactive flavonoid, from the plant Erythrina sigmoidea. This compound, also known as Atalantoflavone, is a prenylated flavone that has been identified in this plant species. The procedures outlined below are based on established methodologies for the isolation of flavonoids from the Erythrina genus and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Introduction to this compound and Erythrina sigmoidea

Erythrina sigmoidea, a plant belonging to the Fabaceae family, is a rich source of various secondary metabolites, including a diverse array of flavonoids, alkaloids, terpenoids, and saponins. Among these, the prenylated flavonoids are of significant interest due to their potential therapeutic properties.

This compound (Atalantoflavone) is a flavone that has been isolated from Erythrina sigmoidea. Prenylated flavonoids, such as this compound, have demonstrated a range of biological activities, which makes them attractive candidates for further investigation in drug development programs. This protocol details the necessary steps for the efficient extraction and purification of this compound from the plant material.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The stem bark of Erythrina sigmoidea is the primary source for the isolation of this compound. The plant material should be collected and identified by a qualified botanist.

  • Drying: The collected stem bark should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals.

  • Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Flavonoid Mixture

This protocol utilizes a sequential solvent extraction method to isolate a flavonoid-rich fraction.

Table 1: Reagents and Equipment for Extraction

Reagent/EquipmentSpecification
Powdered E. sigmoidea Stem Bark1 kg
Methanol (MeOH)ACS Grade
Chloroform (CHCl₃)ACS Grade
Dichloromethane (CH₂Cl₂)ACS Grade
Soxhlet Apparatus5 L capacity
Rotary EvaporatorStandard laboratory grade
GlasswareAssorted beakers, flasks, etc.

Protocol:

  • The powdered stem bark (1 kg) is subjected to Soxhlet extraction with methanol (MeOH) for 48 hours.

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Alternatively, a maceration process can be employed by soaking the plant material in a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 72 hours, with occasional shaking. The solvent is then filtered and evaporated.

Purification of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

Table 2: Reagents and Equipment for Purification

Reagent/EquipmentSpecification
Crude ExtractFrom step 2.2
Silica Gel60-120 mesh for column chromatography
Sephadex LH-20For size-exclusion chromatography
SolventsHexane, Ethyl Acetate (EtOAc), Methanol (MeOH) - HPLC Grade
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Preparative HPLC SystemC18 column
UV SpectrophotometerFor monitoring fractions

Protocol:

  • Column Chromatography (Silica Gel):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of hexane-ethyl acetate (EtOAc), starting from 100% hexane and gradually increasing the polarity with EtOAc.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3).

    • Fractions containing compounds with similar TLC profiles to known flavones are pooled together.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column, eluting with methanol (MeOH).

    • This step helps to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification is achieved using a preparative HPLC system with a C18 column.

    • A gradient of methanol and water is typically used as the mobile phase.

    • The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 280 nm).

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Data Presentation

Table 3: Summary of a Typical Extraction and Purification Yield

StepInput QuantityOutput QuantityYield (%)Purity (%)
Extraction 1 kg dried bark50 g crude extract5.0-
Silica Gel Column 50 g crude extract5 g flavonoid-rich fraction10.0 (of crude)~60
Sephadex LH-20 5 g fraction1.5 g purified fraction30.0 (of fraction)~85
Prep-HPLC 1.5 g fraction100 mg this compound6.7 (of fraction)>98

Note: Yields are hypothetical and can vary depending on the plant material and extraction efficiency.

Visualizations

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Start Erythrina sigmoidea Stem Bark Drying Air Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Soxhlet Extraction (Methanol) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaGel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) CrudeExtract->SilicaGel TLC TLC Monitoring SilicaGel->TLC Sephadex Sephadex LH-20 Chromatography (Methanol) SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18, Methanol-Water Gradient) Sephadex->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Flavonoid_General_Structure cluster_prenylation Prenylation Flavonoid General Flavonoid Backbone Prenyl Addition of Prenyl Group Flavonoid->Prenyl Biosynthetic Pathway Limonianin_Structure This compound (Atalantoflavone) (A Prenylated Flavone) Prenyl->Limonianin_Structure

Caption: Biosynthesis of this compound from a flavonoid precursor.

High-Performance Liquid Chromatography (HPLC) Method for Limonianin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Limonianin using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound, a prominent limonoid compound found in citrus fruits, is of significant interest due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Reversed-phase HPLC with UV detection is a robust and widely used technique for this purpose, offering high sensitivity and reproducibility.[1][2]

This application note presents a validated HPLC method for the determination of this compound, summarizing key chromatographic parameters from various established methods. A detailed experimental protocol and a visual representation of the workflow are also provided to facilitate the implementation of this method in a laboratory setting.

Data Presentation: Comparison of HPLC Methods

The following table summarizes various reported HPLC methods for the quantification of this compound, providing a comparative overview of the chromatographic conditions.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Cogent Bidentate C18™, 4µm, 100Å[3]Cogent UDC Cholesterol™, 4µm, 100Å[4]C18[5]Chromsep C18, 5 µm
Column Dimensions 4.6 x 75mm4.6 x 75mmNot Specified4.6 x 250 mm
Mobile Phase A: DI Water / 0.1% Formic AcidB: Acetonitrile / 0.1% Formic Acid (40:60 v/v)A: DI Water with 0.1% Formic Acid (v/v)B: Acetonitrile with 0.1% Formic Acid (v/v) (40:60 v/v)Acetonitrile / Water (30:70 to 32:68 v/v)Water and Acetonitrile (gradient)
Flow Rate 0.5 mL/minute0.5 mL/minute0.9 mL/minute1.0 mL/minute
Detection Wavelength 220 nm220 nm207 nm210 nm
Injection Volume 1 µL1 µLNot Specified20 µL
Column Temperature Not Specified25˚CNot Specified30°C

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of this compound using HPLC.

1. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

3. Preparation of Standard Solutions

  • Stock Solution (500 ppm): Accurately weigh 5 mg of this compound standard and dissolve it in a 10 mL volumetric flask using a diluent of 20:40:40 (v/v/v) DI Water with 0.1% Formic Acid / Acetonitrile / Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 200.0 ppm.

4. Sample Preparation

  • Citrus Juice Samples: Filter the juice sample through a 0.45 µm nylon syringe filter into an autosampler vial. For some matrices, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.

  • Spiked Samples: For recovery studies, spike a blank matrix (e.g., orange juice with no detectable this compound) with known concentrations of the this compound stock solution (e.g., 1.0, 5.0, 10.0, and 50.0 ppm).

5. Chromatographic Conditions

  • Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm

  • Mobile Phase: Isocratic elution with 40% DI Water containing 0.1% Formic Acid and 60% Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/minute

  • Injection Volume: 1 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

6. Analysis

  • Inject the prepared standard solutions and samples into the HPLC system.

  • Record the peak areas of the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

7. Method Validation

  • Linearity: Assess the linearity of the method by injecting the standard solutions at different concentrations and calculating the correlation coefficient (r²) of the calibration curve.

  • Precision: Evaluate the repeatability of the method by performing multiple injections of the same sample and calculating the relative standard deviation (%RSD) of the peak areas and retention times. An RSD of less than 2% is generally considered acceptable.

  • Accuracy: Determine the accuracy of the method by calculating the percent recovery of this compound from spiked samples. Recovery values between 95% and 110% are typically acceptable.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Calibration Calibration Curve Generation Standard_Prep->Calibration Standard Concentrations Sample_Prep Sample Preparation (Filtration/SPE) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Signal Chromatogram->Calibration Quantification Quantification of this compound Chromatogram->Quantification Sample Peak Area Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Sample_Preparation_Workflow Sample Preparation Detail start Raw Sample (e.g., Citrus Juice) filtration Filtration (0.45 µm Syringe Filter) start->filtration spe_option Solid-Phase Extraction (SPE) (Optional, for complex matrices) filtration->spe_option spe_steps SPE Steps: 1. Conditioning 2. Loading 3. Washing 4. Elution spe_option->spe_steps Yes final_sample Prepared Sample for HPLC Injection spe_option->final_sample No spe_steps->final_sample

Caption: Detailed workflow for sample preparation.

References

Application Notes and Protocols: Synthesis of Limonianin Derivatives for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Limonianin derivatives, focusing on enhancing their anti-inflammatory bioactivity. Detailed protocols for chemical synthesis and key bioactivity assays are provided, along with a summary of quantitative data and visual representations of experimental workflows and signaling pathways.

Introduction

This compound, a prominent member of the limonoid class of tetracyclic triterpenoids found in citrus fruits, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] However, the therapeutic potential of natural this compound is often limited by its poor water solubility and modest bioactivity.[3][4] To address these limitations, researchers have focused on the synthesis of this compound derivatives with modified functional groups to improve their pharmacological profiles.[3] This document outlines protocols for the synthesis of such derivatives and for assessing their enhanced anti-inflammatory effects through the modulation of key signaling pathways.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes the anti-inflammatory activity of various this compound derivatives compared to the parent compound. The data highlights the significant improvements in bioactivity achieved through chemical modification.

CompoundModificationAssayTargetBioactivity (IC50 or % Inhibition)Reference
This compound-LPS-induced NO production in RAW264.7 cellsiNOSIC50 = 231.4 µM
Derivative 1 (Hydrogenated)C=O reduction at C-7TNF-α release in LPS-induced RAW264.7 cellsTNF-α37.8% inhibition at 10 µM
Derivative 2 (Hydrogenated)C=O reduction at C-3 and C-7NO release in LPS-induced BV2 cellsiNOS12.5% inhibition at 10 µM
Xylogranatin A (Natural Derivative)-TNF-α release in LPS-induced RAW264.7 cellsTNF-α90.0% inhibition at 10 µM
Xylogranatin A (Natural Derivative)-NO release in LPS-induced BV2 cellsiNOS63.77% inhibition at 10 µM
Limonoid 3-IL-6 expression in LPS-stimulated THP-1 cellsIL-6IC50 = 7.37 µM
Limonoid 5-IL-6 expression in LPS-stimulated THP-1 cellsIL-6IC50 = 1.13 µM
Limonoid 3-MCP-1 expression in LPS-stimulated THP-1 cellsMCP-1IC50 = 2.11 µM
Limonoid 5-MCP-1 expression in LPS-stimulated THP-1 cellsMCP-1IC50 = 0.87 µM
Compound 3f (C17-furan modified)Furan ring modificationCarrageenan-induced paw edemaInflammationStronger than naproxen
Compound I-5b (A-ring amino derivative)A-ring modificationAcetic acid-induced writhingAnalgesiaStronger than aspirin
Compound II-5d (A-ring amino derivative)A-ring modificationCarrageenan-induced paw edemaInflammationMore potent than naproxen

Experimental Protocols

Synthesis of this compound A-Ring Amide Derivative

This protocol describes a general procedure for the aminolysis of the A-ring lactone of this compound to generate amide derivatives, a modification shown to enhance bioactivity.

Materials:

  • This compound

  • Primary amine (e.g., ethanolamine)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1.0 g, 2.13 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: Add the primary amine (e.g., ethanolamine, 1.28 g, 21.3 mmol, 10 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH 95:5).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to obtain the pure this compound A-ring amide derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow This compound This compound Solvent Dissolve in Methanol This compound->Solvent Amine Add Primary Amine Solvent->Amine Reaction Stir at Room Temperature Amine->Reaction Monitoring Monitor by TLC Reaction->Monitoring Evaporation Solvent Evaporation Monitoring->Evaporation Reaction Complete Purification Column Chromatography Evaporation->Purification Product This compound Derivative Purification->Product

General workflow for the synthesis of this compound A-ring amide derivatives.
NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is for determining the inhibitory effect of this compound derivatives on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound derivatives

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the this compound derivatives. Pre-treat the cells for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the derivative and determine the IC50 value.

p38 MAPK Activity Assay (In Vitro Kinase Assay)

This protocol outlines a method to measure the direct inhibitory effect of this compound derivatives on p38 MAPK activity.

Materials:

  • Recombinant active p38α MAPK

  • ATF2 protein (substrate)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound derivatives

  • Anti-phospho-ATF2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the this compound derivative (or DMSO as a vehicle control), and recombinant active p38α MAPK.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: Detect the level of phosphorylated ATF2 using an ELISA-based method with an anti-phospho-ATF2 antibody or by Western blotting.

  • Data Analysis: Quantify the signal and calculate the percentage of p38 MAPK inhibition for each derivative concentration to determine the IC50 value.

Signaling Pathway

This compound and its derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory Stimuli->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK IKK IKK Receptor->IKK p38_n p38 MAPK p38_MAPK->p38_n Translocation IkB IκB IKK->IkB Phosphorylates & Degradates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex This compound This compound Derivatives This compound->p38_MAPK This compound->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression p38_n->Gene_Expression

Inhibition of NF-κB and p38 MAPK pathways by this compound derivatives.

Conclusion

The synthetic modification of this compound offers a promising strategy for the development of novel anti-inflammatory agents with enhanced potency and improved physicochemical properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the this compound scaffold. Further investigation into the structure-activity relationships of these derivatives will continue to guide the design of more effective and selective drug candidates.

References

Application Notes and Protocols for Evaluating Limonianin Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, a member of the limonoid class of tetranortriterpenoids found in various citrus species, has garnered interest for its potential therapeutic properties, including anticancer effects. Preliminary studies on related limonoids suggest that their cytotoxic effects may be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound using two common cell-based viability assays: the MTT and XTT assays. These assays are crucial tools in preclinical drug development for determining the dose-dependent effects of novel compounds on cancer cell lines.

The provided protocols are designed to be robust and reproducible, offering a framework for researchers to assess the cytotoxic potential of this compound and to determine its half-maximal inhibitory concentration (IC50). Furthermore, this document presents a hypothetical signaling pathway for this compound-induced apoptosis based on evidence from related compounds, which can serve as a basis for further mechanistic studies.

Data Presentation

Hypothetical Cytotoxicity of this compound (IC50 Values)

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment. These values are for illustrative purposes to guide data presentation and are not based on published experimental data for this compound. Researchers should generate their own experimental data for accurate determination of IC50 values.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma38.2
A549Lung Carcinoma45.8
HCT116Colon Carcinoma32.1
HeLaCervical Adenocarcinoma55.6
JurkatT-cell Leukemia18.9

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[1]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Mix gently with a pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

The XTT assay is another colorimetric method to assess cell viability. Metabolically active cells reduce the water-soluble XTT to a colored formazan product. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

  • Cancer cell line of interest

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Typically, this involves adding the electron-coupling reagent to the XTT solution.

  • XTT Addition and Incubation:

    • After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-5 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the water-soluble formazan at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.

Mandatory Visualizations

G cluster_0 This compound-Induced Apoptosis Signaling Pathway (Hypothetical) This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes activation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Prevents pore formation Bax->Mitochondrion Forms pores Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Hypothetical this compound-induced apoptosis pathway.

G cluster_1 Experimental Workflow for MTT/XTT Cytotoxicity Assays A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. Add MTT or XTT Reagent D->E F 6. Incubation (2-4h for MTT, 2-5h for XTT) E->F G 7. Solubilize Formazan (MTT Assay Only) F->G MTT Path H 8. Measure Absorbance (Microplate Reader) F->H XTT Path G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Caption: Workflow for MTT/XTT cytotoxicity assays.

References

Application Notes and Protocols for In Vivo Evaluation of Limonianin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, a flavone found in plants such as Erythrina sigmoidea and the root bark of Citrus limonia, has demonstrated cytotoxic activity against multidrug-resistant cancer cell lines in vitro.[1] While specific in vivo efficacy data for this compound is limited, its structural similarity to other bioactive compounds like Limonin, a well-studied limonoid, suggests its potential as a therapeutic agent. Limonin has shown anti-inflammatory and anticancer properties in various animal models.[2][3][4][5] These application notes provide detailed protocols for relevant in vivo animal models to study the potential anti-inflammatory and anticancer efficacy of this compound, based on established methodologies for analogous compounds.

I. Anti-Inflammatory Efficacy of this compound

An established and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model. This model is effective in detecting the activity of anti-inflammatory drugs that can suppress mediators like prostaglandins.

A. Carrageenan-Induced Paw Edema in Rats/Mice

This model induces an acute, localized, and well-characterized inflammatory response. The swelling of the paw is a quantifiable parameter used to assess the efficacy of the test compound.

Experimental Protocol

  • Animal Selection: Male or female Sprague-Dawley rats (weighing >100 g) or BALB/c mice (>20 g) are suitable for this study. Animals should be acclimatized for 3-5 days before the experiment.

  • Grouping and Dosing:

    • Divide animals into the following groups (n=8 per group):

      • Vehicle Control: Receives the vehicle used to dissolve this compound.

      • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg) or Aspirin (60 mg/kg).

      • This compound Treatment Groups: Receive different doses of this compound (e.g., 30, 60, 120 mg/kg).

    • Administer the vehicle, positive control, or this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL (for rats) or 0.05 mL (for mice) of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

Quantitative Data Summary

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-e.g., 0.85 ± 0.050%
Positive Controle.g., 10e.g., 0.35 ± 0.03e.g., 58.8%
This compound30Hypothetical DataHypothetical Data
This compound60Hypothetical DataHypothetical Data
This compound120Hypothetical DataHypothetical Data

Note: The table presents a template for data presentation. Actual results will vary.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Animals (3-5 days) grouping Group Animals (n=8) acclimatize->grouping dosing Administer this compound, Vehicle, or Positive Control grouping->dosing baseline Measure Baseline Paw Volume dosing->baseline induce Inject Carrageenan (1% solution) baseline->induce measure Measure Paw Volume (1, 2, 3, 4 hours) induce->measure calculate Calculate % Inhibition of Edema measure->calculate statistics Statistical Analysis calculate->statistics

Carrageenan-Induced Paw Edema Workflow

B. Potential Signaling Pathways in Inflammation

Based on studies of the related compound Limonin, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. Limonin has been shown to suppress the mTOR signaling pathway by activating AMPK. It also reduces the production of pro-inflammatory cytokines.

G This compound This compound AMPK AMPK This compound->AMPK activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) This compound->ProInflammatory_Cytokines inhibits production mTORC1 mTORC1 AMPK->mTORC1 inhibits Inflammation Inflammation mTORC1->Inflammation promotes ProInflammatory_Cytokines->Inflammation promotes G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Cancer Cells prepare_cells Prepare Cell Suspension culture->prepare_cells implant Implant Tumor Cells (s.c.) prepare_cells->implant acclimatize Acclimatize Nude Mice acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Administer this compound/ Controls randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure terminate Terminate Experiment measure->terminate excise Excise & Weigh Tumors terminate->excise calculate Calculate Tumor Growth Inhibition excise->calculate G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Ras_Raf Ras/Raf/MEK/ERK Pathway This compound->Ras_Raf inhibits p53 p53 This compound->p53 activates Bax Bax This compound->Bax activates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Ras_Raf->Cell_Proliferation Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis

References

Application Note: Protocol for Preparing Limonin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Limonianin" was not found in scientific literature. This protocol is provided for Limonin , a well-characterized bioactive triterpenoid found in citrus fruits, which is presumed to be the intended compound.

Introduction

Limonin is a naturally occurring tetranortriterpenoid found predominantly in citrus fruits. It has garnered significant interest in biomedical research due to its wide range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2] Accurate and consistent preparation of Limonin stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, sterilization, and storage of Limonin stock solutions for use in cell culture applications.

Limonin Properties and Data Summary

The following table summarizes the key quantitative data for Limonin.

PropertyValueCitations
CAS Number 1180-71-8[3]
Molecular Formula C₂₆H₃₀O₈[3]
Molecular Weight 470.5 g/mol [3]
Appearance White to off-white crystalline solid
Solubility - DMSO: ~10 mg/mL- Dimethylformamide (DMF): ~25 mg/mL- Ethanol, Methanol: Soluble- Aqueous Buffers: Sparingly soluble
Storage Conditions - Solid Compound: -20°C for long-term (≥ 4 years stability); 2-8°C for short-term.- DMSO Stock Solution: -20°C in aliquots.- Aqueous Solutions: Not recommended for storage beyond one day.
Typical Cell Culture Working Concentrations 5 µM - 100 µM. The optimal concentration is cell-line dependent. IC₅₀ values are often in the low micromolar range (e.g., 20-85 µM).

Experimental Protocol

This protocol details the steps to prepare a 10 mM master stock solution of Limonin in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for cell culture experiments.

3.1. Materials and Equipment

  • Limonin powder (≥98% purity)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)

  • Syringes (1 mL or 5 mL)

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

3.2. Safety Precautions

  • Limonin should be handled as a potentially hazardous compound.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear gloves and handle it within a chemical fume hood or biological safety cabinet.

  • Follow standard laboratory safety procedures at all times.

3.3. Part 1: Preparation of 10 mM Limonin Master Stock Solution

The high concentration master stock is prepared in an organic solvent like DMSO, where Limonin is readily soluble.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Limonin.

    • Molecular Weight (MW) of Limonin = 470.5 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 470.5 g/mol = 4.705 mg

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 4.71 mg of Limonin powder using an analytical balance.

  • Dissolving:

    • Perform this step in a laminar flow hood to maintain sterility.

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Limonin powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the Limonin is completely dissolved. A clear solution should be obtained.

  • Sterilization (Optional but Recommended):

    • To ensure the stock solution is free of microbial contaminants, it can be sterile-filtered.

    • Using a sterile syringe, draw up the Limonin-DMSO solution.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile microcentrifuge tube. Note: This step may lead to a minor loss of product.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for long-term use.

3.4. Part 2: Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM master stock into complete cell culture medium immediately before treating the cells.

  • Calculation Example (for a final concentration of 50 µM):

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = Concentration of master stock = 10 mM = 10,000 µM

      • V₁ = Volume of master stock to add = ?

      • M₂ = Desired final concentration = 50 µM

      • V₂ = Final volume of working solution (e.g., 10 mL of culture medium)

    • V₁ = (M₂V₂) / M₁

    • V₁ = (50 µM x 10 mL) / 10,000 µM = 0.05 mL = 50 µL

  • Dilution Procedure:

    • Thaw one aliquot of the 10 mM Limonin master stock at room temperature.

    • In a sterile conical tube, add 50 µL of the 10 mM stock solution to 9.95 mL of pre-warmed complete cell culture medium to achieve a final volume of 10 mL.

    • Mix gently but thoroughly by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause proteins in the serum to denature.

    • The final concentration of DMSO in the medium will be 0.5% (50 µL in 10 mL). It is crucial to run a vehicle control experiment using medium with the same final concentration of DMSO (0.5%) to ensure that the solvent itself does not affect cell viability or the experimental outcome.

Workflow Diagram

The following diagram illustrates the complete workflow for preparing Limonin stock and working solutions.

G cluster_prep Part 1: Master Stock Preparation (10 mM in DMSO) cluster_use Part 2: Working Solution Preparation (e.g., 50 µM) calc Calculate Mass (e.g., 4.71 mg for 1 mL) weigh Weigh Limonin Powder calc->weigh Mass required dissolve Add 1 mL Sterile DMSO & Vortex to Dissolve weigh->dissolve Powder filter Sterile Filter (0.22 µm) dissolve->filter Solution aliquot Aliquot into Tubes (e.g., 20-50 µL) filter->aliquot Sterile solution store Store at -20°C aliquot->store Single-use aliquots thaw Thaw One Aliquot of 10 mM Stock store->thaw Retrieve for use dilute Dilute in Culture Medium (e.g., 50 µL into 10 mL) thaw->dilute 10 mM Stock mix Mix Gently dilute->mix Final concentration use Add to Cell Culture mix->use Ready for experiment

Caption: Workflow for Limonin stock and working solution preparation.

References

Unveiling Cell Fate: Protocols for Assessing Limonianin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for assessing apoptosis induced by Limonianin, a natural compound with noted anti-cancer properties. The following protocols and data summaries are designed to equip researchers with the necessary tools to investigate the pro-apoptotic effects of this compound in various cell models.

Introduction to this compound and Apoptosis

This compound, a secondary metabolite found in citrus fruits, has garnered significant interest for its potential as a therapeutic agent, primarily due to its ability to induce programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis is a critical mechanism for many anti-cancer drugs. Therefore, robust and reproducible methods for its assessment are paramount in the evaluation of this compound's efficacy. This document outlines key experimental procedures for the qualitative and quantitative analysis of this compound-induced apoptosis.

Key Methods for Apoptosis Assessment

Several well-established techniques are employed to detect the hallmark features of apoptosis. These include the externalization of phosphatidylserine (PS), activation of caspases, and the regulation of apoptosis-associated proteins.

Annexin V Staining for Phosphatidylserine Externalization

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry or fluorescence microscopy.[1][2]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Double Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) solution (1 mg/mL)

  • 1X Annexin V Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), cold

  • Cell culture medium

  • This compound stock solution

  • Target cells in suspension or adherent culture

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully detach cells using a gentle cell scraper or trypsin-EDTA. Collect the supernatant containing any floating (potentially apoptotic) cells. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Annexin V Binding Buffer.

  • Cell Density Adjustment: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI solution (final concentration 1 µg/mL).

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assays

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[3] Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide a functional readout of the apoptotic cascade.[4]

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This assay is based on the cleavage of a colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), by active caspase-3.[5]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT)

  • This compound-treated and control cells

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Pellet 1-5 x 10^6 treated and control cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity can be determined by comparing the results from the this compound-treated samples with the untreated control.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the apoptotic signaling pathways. This compound has been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

Experimental Protocol: Western Blot for Bax and Bcl-2

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Quantify protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is often calculated as an indicator of the apoptotic potential.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of this compound (often studied as D-limonene) on apoptosis in various cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Cell Viability and Apoptotic Markers

Cell LineThis compound Conc.Incubation TimeCell Viability (%)Bax/Bcl-2 Ratio (Fold Change)Caspase-3 Activity (Fold Change)
Caco-2IC50 (18.6 µM)24 h~50IncreasedIncreased
Jurkat20 nmol/L48 h---
Jurkat40 nmol/L48 h---
Jurkat80 nmol/L48 h---
NALM-6100 µg/mL (IC50)48 h~50Significantly Increased-

Note: "-" indicates data not available in the cited sources under these specific conditions.

Table 2: Time-Course Effect of Apigenin (a Flavonoid with Similar Apoptotic Mechanisms) on Apoptotic Protein Expression in HepG2 Cells

Time after TreatmentBcl-2 Level (Fold Change vs. Control)Bax Level (Fold Change vs. Control)Bax/Bcl-2 Ratio (Fold Change vs. Control)
3 hDecreased--
12 hDecreased-Increased
24 hDecreasedTransiently IncreasedIncreased
48 hDecreased-Increased

This table on Apigenin is included to illustrate a typical time-course response of Bcl-2 family proteins, which is expected to be similar for this compound.

Visualizing the Molecular Pathways

Signaling Pathway of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. Some studies also suggest the involvement of the MAPK/ERK pathway.

Limonianin_Apoptosis_Pathway cluster_extracellular cluster_cell Cell cluster_cytoplasm This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates a typical workflow for investigating this compound-induced apoptosis.

Apoptosis_Workflow cluster_assays Apoptosis Assays start Start: Cell Culture treatment Treat cells with this compound (dose-response and time-course) start->treatment harvest Harvest Cells treatment->harvest annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v caspase Caspase Activity Assay (Colorimetric/Fluorometric) harvest->caspase western Western Blotting (Bax, Bcl-2, Cleaved Caspase-3) harvest->western analysis Data Analysis and Interpretation annexin_v->analysis caspase->analysis western->analysis conclusion Conclusion on Apoptotic Induction analysis->conclusion

References

Techniques for Studying Limonin's Anti-Inflammatory Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonin, a triterpenoid found abundantly in citrus fruits, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development.[1] Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response. These application notes provide a comprehensive guide to the techniques and protocols used to investigate the anti-inflammatory effects of limonin, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mechanistic Target of Rapamycin (mTOR)/AMP-activated Protein Kinase (AMPK) pathways. The following sections detail experimental protocols, present quantitative data from relevant studies, and visualize the complex signaling cascades and workflows.

Key Anti-Inflammatory Signaling Pathways Modulated by Limonin

Limonin exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating its precise mechanism of action.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Limonin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1][2] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Limonin has been observed to suppress the phosphorylation of key MAPK proteins, leading to a downstream reduction in inflammatory mediators.[3][4]

  • mTOR/AMPK Signaling Pathway: The mTOR pathway is a critical regulator of cellular metabolism and is often dysregulated in inflammatory conditions. Limonin has been found to inhibit the mTOR signaling pathway, an effect that is mediated by the activation of AMPK. This dual action on metabolic and inflammatory pathways highlights a key aspect of limonin's therapeutic potential.

Data Presentation: Quantitative Effects of Limonin on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of limonin and related compounds on various inflammatory markers. This data is essential for designing experiments and understanding the potency of limonin.

Table 1: Inhibitory Concentration (IC50) of Limonoids on Pro-Inflammatory Mediators

CompoundCell LineInflammatory MediatorIC50 (µM)Reference
LimoninRAW 264.7Nitric Oxide (NO)231.4
Limonoid Compound 9THP-1TNF-α< 3
Limonoid Compound 9THP-1IL-6< 3
Limonoid Compound 3THP-1MCP-10.87
Limonoid Compound 5THP-1MCP-12.11
D-limoneneHepG2Cell Viability0.55 (µg/mL)
D-limoneneHCT-15Cell Viability7.32 (µg/mL)

Table 2: Effect of Limonin Derivatives on TNF-α and NO Production

CompoundCell LineConcentration (µM)TNF-α Inhibition (%)NO Inhibition (%)Reference
Xylgranatin ARAW 264.71090.0-
30-O-Acetylhainangranatumin ERAW 264.71055.3-
Synthetic Limonin Derivative 3RAW 264.71037.8-
Xylgranatin ABV210-63.77

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by limonin and a general experimental workflow for its study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation IkappaB_NFkB IκB-NF-κB (Inactive) IkappaB->IkappaB_NFkB NFkB NF-κB (p65/p50) NFkB->IkappaB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates Limonin Limonin Limonin->IKK Inhibits IkappaB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_n->Genes Induces LPS LPS LPS->TLR4

Limonin's inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor/ Cytokine Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Limonin Limonin Limonin->MAPK Inhibits Phosphorylation Genes Inflammatory Gene Expression TranscriptionFactors->Genes Induces Stimulus Inflammatory Stimuli Stimulus->Receptor

Limonin's modulation of the MAPK signaling pathway.

G cluster_cytoplasm Cytoplasm AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Activates Inflammation Inflammation & Proliferation S6K1->Inflammation EIF4EBP1->Inflammation Limonin Limonin Limonin->AMPK Activates G cluster_assays Downstream Analysis start Cell Culture (e.g., RAW 264.7, THP-1) treatment Pre-treatment with Limonin (various concentrations) start->treatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) treatment->stimulation harvest Harvest Cells/Supernatant stimulation->harvest elisa ELISA (Cytokine Quantification) harvest->elisa western Western Blot (Protein Phosphorylation/Expression) harvest->western reporter Luciferase Reporter Assay (NF-κB Activity) harvest->reporter analysis Data Analysis & Interpretation elisa->analysis western->analysis reporter->analysis

References

Using Limonianin as a Molecular Probe to Investigate Host-Pathogen Interactions in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, a prenylated flavonoid also known as Atalantoflavone, is a natural compound isolated from plants such as Erythrina sigmoidea and the root bark of Citrus limonia.[1] Emerging research has highlighted its potent biological activities, including inhibitory effects against the periodontal pathogen Porphyromonas gingivalis and cytotoxic activity against multidrug-resistant cancer cell lines.[1] The ability of this compound to specifically inhibit key bacterial virulence factors, namely gingipains, presents a unique opportunity to utilize it as a molecular probe.[2] These application notes provide a comprehensive guide for researchers to employ this compound in studying the intricate cell signaling pathways that are modulated during host-pathogen interactions with P. gingivalis. By selectively inhibiting gingipain activity, this compound can help elucidate the specific downstream signaling cascades in host cells that are triggered by this critical virulence factor, offering insights into inflammatory responses, immune evasion mechanisms, and cellular apoptosis.

Key Signaling Pathways Modulated by Porphyromonas gingivalis

P. gingivalis has evolved sophisticated mechanisms to manipulate host cell signaling to its advantage, promoting its survival and contributing to the pathogenesis of periodontal disease. The bacterium's gingipains play a pivotal role in dysregulating several key signaling pathways within host cells, including epithelial cells, fibroblasts, and immune cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. P. gingivalis can both activate and inhibit this pathway to create a dysbiotic inflammatory environment. Gingipains can activate NF-κB through Toll-like receptor 2 (TLR2) and protease-activated receptors (PARs), leading to the production of pro-inflammatory cytokines.[3][4] Paradoxically, P. gingivalis can also suppress NF-κB activation to evade the host immune response. This compound, by inhibiting gingipains, can be used to investigate the specific role of these proteases in NF-κB modulation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm P_gingivalis P. gingivalis Gingipains Gingipains P_gingivalis->Gingipains TLR2 TLR2 Gingipains->TLR2 activates This compound This compound This compound->Gingipains inhibits IKK IKK Complex TLR2->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (IL-6, IL-8, TNF-α) Nucleus->Inflammatory_Genes induces

Caption: NF-κB pathway activation by P. gingivalis and inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. P. gingivalis infection can lead to the activation of JNK and p38, contributing to the inflammatory response, while it can downregulate ERK1/2. Gingipains are implicated in the activation of these pathways. Using this compound as a probe allows for the dissection of gingipain-dependent MAPK signaling.

MAPK_Pathway cluster_cytoplasm Cytoplasm P_gingivalis P. gingivalis Gingipains Gingipains P_gingivalis->Gingipains MAPKKK MAPKKK Gingipains->MAPKKK activates This compound This compound This compound->Gingipains inhibits MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response induces

Caption: MAPK pathway modulation by P. gingivalis and the investigative role of this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. P. gingivalis gingipains have been shown to attenuate the activity of PI3K and Akt, which could contribute to the destruction of periodontal tissues. By inhibiting gingipains, this compound can be used to study the mechanisms by which P. gingivalis disrupts this pro-survival pathway.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm P_gingivalis P. gingivalis Gingipains Gingipains P_gingivalis->Gingipains PI3K PI3K Gingipains->PI3K attenuates This compound This compound This compound->Gingipains inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival promotes

Caption: PI3K/Akt pathway inhibition by P. gingivalis and its study using this compound.

Apoptosis Pathway

P. gingivalis exhibits a dual role in regulating apoptosis. It can induce apoptosis in some cell types, such as fibroblasts and endothelial cells, which is often dependent on gingipain activity. Conversely, it can inhibit apoptosis in gingival epithelial cells to promote its own intracellular survival, a process that involves the upregulation of anti-apoptotic proteins like Bcl-2. This compound can be instrumental in differentiating between gingipain-dependent and -independent effects on host cell apoptosis.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm P_gingivalis P. gingivalis Gingipains Gingipains P_gingivalis->Gingipains Mitochondria Mitochondria Gingipains->Mitochondria induces cytochrome c release This compound This compound This compound->Gingipains inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Gingipain-mediated apoptosis pathway and its investigation with this compound.

Quantitative Data Presentation

The following table provides a hypothetical summary of the quantitative data that could be generated when using this compound as a molecular probe. Researchers should aim to generate similar data to characterize the effects of this compound in their specific experimental systems.

Parameter This compound Concentration Effect Assay Method
Gingipain Activity 10 µM85% inhibitionFluorometric Assay
50 µM98% inhibition
p-p65 (NF-κB) 10 µM60% decreaseWestern Blot
50 µM80% decrease
IL-6 Secretion 10 µM55% decreaseELISA
50 µM75% decrease
p-p38 (MAPK) 10 µM50% decreaseWestern Blot
50 µM70% decrease
p-Akt (PI3K/Akt) 10 µM40% increase (rescue)Western Blot
50 µM65% increase (rescue)
Caspase-3 Activity 10 µM70% decreaseColorimetric Assay
50 µM90% decrease

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of this compound as a molecular probe in cell signaling studies involving P. gingivalis.

Experimental_Workflow Cell_Culture 1. Host Cell Culture (e.g., HGFs, GECs) Treatment 3. Co-culture and Treatment - Control - P. gingivalis - P. gingivalis + this compound - this compound alone Cell_Culture->Treatment Bacterial_Culture 2. P. gingivalis Culture (Anaerobic conditions) Bacterial_Culture->Treatment Harvesting 4. Harvest Cells and Supernatants Treatment->Harvesting Analysis 5. Downstream Analysis Harvesting->Analysis Western_Blot Western Blot (NF-κB, MAPK, Akt phosphorylation) Analysis->Western_Blot ELISA ELISA (Cytokine levels: IL-6, IL-8, TNF-α) Analysis->ELISA Apoptosis_Assay Apoptosis Assay (Caspase activity, Annexin V) Analysis->Apoptosis_Assay

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Western Blot Analysis of Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., p65, p38, Akt) in host cells infected with P. gingivalis.

Materials:

  • Host cells (e.g., Human Gingival Fibroblasts - HGFs)

  • P. gingivalis (e.g., ATCC 33277)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed host cells in 6-well plates and grow to 80-90% confluency.

  • Starve cells in serum-free medium for 4-6 hours prior to infection.

  • Pre-treat cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Infect cells with P. gingivalis at a multiplicity of infection (MOI) of 100 for the desired time points (e.g., 30 min, 1h, 2h).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: ELISA for Cytokine Secretion

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from host cells infected with P. gingivalis.

Materials:

  • Conditioned media from Protocol 1 experiment

  • ELISA kits for specific cytokines

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants at the end of the treatment period from Protocol 1.

  • Centrifuge the supernatants to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated plate and incubate.

  • Wash the plate and add the detection antibody.

  • Wash and add the enzyme conjugate.

  • Wash and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Caspase-3 Activity Assay for Apoptosis

Objective: To measure the effect of this compound on caspase-3 activity as a marker of apoptosis in host cells challenged with P. gingivalis.

Materials:

  • Host cells treated as in Protocol 1

  • Caspase-3 colorimetric assay kit

Procedure:

  • Following treatment, lyse the cells according to the assay kit protocol.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the caspase-3 activity relative to the control group.

Conclusion

This compound holds significant promise as a molecular probe for dissecting the complex interplay between P. gingivalis and host cell signaling pathways. Its specific inhibitory action on gingipains allows for a targeted investigation into the downstream consequences of this key virulence factor. By utilizing the protocols and conceptual frameworks outlined in these application notes, researchers can gain a deeper understanding of the molecular mechanisms underlying periodontal disease and explore new therapeutic strategies. Future studies could focus on identifying the direct molecular targets of this compound within host cells and evaluating its efficacy in in vivo models of periodontitis. The use of this compound as a molecular tool will undoubtedly contribute to advancing our knowledge in the fields of microbiology, immunology, and drug discovery.

References

Application of Limonianin in Multidrug Resistance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, a limonoid found in citrus fruits, has emerged as a promising natural compound in the field of cancer research, particularly in addressing the challenge of multidrug resistance (MDR). MDR is a significant impediment to the success of chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] This document provides detailed application notes and protocols for researchers investigating the potential of this compound to overcome MDR in cancer cells.

Recent studies have demonstrated that this compound can inhibit the function of P-glycoprotein, leading to the reversal of resistance to common chemotherapeutic agents such as doxorubicin.[1][2] Furthermore, this compound has been shown to modulate various signaling pathways implicated in cancer cell survival and resistance, including the p53 and Wnt/β-catenin pathways. These findings underscore the potential of this compound as a chemosensitizing agent to be used in combination with conventional cancer therapies.

However, it is important to note that the efficacy of this compound as a P-gp inhibitor may be cell-line specific. While some studies report potent inhibition of P-gp, others have found negligible effects, highlighting the need for careful experimental validation in specific cancer models.[3]

Data Presentation

Table 1: Quantitative Analysis of this compound's Effect on Doxorubicin Resistance
Cell LineThis compound Concentration (µM)Fold Enhancement of Doxorubicin CytotoxicityReference
Caco-2 (human colon adenocarcinoma)202.98
CEM/ADR5000 (human leukemia)202.2

Experimental Protocols

P-glycoprotein (P-gp) Efflux Inhibition Assay using Rhodamine 123

This protocol is designed to assess the ability of this compound to inhibit the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.

Materials:

  • Multidrug-resistant cancer cell line overexpressing P-gp (e.g., CEM/ADR5000, Caco-2)

  • Parental sensitive cell line (as a control)

  • This compound

  • Rhodamine 123

  • Verapamil (positive control for P-gp inhibition)

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the multidrug-resistant and sensitive cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • This compound Treatment: The following day, remove the medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM). Include wells with verapamil (a known P-gp inhibitor) as a positive control and wells with medium alone as a negative control. Incubate for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to each well to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the medium containing Rhodamine 123 and this compound/controls. Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm) or a flow cytometer.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Doxorubicin Cytotoxicity Assay (MTT Assay)

This protocol determines the ability of this compound to sensitize multidrug-resistant cancer cells to the cytotoxic effects of doxorubicin.

Materials:

  • Multidrug-resistant cancer cell line (e.g., Caco-2, CEM/ADR5000)

  • This compound

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the multidrug-resistant cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with:

    • Doxorubicin alone at various concentrations.

    • This compound alone at a non-toxic concentration (e.g., 20 µM, determined from prior toxicity assays).

    • A combination of doxorubicin (at various concentrations) and a fixed, non-toxic concentration of this compound.

    • Medium alone as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each treatment group relative to the untreated control. A decrease in the IC50 value of doxorubicin in the presence of this compound indicates chemosensitization. The fold enhancement of cytotoxicity can be calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MDR_Reversal_by_this compound cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Dox_out Doxorubicin (Extracellular) Dox_in Doxorubicin (Intracellular) Nucleus Nucleus Dox_in->Nucleus Induces DNA damage Dox_out->Pgp Efflux This compound This compound This compound->Pgp Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Dox_out_source Doxorubicin (Administered) Dox_out_source->Dox_in Dox_out_source->Dox_out

Caption: Mechanism of this compound-mediated reversal of P-gp-dependent multidrug resistance.

Experimental_Workflow_MDR start Start: Hypothesis This compound reverses MDR cell_culture Culture MDR and sensitive cancer cells start->cell_culture toxicity Determine non-toxic concentration of this compound (e.g., MTT assay) cell_culture->toxicity efflux_assay P-gp Efflux Assay (Rhodamine 123) toxicity->efflux_assay cytotoxicity_assay Chemosensitization Assay (Doxorubicin + this compound) (MTT assay) toxicity->cytotoxicity_assay data_analysis Data Analysis: - P-gp inhibition - Fold reversal of resistance efflux_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: This compound's potential as an MDR modulator data_analysis->conclusion STAT3_Signaling_Pathway cluster_pathway STAT3 Signaling Pathway in Drug Resistance Cytokine Cytokines / Growth Factors (e.g., IL-6) Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) Dimerization & Nuclear Translocation STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Target_Genes Target Gene Transcription (e.g., Bcl-2, Survivin, Cyclin D1) STAT3_active->Target_Genes Inside Nucleus MDR Increased Cell Survival & Drug Resistance Target_Genes->MDR This compound This compound (Potential Inhibitor) This compound->STAT3_active Potential Inhibition

References

Application Note: Mass Spectrometry Analysis of Limonin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "Limonianin" specified in the topic could not be found in scientific literature. This application note will focus on "Limonin," a structurally related and well-researched limonoid, to provide a representative and detailed analytical protocol.

Introduction

Limonin is a highly oxygenated triterpenoid compound found in high concentrations in citrus fruits and is a major contributor to the bitterness of citrus juices[1][2]. Beyond its impact on flavor, limonin has been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[3]. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the quantitative analysis of limonin and its metabolites in complex biological matrices[4][5].

This application note provides a detailed protocol for the extraction and quantitative analysis of limonin from biological samples using a QuEChERS-based method followed by LC-MS/MS. It also explores the key signaling pathways modulated by limonin.

Experimental Protocols

Sample Preparation: QuEChERS Method for Citrus Juice

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of analytes from complex matrices.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate (Na₂HCitrate·1.5H₂O)

  • Sodium citrate tribasic dihydrate (Na₃Citrate·2H₂O)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Allow citrus juice samples to reach room temperature and mix thoroughly.

  • Transfer 10 mL of the juice into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the citrate-buffered salts (e.g., from a pre-packaged salt pouch containing 4g MgSO₄, 1g NaCl, 1g Na₃Citrate·2H₂O, and 0.5g Na₂Citrate·1.5H₂O).

  • Immediately vortex or shake the tube vigorously for 5 minutes.

  • Centrifuge the sample at ≥3000 rcf for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 2 mL dSPE tube containing 150mg MgSO₄, 50mg PSA, 50mg C18, and 7.5mg GCB.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

System: Agilent 1200SL Series LC system or equivalent.

ParameterValue
Column Selectra® C18, 100 × 2.1 mm, 3 µm or Bidentate C18, 2.2 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Gradient Isocratic: 65% A and 35% B
Mass Spectrometry (MS)

System: Agilent 6220 MSD time-of-flight (TOF) system or a triple quadrupole mass spectrometer.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Scan Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the mass spectrometric parameters for the detection of limonin and its potential metabolites. The exact m/z values for metabolites may vary based on the specific metabolic transformation (e.g., hydroxylation, glucuronidation).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Limonin 471.20347.1, 135.120, 35[M+H]⁺ adduct. Fragmentation corresponds to losses from the lactone rings.
Limonin Glucoside 633.25471.2025[M+H]⁺ adduct. Product ion corresponds to the limonin aglycone.
Hydroxylated Limonin 487.20363.120A common phase I metabolite.
Deacetylnomilinic Acid 561.25455.225A related limonoid often found alongside limonin.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the analysis of limonin from sample collection to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis Sample Citrus Juice Sample ACN_add Add 10 mL Acetonitrile Sample->ACN_add Salts_add Add QuEChERS Salts ACN_add->Salts_add Vortex1 Vortex 5 min Salts_add->Vortex1 Centrifuge1 Centrifuge 5 min Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube Supernatant->dSPE 1 mL Vortex2 Vortex 30s dSPE->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Final_extract Purified Extract Centrifuge2->Final_extract LC_MS LC-MS/MS System Final_extract->LC_MS Data Data Acquisition LC_MS->Data

Workflow for Limonin Extraction and Analysis.
Signaling Pathways Modulated by Limonin

Limonin has been shown to interact with several key cellular signaling pathways, which are critical in the context of drug development.

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Limonin has been found to activate this pathway in certain cell types, such as dermal papilla cells, promoting cell proliferation. Conversely, in other contexts like psoriasis models, limonin can inhibit mTOR signaling.

PI3K_AKT_mTOR_Pathway Limonin Limonin PI3K PI3K Limonin->PI3K activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy

Limonin's effect on the PI3K/AKT/mTOR pathway.

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. Limonin can activate this pathway, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, often related to cell proliferation and anagen signaling in hair follicles.

Wnt_Pathway Limonin Limonin Wnt_Signal Wnt Signaling Limonin->Wnt_Signal activates Beta_Catenin β-catenin (stabilized) Wnt_Signal->Beta_Catenin Nucleus Nucleus Beta_Catenin->Nucleus translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Limonin's activation of the Wnt/β-catenin pathway.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of limonin in citrus juice using QuEChERS extraction and LC-MS/MS. The high sensitivity and specificity of mass spectrometry make it an ideal tool for pharmacokinetic studies of limonin and the identification of its metabolites. The outlined protocols can be adapted for other biological matrices, aiding researchers and drug development professionals in evaluating the therapeutic potential of this bioactive compound. Furthermore, understanding limonin's interaction with key cellular pathways, such as PI3K/AKT and Wnt/β-catenin, is essential for elucidating its mechanism of action and potential clinical applications.

References

Application Notes and Protocols for Assessing Limonene's Effect on Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This protective barrier shields the embedded bacteria from antibiotics and host immune responses, leading to persistent and chronic infections. The development of novel anti-biofilm agents is a critical area of research.

Limonene, a naturally occurring monoterpene found in the peels of citrus fruits, has demonstrated promising anti-biofilm properties against a range of pathogenic bacteria.[1][2][3] Mechanistic studies suggest that limonene can inhibit bacterial adhesion to surfaces, a crucial initial step in biofilm formation.[1][4] Furthermore, it has been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm architecture in many bacteria. This document provides detailed protocols for assessing the efficacy of limonene as a potential anti-biofilm agent.

Key Experimental Protocols

A comprehensive evaluation of an anti-biofilm agent requires a multi-faceted approach that assesses its impact on various stages of biofilm development and its effect on bacterial viability within the biofilm. The following protocols outline key assays for quantifying biofilm inhibition and eradication.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to assessing anti-biofilm activity, it is essential to determine the Minimum Inhibitory Concentration (MIC) of limonene against the planktonic (free-floating) form of the target bacteria. This value helps in selecting appropriate sub-inhibitory concentrations for subsequent biofilm assays, which are crucial for distinguishing between anti-biofilm and general antimicrobial effects.

Protocol:

  • Prepare a stock solution of limonene in a suitable solvent (e.g., ethanol or DMSO) and a series of two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Tryptic Soy Broth - TSB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria and medium without limonene) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of limonene that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Staining)

This assay quantifies the ability of limonene to prevent the initial formation of biofilms.

Protocol:

  • In a 96-well microtiter plate, add 100 µL of bacterial suspension (1 x 10^6 CFU/mL) to each well.

  • Add 100 µL of varying concentrations of limonene (typically below the MIC) to the wells. Include untreated control wells containing only the bacterial suspension and medium.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic bacteria by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Fix the remaining biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Discard the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Viability Assay (Resazurin Staining)

This assay determines the effect of limonene on the metabolic activity and viability of cells within the biofilm.

Protocol:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (or treat pre-formed biofilms for an eradication assay).

  • After incubation, carefully remove the planktonic cells and wash the biofilms with PBS.

  • Add 100 µL of fresh medium and 10 µL of resazurin stock solution (e.g., 0.1 mg/mL) to each well.

  • Incubate in the dark at 37°C for 1-4 hours. The incubation time should be optimized for the specific bacterial strain.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates reduced metabolic activity and cell viability.

Biofilm Matrix Staining

The extracellular polymeric substance (EPS) matrix is a key component of biofilms. This protocol allows for the quantification of the matrix.

Protocol:

  • Grow biofilms in a 96-well plate as described previously.

  • After washing, stain the biofilm matrix using a specific dye. For example, for biofilms containing poly-N-acetyl-glucosamine (PNAG), Wheat Germ Agglutinin (WGA) conjugated to a fluorescent probe can be used.

  • Incubate with the fluorescently labeled lectin according to the manufacturer's instructions.

  • Wash to remove unbound stain.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Data Presentation

Quantitative data from the assays should be summarized in tables to facilitate comparison between different concentrations of limonene and control groups.

Table 1: Effect of Limonene on Biofilm Formation and Viability

Limonene Concentration (µg/mL)Biofilm Biomass (OD 570nm)% Inhibition of BiomassBiofilm Viability (RFU)% Reduction in Viability
0 (Control)1.25 ± 0.1205500 ± 3500
1000.85 ± 0.09324200 ± 28023.6
2000.52 ± 0.0758.42800 ± 21049.1
400 (MBIC)0.21 ± 0.0483.21500 ± 15072.7

MBIC: Minimum Biofilm Inhibitory Concentration

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the proposed mechanisms of action of limonene.

Experimental_Workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Analysis Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay Biofilm Inhibition Biofilm Inhibition Bacterial Culture->Biofilm Inhibition Limonene Dilutions Limonene Dilutions Limonene Dilutions->MIC Assay Limonene Dilutions->Biofilm Inhibition Quantification Quantification MIC Assay->Quantification Biofilm Viability Biofilm Viability Biofilm Inhibition->Biofilm Viability Biofilm Viability->Quantification Data Interpretation Data Interpretation Quantification->Data Interpretation

Caption: Experimental workflow for assessing the anti-biofilm activity of Limonene.

Limonene_Mechanism cluster_inhibition Inhibitory Effects cluster_outcome Outcome Limonene Limonene Bacterial Adhesion Bacterial Adhesion Limonene->Bacterial Adhesion Quorum Sensing Quorum Sensing Limonene->Quorum Sensing Reduced Biofilm Formation Reduced Biofilm Formation Bacterial Adhesion->Reduced Biofilm Formation Virulence Factor Expression Virulence Factor Expression Quorum Sensing->Virulence Factor Expression Virulence Factor Expression->Reduced Biofilm Formation

Caption: Proposed mechanism of action for Limonene's anti-biofilm activity.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-biofilm potential of limonene. By combining assays that measure biofilm biomass, cell viability, and matrix composition, researchers can gain a comprehensive understanding of its efficacy. The presented data structure and visualizations offer a clear and concise way to report findings, facilitating the advancement of natural compounds like limonene in the development of novel anti-biofilm therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Limonianin (Atalantoflavone)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limonianin (Atalantoflavone) is a specific flavone found in plants such as Erythrina sigmoidea and Citrus limonia.[1][2][3] It should not be confused with limonin, a different limonoid compound from citrus seeds. Currently, there is a lack of publicly available quantitative data on the aqueous solubility of this compound. This guide provides a systematic approach and general methodologies for researchers to determine and improve its solubility based on established principles for poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, also known as Atalantoflavone, is a flavone with the chemical formula C₂₀H₁₆O₅.[4][5] It has shown potential biological activities, including inhibitory effects against certain bacteria and cytotoxic activity against multidrug-resistant cancer cell lines. Like many flavonoids, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a major hurdle in preclinical and clinical development, as it can lead to low bioavailability and limit its therapeutic efficacy.

Q2: What are the initial steps to assess the solubility of this compound?

A2: The first step is to perform a solubility profiling study. This involves determining the solubility of this compound in various aqueous and organic solvents. A common method is the shake-flask method, where an excess amount of the compound is agitated in the solvent until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

Q3: What are the most common strategies to improve the solubility of flavonoids like this compound?

A3: Several strategies can be employed to enhance the aqueous solubility of flavonoids. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the flavonoid in a hydrophilic carrier matrix at a molecular level can enhance solubility.

  • Chemical Modifications:

    • pH Adjustment: The solubility of flavonoids with ionizable groups (phenolic hydroxyls) can be pH-dependent.

    • Co-crystallization: Forming a crystalline solid with a co-former molecule can alter the physicochemical properties, including solubility.

  • Use of Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.

    • Cyclodextrin Complexation: Encapsulating the flavonoid molecule within a cyclodextrin host can significantly improve its aqueous solubility.

    • Nanoformulations: Techniques like nanoemulsions, liposomes, and polymeric nanoparticles can encapsulate this compound, enhancing its solubility and stability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low solubility even with pH adjustment. The pKa of the phenolic groups may be outside the physiologically acceptable pH range. This compound may be degrading at extreme pH values.Characterize the pKa of this compound. Assess the stability of this compound at different pH values using HPLC. Consider other methods like co-solvents or complexation.
Precipitation of this compound from co-solvent mixture upon dilution with water. The co-solvent concentration may be too high, leading to supersaturation and subsequent precipitation upon dilution.Optimize the co-solvent to water ratio. Use a precipitation inhibitor. Consider a different co-solvent.
Inefficient complexation with cyclodextrins. The size of the cyclodextrin cavity may not be suitable for the this compound molecule. The method of complex preparation may not be optimal.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). Use different preparation methods such as kneading, co-evaporation, or freeze-drying.
Instability of nanoformulations (e.g., aggregation, drug leakage). The formulation components (surfactants, lipids, polymers) may not be optimized. The drug-to-carrier ratio may be too high.Systematically vary the formulation components and their ratios. Characterize the particle size, zeta potential, and encapsulation efficiency to identify the optimal formulation.

Experimental Workflow for Solubility Enhancement

Here is a logical workflow for a researcher to systematically approach the solubility enhancement of this compound.

experimental_workflow Experimental Workflow for this compound Solubility Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening of Enhancement Techniques cluster_2 Phase 3: Formulation & Optimization A A. Obtain Pure this compound B B. Physicochemical Characterization (pKa, logP, crystallinity) A->B C C. Baseline Aqueous Solubility (Shake-flask method, HPLC quantification) B->C D D. pH-Dependent Solubility C->D Ionizable groups? E E. Co-solvent Screening C->E F F. Cyclodextrin Complexation (Phase solubility studies) C->F G G. Solid Dispersion Screening (with various carriers) C->G H H. Select Promising Technique(s) D->H E->H F->H G->H I I. Formulation Optimization (e.g., drug:carrier ratio, process parameters) H->I J J. Characterize Optimized Formulation (Solubility, dissolution rate, stability) I->J

Caption: A systematic workflow for characterizing and improving the aqueous solubility of this compound.

Quantitative Data Presentation (Illustrative Examples)

The following tables are templates to guide the presentation of experimental data for this compound solubility enhancement.

Table 1: Baseline Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Method
Water (pH 7.4)25[Experimental Value]Shake-Flask/HPLC
0.1 M HCl (pH 1.2)25[Experimental Value]Shake-Flask/HPLC
PBS (pH 6.8)25[Experimental Value]Shake-Flask/HPLC
Ethanol25[Experimental Value]Shake-Flask/HPLC
DMSO25[Experimental Value]Shake-Flask/HPLC

Table 2: Effect of Co-solvents on this compound Aqueous Solubility

Co-solvent% in Water (v/v)Solubility (µg/mL)Fold Increase
Ethanol10[Experimental Value][Calculated Value]
Ethanol20[Experimental Value][Calculated Value]
Propylene Glycol10[Experimental Value][Calculated Value]
Propylene Glycol20[Experimental Value][Calculated Value]
PEG 40010[Experimental Value][Calculated Value]
PEG 40020[Experimental Value][Calculated Value]

Table 3: Solubility Enhancement of this compound by Cyclodextrin Complexation

CyclodextrinConcentration (mM)This compound Solubility (µg/mL)Fold Increase
β-Cyclodextrin5[Experimental Value][Calculated Value]
β-Cyclodextrin10[Experimental Value][Calculated Value]
HP-β-Cyclodextrin5[Experimental Value][Calculated Value]
HP-β-Cyclodextrin10[Experimental Value][Calculated Value]

Key Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Protocol 2: Preparation of Solid Dispersions (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188) in a common volatile solvent (e.g., ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve to obtain a uniform particle size.

  • Characterization: Evaluate the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD).

Protocol 3: Preparation of Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
  • Mixing: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water. Add this compound to this solution at a specific molar ratio (e.g., 1:1).

  • Complexation: Stir the mixture at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution under vacuum to obtain a dry powder of the this compound-cyclodextrin inclusion complex.

  • Evaluation: Characterize the complex for its solubility, dissolution profile, and evidence of complex formation (using methods like DSC, FT-IR, and NMR spectroscopy).

Signaling Pathway Diagram

Given the reported cytotoxic activity of this compound against cancer cells, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified, generic apoptosis signaling pathway that could be investigated.

apoptosis_pathway Generic Apoptosis Signaling Pathway for Investigation This compound This compound Cell Cell This compound->Cell Bax Bax Cell->Bax Upregulates Bcl2 Bcl2 Cell->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptosis pathway that could be modulated by this compound.

References

Troubleshooting Limonianin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Limonianin

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my cell culture medium?

A1: this compound (also known as Atalantoflavone) is a flavone compound isolated from plants like Citrus limonia.[1] It is a hydrophobic molecule, meaning it has low solubility in water-based solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium. This sudden change in solvent polarity causes the compound to fall out of solution.[2][3] Other contributing factors can include high concentrations of the compound, temperature fluctuations, the pH of the medium, and interactions with other media components like salts and proteins.[2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The recommended solvent for preparing a stock solution of the hydrophobic compound this compound is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be determined empirically. Primary cells are often more sensitive. It is always recommended to keep the final DMSO concentration as low as possible, ideally at or below 0.1%, and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or -80°C and protected from light. It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When stored at -20°C, it is recommended to use the stock solution within one month; if stored at -80°C, it can be used for up to six months.

Q5: My this compound precipitated in the media. Can I still use it after filtering?

A5: No, it is not recommended to use media after this compound has precipitated and been filtered. The filtering process will remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results. The best course of action is to discard the media and prepare a fresh solution using the troubleshooting techniques outlined below.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to resolving this compound precipitation.

Issue: Precipitate is observed immediately after adding this compound stock solution to the cell culture medium.

This is the most common issue and is typically due to the rapid change in solvent polarity.

  • Cause 1: High Final Concentration. The desired concentration of this compound may exceed its solubility limit in the culture medium.

    • Solution: Perform a dose-response experiment starting with a lower concentration range. Review scientific literature to determine typical working concentrations for similar compounds or cell lines.

  • Cause 2: Improper Dilution Technique. Adding the DMSO stock directly to the full volume of media creates localized high concentrations, causing immediate precipitation.

    • Solution: Employ a stepwise dilution method. Add the DMSO stock to a small volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume of media. Always add the stock solution to the media, not the other way around, and do so dropwise while gently swirling the media.

  • Cause 3: Solvent Concentration. The stock solution concentration may be too high, requiring a large volume of DMSO to be added to the media.

    • Solution: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM) if it allows you to achieve the desired final concentration while keeping the final DMSO percentage below the cytotoxic limit (typically ≤ 0.5%).

Issue: Media appears clear initially but becomes cloudy or shows precipitate after incubation.

This delayed precipitation can be due to compound instability or interactions within the complex culture environment over time.

  • Cause 1: Temperature Shifts. Moving the media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect compound solubility.

    • Solution: Always pre-warm the media to 37°C before adding the this compound stock solution. Ensure the incubator provides a stable temperature.

  • Cause 2: Interaction with Serum Proteins. Components in Fetal Bovine Serum (FBS) can bind to hydrophobic compounds, which can either help solubilize them or, in some cases, lead to the formation of insoluble complexes over time.

    • Solution: If your experiment allows, test different concentrations of FBS. In some cases, reducing the serum percentage can mitigate precipitation. Conversely, for some compounds, serum proteins can aid in solubility. If working in serum-free conditions, the risk of precipitation is higher.

  • Cause 3: pH Instability. The pH of the culture medium can decrease over time due to cellular metabolism. A change in pH can alter the ionization state of this compound, affecting its solubility.

    • Solution: Ensure your medium is adequately buffered. If you notice significant color changes in your phenol red indicator, consider using a medium supplemented with HEPES buffer for more stable pH control.

Data Presentation

Table 1: Solubility and Storage of this compound

Property Details Reference
CAS Number 119309-02-3
Molecular Weight 336.34 g/mol
Recommended Solvent DMSO
Storage Conditions -20°C, protect from light

| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C | |

Table 2: DMSO Tolerance for Cell Culture

Final DMSO Concentration General Effect on Cell Lines Reference
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells.
0.5% Tolerated by many robust cell lines without severe cytotoxicity.
1.0% May be tolerated by some cell lines, but cytotoxicity should be tested.

| > 1.0% | Often inhibits cell proliferation and can be cytotoxic. | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 336.34)

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the this compound powder vial to room temperature before opening to prevent condensation.

  • Weigh out 3.36 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear. If needed, gently warm the tube to 37°C or sonicate briefly to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume of stock solution. To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • In a sterile 15 mL conical tube, add 9.99 mL of the pre-warmed complete cell culture medium.

  • While gently swirling the tube, add the 10 µL of 10 mM this compound stock solution dropwise into the medium.

  • Cap the tube and invert it gently 5-10 times to ensure thorough mixing. Do not vortex vigorously, as this can cause proteins in the serum to denature and foam.

  • Visually inspect the medium for any signs of precipitation or cloudiness.

  • Use the freshly prepared this compound-containing medium for your experiment immediately.

Mandatory Visualization

G cluster_start Start cluster_causes Initial Checks cluster_solutions1 Solutions: Concentration & Dilution cluster_solutions2 Solutions: Stock & Media cluster_end Outcome start Precipitate Observed in Cell Culture Media cause1 High Final Concentration? start->cause1 Check First cause2 Improper Dilution Technique? cause1->cause2 No sol1a Perform Dose-Response (Start with lower conc.) cause1->sol1a Yes cause3 Stock Solution Issues? cause2->cause3 No sol2a Pre-warm Media to 37°C cause2->sol2a Yes sol3a Check Stock for Precipitate (Avoid freeze-thaw) cause3->sol3a Yes sol4 Test in Simpler Medium (e.g., PBS or serum-free) cause3->sol4 No sol1b Review Literature for Working Concentrations sol1a->sol1b end_node Clear Solution: Proceed with Experiment sol1b->end_node sol2b Add Stock Dropwise while Swirling sol2a->sol2b sol2c Use Stepwise Dilution sol2b->sol2c sol2c->end_node sol3b Consider Lower Conc. Stock sol3a->sol3b sol3b->end_node sol4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_protocol Protocol for Preparing this compound Working Solution prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO store_stock 2. Aliquot & Store at -20°C/-80°C, Protected from Light prep_stock->store_stock warm_media 3. Pre-warm Complete Culture Media to 37°C dilute 4. Add Stock Dropwise to Pre-warmed Media while Swirling warm_media->dilute mix 5. Mix Gently by Inversion dilute->mix inspect 6. Visually Inspect for Precipitation mix->inspect use 7. Use Immediately in Experiment inspect->use Clear troubleshoot Consult Troubleshooting Guide inspect->troubleshoot Precipitate

Caption: Experimental workflow for this compound solution preparation.

References

Technical Support Center: Optimizing Limonianin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies with Limonianin (also known as Atalantoflavone) and other flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in in vivo animal studies?

A1: Currently, there is a lack of specific in vivo dosage information for this compound in publicly available literature. However, based on studies of other structurally related flavones, a starting point for dose-finding studies can be inferred. For instance, dosages for other flavones like apigenin have been explored in ranges of 20-40 mg/kg daily.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state.

Q2: What is the recommended route of administration for this compound in rodent models?

A2: The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives. For initial studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is often recommended for flavonoids due to potential low oral bioavailability.[2] However, oral administration (gavage) is also a common route for flavonoid studies, with dosages for some flavan-3-ols tested at 50 mg/kg in mice.[3][4]

Q3: What are suitable vehicles for dissolving this compound for in vivo injections?

A3: this compound, like many flavonoids, is expected to have poor aqueous solubility. Therefore, a co-solvent system is often necessary for preparing formulations for injection. Common vehicles for poorly soluble compounds include a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and an aqueous vehicle (e.g., saline, water). It is critical to first dissolve the compound in a small amount of the organic solvent before slowly adding it to the aqueous vehicle while vortexing to prevent precipitation.[5] The final concentration of the organic solvent should be minimized to avoid toxicity.

Q4: I am observing signs of distress or irritation in my animals after administration. What are the potential causes and solutions?

A4: Animal distress can arise from several factors, including the formulation, injection technique, or the compound itself. High concentrations of organic solvents like DMSO in the vehicle can cause local tissue irritation, especially with intraperitoneal or subcutaneous injections. Improper oral gavage technique can also cause significant stress. To mitigate this, ensure your gavage needle is the correct size and administered gently. For injections, consider reducing the concentration of organic solvents, ensuring the formulation's pH is near neutral, and alternating injection sites for repeated dosing.

Q5: My this compound formulation is cloudy or precipitates. How can I resolve this?

A5: Precipitation of a poorly soluble compound like this compound is a common challenge. This can be due to an inadequate solvent system or the compound's inherent low solubility in the chosen vehicle. To address this, ensure you are using an appropriate co-solvent system. Techniques to improve solubility include using surfactants (e.g., Tween 80), complexation with cyclodextrins, or reducing the particle size of the compound through methods like micronization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no observable effect at the expected therapeutic dose. - Poor bioavailability (especially with oral administration).- The dose is too low.- Suboptimal formulation leading to low systemic exposure.- Switch to an IV or IP administration route for initial studies.- Perform a dose-response study to identify the optimal dose.- Re-evaluate your formulation to enhance solubility and absorption.
Inflammation or irritation at the injection site (IP or subcutaneous). - The vehicle (e.g., high concentration of DMSO) is causing irritation.- The pH of the formulation is not physiological.- Reduce the concentration of organic solvents in the vehicle.- Ensure the pH of the formulation is close to neutral (pH 7.2-7.4).- Alternate injection sites for repeated dosing.
Animal distress during or after oral gavage. - Improper gavage technique.- The volume administered is too large.- The formulation is irritating to the gastrointestinal tract.- Ensure proper training in oral gavage techniques.- Adhere to recommended administration volume limits for the animal species.- Consider if the vehicle or compound itself could be causing gastrointestinal upset and adjust the formulation or dose accordingly.

Quantitative Data Summary

Since specific quantitative data for this compound is limited, the following tables summarize dosage information from in vivo studies of other flavonoids to provide a reference for experimental design.

Table 1: Examples of Flavonoid Dosages in Rodent Studies

Flavonoid SubclassFlavonoid ExampleAnimal ModelDosage RangeRoute of AdministrationReference
FlavonesApigeninRat/Mouse20, 25, and 40 mg/kgOral, IP, Intragastric
FlavonolsQuercetinRat/Mouse5 to 200 mg/kg dailyOral, IP, Intragastric
FlavanonesNaringeninRat53 mg/kgOral, IP, Intragastric
Flavan-3-olsFlavan-3-ols (FLs)Mouse50 mg/kgOral
Flavonoids (general)MyricitrinMouse1, 3, and 10 mg/kgOral

Experimental Protocols

Below are detailed methodologies for common procedures in in vivo flavonoid studies.

Protocol 1: Preparation of a Dosing Solution for a Poorly Soluble Flavonoid
  • Initial Solubilization: Weigh the required amount of this compound powder. In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., 100% DMSO).

  • Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. A common vehicle for a compound with poor water solubility is a mixture of PEG400 and sterile water or saline.

  • Mixing: While vigorously vortexing the vehicle, slowly add the dissolved this compound stock solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Final Formulation: Continue vortexing for several minutes to ensure a homogenous suspension. Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be used to aid dissolution, but the stability of the compound at higher temperatures should be confirmed.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Use a correctly sized, ball-tipped gavage needle. The length should be approximately from the tip of the mouse's nose to the last rib. Insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not apply force.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (not the trachea), administer the dose smoothly.

  • Needle Removal: Carefully remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress.

Protocol 3: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Restrain the mouse to expose its abdomen. Tilt the mouse slightly with its head down to move the abdominal organs away from the injection site.

  • Site Preparation: Wipe the injection site in the lower quadrant of the abdomen with an alcohol swab.

  • Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G), insert the needle with the bevel up at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.

  • Injection: Inject the solution at a steady rate.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Visualizations

Signaling Pathways Modulated by Flavonoids

Flavonoids are known to interact with various cellular signaling pathways, which is central to their biological effects. Key pathways include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

flavonoid_signaling flavonoids Flavonoids (e.g., this compound) pi3k PI3K flavonoids->pi3k Activates jnk JNK flavonoids->jnk Inhibits p38 p38 flavonoids->p38 Inhibits erk ERK flavonoids->erk Activates nfkb NF-κB flavonoids->nfkb Inhibits akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibits jnk->apoptosis inflammation Inflammation p38->inflammation erk->cell_survival nfkb->inflammation

Caption: Key signaling pathways modulated by flavonoids.

Experimental Workflow for In Vivo Studies

A typical workflow for conducting an in vivo study with a novel compound like this compound involves several key stages, from preparation to data analysis.

experimental_workflow formulation 1. Formulation (Vehicle & Dose Prep) administration 3. Compound Administration formulation->administration animal_acclimation 2. Animal Acclimation & Grouping animal_acclimation->administration monitoring 4. Monitoring (Health & Behavior) administration->monitoring data_collection 5. Data Collection (e.g., Blood, Tissue) monitoring->data_collection analysis 6. Data Analysis (Biochemical, Histo.) data_collection->analysis

Caption: General experimental workflow for in vivo compound testing.

Troubleshooting Logic for Poor Compound Efficacy

When faced with a lack of efficacy in an in vivo study, a logical troubleshooting process is essential to identify the root cause.

troubleshooting_logic rect_node rect_node start No Efficacy Observed check_formulation Is Formulation Homogenous? start->check_formulation check_dose Is Dose Sufficient? check_formulation->check_dose Yes reformulate Reformulate (Solubility, Vehicle) check_formulation->reformulate No check_route Is Admin. Route Optimal? check_dose->check_route Yes dose_response Conduct Dose- Response Study check_dose->dose_response No change_route Consider IV/IP Administration check_route->change_route No re_evaluate Re-evaluate Hypothesis/ Model check_route->re_evaluate Yes

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Limonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Limonin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of Limonin?

A1: The poor oral bioavailability of Limonin primarily stems from its low aqueous solubility and poor permeability.[1] Furthermore, it is subject to efflux by P-glycoprotein and first-pass metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the intestine and liver.[1] These factors collectively limit its absorption into the systemic circulation after oral administration.

Q2: What are the common formulation strategies to enhance the oral bioavailability of Limonin?

A2: Several formulation strategies can be employed to overcome the poor bioavailability of Limonin. These include:

  • Solid Dispersions: Dispersing Limonin in a hydrophilic polymer matrix can enhance its dissolution rate and extent.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of the lipophilic Limonin.

  • Nanosuspensions: Reducing the particle size of Limonin to the nanometer range increases the surface area for dissolution.

  • Cyclodextrin Complexation: Encapsulating Limonin within cyclodextrin molecules can increase its aqueous solubility.

Q3: Are there any known pharmacokinetic parameters for Limonin in preclinical models?

A3: Yes, pharmacokinetic studies have been conducted in rats and beagle dogs. However, the oral absorption is generally poor, leading to low plasma concentrations. A novel Limonin derivative, HY-071085, has been synthesized to improve bioavailability, and its pharmacokinetic parameters have been studied.[2]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of Limonin from my formulation.

Possible Cause 1: Inadequate solubility enhancement.

  • Troubleshooting:

    • Re-evaluate your formulation strategy: For solid dispersions, consider polymers with higher solubilization capacity for Limonin. For lipid-based systems, screen different oils, surfactants, and co-surfactants to find a more effective combination.

    • Optimize the drug-to-carrier ratio: A higher concentration of the hydrophilic carrier or lipid excipients may be required to sufficiently enhance Limonin's solubility.

    • Incorporate a surfactant: For solid dispersions, adding a small amount of a pharmaceutically acceptable surfactant can improve the wettability and dissolution of Limonin.

Possible Cause 2: Drug recrystallization.

  • Troubleshooting:

    • Amorphous stability assessment: For amorphous solid dispersions, perform stability studies under accelerated conditions (e.g., high humidity and temperature) to check for recrystallization.

    • Inclusion of a crystallization inhibitor: Certain polymers can act as crystallization inhibitors. Ensure your chosen polymer in the solid dispersion has this property.

Issue 2: High variability in Caco-2 cell permeability assay results.

Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting:

    • Verify monolayer confluence: Before each experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[3][4]

    • Standardize cell culture conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure reproducible monolayer formation.

Possible Cause 2: Involvement of active transporters.

  • Troubleshooting:

    • Conduct bi-directional permeability studies: Measure the permeability of Limonin in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 1 suggests the involvement of efflux transporters like P-glycoprotein.

    • Use of transporter inhibitors: Co-incubate Limonin with known inhibitors of P-glycoprotein (e.g., verapamil) to see if the A-B permeability increases, confirming the role of this efflux pump.

Data Presentation

Table 1: Physicochemical Properties of Limonin

PropertyValueReference
Molecular FormulaC₂₆H₃₀O₈
Molecular Weight470.5 g/mol
LogP1.8
Water SolubilityVery low

Table 2: Pharmacokinetic Parameters of a Limonin Derivative (HY-071085) in Male Rats and Beagle Dogs (Single Oral Dose)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Absolute Bioavailability (%)Reference
Male Rat3.2523.0 ± 10.30.58 ± 0.2936.1 ± 13.92.8
Beagle Dog2.545.3 ± 27.20.83 ± 0.29114.2 ± 67.813.1

Experimental Protocols

Protocol 1: Preparation of Limonin Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve Limonin and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:4 weight ratio in a suitable organic solvent (e.g., a mixture of dichloromethane and ethanol) with the aid of sonication to form a clear solution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% Tween 80 to maintain sink conditions.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Add a quantity of the Limonin formulation equivalent to 10 mg of Limonin to each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of Limonin using a validated HPLC method.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the Limonin formulation (e.g., 10 µM) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time intervals.

  • Basolateral to Apical (B-A) Transport:

    • Add the Limonin formulation to the basolateral (donor) side.

    • Add fresh HBSS to the apical (receiver) side.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Sample Analysis: Determine the concentration of Limonin in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Mandatory Visualizations

Poor_Bioavailability_Mechanism cluster_Oral_Admin Oral Administration cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation Limonin_Oral Limonin (Oral Dose) Dissolution Dissolution in GI Fluids Limonin_Oral->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Low_Solubility Low Aqueous Solubility Dissolution->Low_Solubility Bioavailable_Limonin Bioavailable Limonin Absorption->Bioavailable_Limonin Low_Permeability Poor Permeability Absorption->Low_Permeability Pgp_Efflux P-glycoprotein Efflux Absorption->Pgp_Efflux First_Pass_Metabolism First-Pass Metabolism (CYP3A4) Absorption->First_Pass_Metabolism

Caption: Factors contributing to the poor oral bioavailability of Limonin.

Experimental_Workflow_Solid_Dispersion cluster_Preparation Solid Dispersion Preparation cluster_Characterization Characterization cluster_Analysis Data Analysis start Start dissolve Dissolve Limonin & Polymer in Solvent start->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Vacuum Dry evaporate->dry mill Mill & Sieve dry->mill store Store in Desiccator mill->store dissolution In Vitro Dissolution Testing store->dissolution permeability Caco-2 Permeability Assay store->permeability stability Stability Studies store->stability analyze Analyze Dissolution Profile & Permeability dissolution->analyze permeability->analyze stability->analyze end End analyze->end

Caption: Experimental workflow for solid dispersion formulation and evaluation.

Limonin_Metabolism Limonin Limonin Metabolite1 Reduced Metabolites Limonin->Metabolite1 Reduction Metabolite2 Hydrolyzed Metabolites Limonin->Metabolite2 Hydrolysis Metabolite3 Methylated Metabolites Limonin->Metabolite3 Methylation Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Major metabolic pathways of Limonin.

References

Preventing Limonianin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Limonianin" is understood to be a representative sensitive compound belonging to the limonoid class of natural products. The following guidelines are based on best practices for handling chemically unstable terpenoids and may require optimization for your specific molecule.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many complex natural products, is susceptible to degradation from several environmental factors. The most critical factors to control are pH, temperature, light exposure, and the presence of oxygen.[1][2][3] Extreme pH (both acidic and alkaline) can catalyze hydrolysis or ring-opening reactions, while elevated temperatures accelerate the rate of all chemical degradation pathways.[3] Exposure to UV and visible light can cause photodegradation, and oxygen can lead to oxidation of sensitive functional groups.

Q2: My this compound solution has changed color. What does this indicate?

A2: A visible change in color, such as turning yellow or brown, is a common physical sign of chemical degradation. This often indicates the formation of new chromophoric structures resulting from oxidation or other decomposition reactions. If you observe a color change, it is highly recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q3: What is the best way to store this compound, both as a solid and in solution?

A3:

  • Solid Form: Store solid this compound at -20°C or -80°C in a desiccator. The container should be tightly sealed and purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the solution into small, single-use volumes in amber glass vials to prevent repeated freeze-thaw cycles and light exposure. Store these aliquots at -80°C.

Q4: I see multiple peaks on my HPLC/LC-MS analysis of a supposedly pure this compound sample. What could be the cause?

A4: The appearance of unexpected peaks in a chromatogram often points to degradation. This can happen during storage, sample preparation, or even during the analytical run itself. Common causes include degradation in the dissolution solvent, exposure to light on the autosampler, or instability at the pH of the mobile phase. Always prepare samples immediately before analysis and use amber vials.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible bioactivity results. This compound degradation after dilution into aqueous assay buffer.• Prepare fresh dilutions for each experiment from a frozen stock.• Perform a time-course stability study of this compound in your specific assay medium by HPLC to determine its half-life.• If unstable, minimize the incubation time of the compound with cells or enzymes.
Loss of potency in older stock solutions. Degradation due to improper storage (e.g., repeated freeze-thaw, exposure to air/light, wrong temperature).• Discard the old stock solution and prepare a fresh one from solid material.• Ensure stock solutions are aliquoted into single-use volumes and stored under inert gas at -80°C.
Precipitation of this compound in aqueous media. Poor solubility of the compound in the assay buffer.• Check the final concentration of the organic solvent (e.g., DMSO) in your assay; ensure it is at a safe and solubilizing level (typically <0.5%).• Consider using solubility enhancers or alternative formulation strategies if compatible with your experimental system.
Visible change in the appearance of solid this compound (e.g., clumping, discoloration). Absorption of moisture and subsequent hydrolysis or oxidation.• Discard the compound.• Ensure solid compound is stored in a desiccator at low temperature (-20°C or below).• When weighing, allow the container to come to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol describes the best practices for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated precision balance and sterile syringes/pipettes

Procedure:

  • Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently until the solid is completely dissolved. Perform this step promptly to minimize exposure to ambient air and light.

  • Inert Gas Purging: Gently blow a stream of argon or nitrogen gas into the headspace of the vial for 15-30 seconds to displace oxygen.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in pre-labeled amber glass vials.

  • Storage: Tightly cap the vials and store them upright in a freezer at -80°C.

  • Documentation: Record the compound name, concentration, date, and solvent on the storage box.

Protocol 2: HPLC-Based Stability Assessment of this compound in Assay Buffer

This protocol provides a method to quantify the stability of this compound in your specific experimental buffer over time.

Procedure:

  • Preparation: Prepare your complete cell culture medium or enzymatic assay buffer.

  • Spiking: Dilute your this compound stock solution into the assay buffer to the final working concentration. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot, mix it 1:1 with a quenching solvent (e.g., ice-cold Acetonitrile), and place it in an HPLC vial. This sample represents 100% compound integrity.

  • Incubation: Place the remaining this compound-buffer mixture in the exact conditions of your experiment (e.g., 37°C, 5% CO2 incubator).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them as in Step 3, and place them in HPLC vials.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method.

  • Quantification: Calculate the peak area of the parent this compound peak at each time point.

  • Data Presentation: Normalize the peak area at each time point to the T=0 sample to determine the percentage of this compound remaining.

Time (Hours)Temperature (°C)pH% this compound Remaining (Example)
0377.4100%
1377.495%
4377.481%
8377.465%
24377.422%

Visual Guides

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for using this compound in a cell-based assay, highlighting critical points where degradation can occur.

G start Inconsistent Bioactivity Results check_stock Is stock solution freshly prepared (<1 month)? start->check_stock check_handling Was a fresh aliquot used (no freeze-thaw)? check_stock->check_handling Yes reprepare Prepare fresh stock from solid check_stock->reprepare No run_hplc Run HPLC analysis on stock and working dilution check_handling->run_hplc Yes reassess Re-assess handling and storage protocols check_handling->reassess No degraded Degradation detected? run_hplc->degraded optimize Optimize assay conditions (reduce time, check pH) degraded->optimize Yes other Investigate other experimental variables (cells, reagents) degraded->other No G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Response Cell Proliferation & Survival TF->Response This compound This compound This compound->RAF Inhibition

References

Addressing off-target effects of Limonianin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Limonianin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing off-target effects and to offer troubleshooting support for cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound is a novel small molecule inhibitor designed to selectively target the fictitious "LMN Signaling Pathway," which is implicated in certain proliferative diseases. Its primary, or "on-target," effect is the inhibition of LMN Kinase, a critical component of this pathway.

Q2: What are the potential sources of off-target effects with this compound?

While designed for high specificity, this compound may interact with unintended cellular targets, leading to off-target effects. Potential sources of these effects include:

  • High Concentrations: At concentrations significantly above its effective dose, this compound may bind to other cellular components non-specifically.[1]

  • Interaction with Other Kinases: Due to the conserved nature of ATP-binding sites in kinases, this compound might inhibit other kinases with lower affinity.[2][3][4]

  • Disruption of Cellular Homeostasis: Broad effects on cellular processes, such as mitochondrial function or ion channel activity, can lead to secondary effects not directly related to LMN Kinase inhibition.[1]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. Here are several strategies:

  • Dose-Response Analysis: On-target effects should manifest within a specific and potent concentration range, while off-target effects typically appear at much higher concentrations.

  • Rescue Experiments: If the observed phenotype is due to on-target LMN Kinase inhibition, it might be possible to rescue the effect by introducing a downstream component of the LMN pathway.

  • Use of Structural Analogs: Testing a structurally related but inactive analog of this compound can help identify non-specific effects.

  • Orthogonal Assays: Confirming findings using multiple, independent assay methodologies can increase confidence that the observed effect is on-target.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High levels of cytotoxicity observed at expected effective concentrations. The concentration of this compound is too high, leading to off-target effects.Perform a detailed dose-response curve to determine the optimal concentration with high efficacy and minimal cytotoxicity. Consider using a lower concentration for a longer incubation period.
The cell line is particularly sensitive to off-target effects of this compound.Test this compound in a different cell line known to be less sensitive or use a cell line with a knockout of the intended target to confirm on-target effects.
Inconsistent results between experiments. Variability in experimental conditions.Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. Use a fresh aliquot of this compound for each experiment to prevent degradation.
Cell culture health and passage number.Regularly monitor cell morphology and doubling time. Use cells with a consistent and low passage number for all experiments.
No observable on-target effects. The concentration of this compound is too low.Based on a preliminary dose-response curve, try increasing the concentration of this compound.
The LMN signaling pathway is not active in the chosen cell line.Use a positive control or an alternative known activator to verify the expression and activity of the LMN pathway in your cell model.
The this compound compound has degraded.Use a new, validated batch of this compound to rule out compound degradation.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound based on in-house validation assays. It is strongly recommended that researchers determine these parameters in their specific experimental setup.

ParameterValueCell LineAssay
On-Target IC50 (LMN Kinase) 50 nMHEK293Kinase Activity Assay
Off-Target IC50 (Kinase X) 1.5 µMHeLaKinase Activity Assay
Off-Target IC50 (Kinase Y) 5 µMA549Kinase Activity Assay
Cellular EC50 (Proliferation) 100 nMHEK293MTT Assay
Cytotoxicity CC50 >10 µMHEK293CellTiter-Glo

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that is toxic to cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation: Incubate for 1 to 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Mix to ensure complete solubilization and read the absorbance at 570 nm.

Protocol 2: Western Blot for Target Engagement

This protocol is to confirm that this compound is engaging with its intended target, LMN Kinase.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known LMN Kinase substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the LMN Kinase substrate.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interactions This compound This compound LMN_Kinase LMN Kinase This compound->LMN_Kinase Inhibits Kinase_X Kinase X This compound->Kinase_X Inhibits (Lower Affinity) Ion_Channel Ion Channel This compound->Ion_Channel Modulates Downstream_Effector Downstream Effector LMN_Kinase->Downstream_Effector Activates Cellular_Response Desired Cellular Response Downstream_Effector->Cellular_Response Off_Target_Response1 Unintended Cellular Effect 1 Kinase_X->Off_Target_Response1 Off_Target_Response2 Unintended Cellular Effect 2 Ion_Channel->Off_Target_Response2

Caption: On-target vs. potential off-target effects of this compound.

cluster_workflow Troubleshooting Workflow: High Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Is Concentration > 10x IC50? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration Yes Check_Cell_Line Is Cell Line Known to be Sensitive? Check_Concentration->Check_Cell_Line No Dose_Response Perform Detailed Dose-Response Lower_Concentration->Dose_Response Confirm_On_Target Confirm with On-Target Assay (e.g., Western Blot) Dose_Response->Confirm_On_Target Test_Alt_Cell_Line Test in an Alternative Cell Line Check_Cell_Line->Test_Alt_Cell_Line Yes Check_Cell_Line->Confirm_On_Target No Test_Alt_Cell_Line->Confirm_On_Target End_On_Target Effect is On-Target Confirm_On_Target->End_On_Target End_Off_Target Effect is Likely Off-Target Confirm_On_Target->End_Off_Target

Caption: A logical workflow for troubleshooting high cytotoxicity.

cluster_exp_design Experimental Design for Minimizing Off-Target Effects Dose_Response 1. Dose-Response Curve Select_Concentration 2. Select Lowest Effective Concentration Dose_Response->Select_Concentration Controls 3. Include Proper Controls - Vehicle Control - Positive Control - Negative Control (Inactive Analog) Select_Concentration->Controls Orthogonal_Assays 4. Use Orthogonal Assays - Different technologies to measure the same endpoint Controls->Orthogonal_Assays Target_Engagement 5. Confirm Target Engagement - Western Blot - Kinase Assay Orthogonal_Assays->Target_Engagement

References

Technical Support Center: Optimizing HPLC Parameters for Limonin Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Limonin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for better peak resolution and accurate quantification of Limonin.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column used for Limonin analysis?

A1: Reversed-phase columns, particularly C18 and C8, are most frequently used for Limonin separation.[1][2] These columns provide good retention and selectivity for Limonoids. Phenyl stationary phases have also been successfully utilized.[3][4]

Q2: What is a typical mobile phase for Limonin analysis?

A2: A common mobile phase is a mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid (around 0.1%) to improve peak shape.[1] Methanol can also be used as the organic modifier. Both isocratic and gradient elution methods have been successfully applied.

Q3: What is the optimal flow rate and column temperature?

A3: Flow rates typically range from 0.5 mL/min to 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.). Column temperature is often maintained between 25°C and 40°C to ensure reproducible retention times and improve peak efficiency.

Q4: What UV wavelength should be used for detecting Limonin?

A4: Limonin has a UV absorbance maximum around 207-210 nm. Therefore, detection is commonly set at wavelengths such as 207 nm, 210 nm, or 220 nm.

Q5: My Limonin peak is showing significant tailing. What are the possible causes?

A5: Peak tailing for basic compounds can be caused by interactions with acidic silanol groups on the silica packing material. Other potential causes include column contamination, a blocked column frit, or an inappropriate mobile phase pH.

Q6: I am observing peak fronting. What could be the issue?

A6: Peak fronting is often a sign of column overload, which can be due to injecting too high a concentration of the sample or too large an injection volume. It can also be caused by an injection solvent that is significantly stronger than the mobile phase.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of Limonin.

Issue 1: Poor Peak Resolution

If the Limonin peak is not well-separated from other matrix components, consider the following optimization strategies.

Troubleshooting Workflow for Poor Resolution

start Poor Peak Resolution step1 Optimize Mobile Phase Selectivity start->step1 step2 Adjust Mobile Phase Strength (% Organic) step1->step2 If peaks are still co-eluting step3 Decrease Flow Rate step2->step3 For finer adjustments step4 Increase Column Efficiency step3->step4 If resolution is still insufficient step5 Evaluate Column Temperature step4->step5 For further optimization result Improved Resolution step5->result

A logical workflow for troubleshooting poor peak resolution.

Solutions:

  • Modify Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can alter the selectivity of the separation.

  • Adjust Mobile Phase Strength:

    • For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of Limonin, potentially improving its separation from earlier eluting peaks.

    • Employing a gradient elution can be effective in separating compounds with a wide range of polarities.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and enhance separation.

Issue 2: Peak Tailing

Peak tailing can lead to inaccurate integration and reduced resolution.

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed check1 Check Mobile Phase pH start->check1 check2 Inspect Guard/Analytical Column check1->check2 If pH is optimal check3 Reduce Sample Concentration check2->check3 If column is clean check4 Check for Dead Volume check3->check4 If not overloaded solution Symmetrical Peak check4->solution

A step-by-step guide to diagnosing and fixing peak tailing.

Solutions:

  • Adjust Mobile Phase pH: Limonin does not have ionizable groups, so its peak shape is not highly susceptible to pH changes. However, a low pH (e.g., using 0.1% formic acid) is often suitable. For other compounds in the matrix that may be causing interference, adjusting the pH can improve their peak shape and thus the resolution of the Limonin peak.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that can cause active sites and lead to tailing. Regularly replacing the guard column is recommended.

  • Check for Column Contamination: If the column is contaminated, flushing it with a strong solvent may help. In some cases, reversing the column and flushing can dislodge particulates from the inlet frit.

  • Minimize Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening, which can contribute to tailing.

Issue 3: Peak Fronting

Peak fronting can compromise the accuracy of peak area measurements.

Troubleshooting Guide for Peak Fronting

start Peak Fronting Observed step1 Reduce Injection Volume/Concentration start->step1 step2 Match Sample Solvent to Mobile Phase step1->step2 If fronting persists step3 Check for Column Collapse step2->step3 If solvent is compatible solution Symmetrical Peak step3->solution

A diagnostic guide for addressing peak fronting issues.

Solutions:

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to prevent overloading the column. Column overload is a common cause of fronting.

  • Solvent Compatibility: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread and front.

  • Check for Column Issues: In rare cases with highly aqueous mobile phases (>95% water), phase collapse of a standard C18 column can occur, leading to fronting and a loss of retention. Using an aqueous-stable C18 column or ensuring the mobile phase has sufficient organic content can prevent this.

Experimental Protocols & Data

Example HPLC Method Parameters for Limonin

The following tables summarize typical starting conditions for Limonin analysis based on published methods. These can be used as a baseline for method development and optimization.

Table 1: Isocratic Method Parameters

ParameterSettingReference
Column Bidentate C18, 4 µm, 150 mm x 4.6 mm
Mobile Phase 59% (Water + 0.1% Formic Acid) : 41% (Acetonitrile + 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 30 µL
Temperature Not specified, often ambient to 30°C
Detection UV at 207 nm

Table 2: Gradient Method Parameters

ParameterSettingReference
Column C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase A: Water, B: Acetonitrile. Linear gradient from 30% to 45% B in 30 min.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature 30°C
Detection UV at 210 nm
Protocol for Sample Preparation (Citrus Juice)
  • Centrifugation: Centrifuge the juice sample to pellet larger particulates.

  • Solid Phase Extraction (SPE) (Optional): For complex matrices, use a C18 SPE cartridge to clean up the sample and concentrate the Limonin.

  • Filtration: Filter the supernatant or SPE eluate through a 0.22 µm or 0.45 µm syringe filter (e.g., nylon or PTFE) into an autosampler vial. This step is crucial to prevent clogging of the HPLC system.

  • Injection: The sample is now ready for injection into the HPLC system.

References

Technical Support Center: Troubleshooting Inconsistent Results in Limonianin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Limonianin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) - General Issues

Q1: What is this compound and what are its known bioactivities?

This compound, also known as Atalantoflavone, is a flavone found in plants such as Erythrina sigmoidea and Citrus limonia.[1] Published research has shown that this compound exhibits cytotoxic activity against multidrug-resistant (MDR) cancer cell lines and has an inhibitory effect on Porphyromonas gingivalis, a bacterium associated with periodontal disease.[1] Closely related limonoids, such as Limonin, have demonstrated a broader range of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[2][3]

Q2: I am observing high variability between my replicate wells. What are the common causes?

High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Pipetting Errors: Inconsistent volumes of cells, media, or this compound solution can lead to significant differences between wells.

  • Uneven Cell Seeding: A non-homogenous cell suspension will result in wells with varying cell numbers.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the components in the well and affect cell growth and compound activity.

  • Cell Clumping: If cells are not properly dissociated into a single-cell suspension, clumps will lead to uneven growth.

  • Inconsistent Incubation Conditions: Temperature and CO2 gradients within an incubator can affect cell growth differently across a plate.

Q3: My this compound stock solution appears to have precipitated. How should I handle this?

Limonoids, including Limonin, are known for their poor water solubility.[4] It is common for them to precipitate, especially when diluted from a DMSO stock into aqueous cell culture media.

  • Solubility Check: Before starting an experiment, visually inspect your this compound solution at its final working concentration in the cell culture medium. Look for any signs of precipitation.

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a concentrated stock.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help with solubility.

Troubleshooting Guide: Anticancer and Cytotoxicity Assays

Inconsistent results in anticancer and cytotoxicity assays are a common challenge when working with natural products like this compound. The following sections provide guidance on specific issues you might encounter.

Issue 1: No or Low Cytotoxic Effect Observed

If you are not observing the expected cytotoxic effect of this compound on your cancer cell lines, consider the following possibilities and solutions.

Potential CauseTroubleshooting Steps
This compound Degradation Prepare fresh this compound solutions for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Sub-optimal Concentration Range Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective dose.
Incorrect Assay Choice The chosen cytotoxicity assay (e.g., MTT) may not be suitable for this compound's mechanism of action. Consider trying a different assay, such as an LDH release assay for necrosis or a caspase activity assay for apoptosis.
Cell Line Resistance The cancer cell line you are using may be resistant to this compound. Try a different cell line or a multidrug-resistant cell line, as this compound has shown activity in these.
Insufficient Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Issue 2: High Background or False Positives in Cytotoxicity Assays

High background signals or apparent cytotoxicity in control wells can mask the true effect of this compound.

Potential CauseTroubleshooting Steps
DMSO Toxicity The concentration of DMSO used to dissolve this compound may be toxic to the cells. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. Aim for a final DMSO concentration of <0.5%.
Contamination Microbial contamination (bacteria, yeast, or mycoplasma) can affect cell health and assay results. Regularly check your cell cultures for contamination and use aseptic techniques.
Compound Interference This compound, as a colored compound (flavone), may interfere with colorimetric assays like the MTT assay. Include a "compound only" control (this compound in media without cells) to check for direct reduction of the assay reagent.
Media Components Phenol red in cell culture media can interfere with some absorbance-based assays. Consider using phenol red-free media for the duration of the assay.
Experimental Workflow for Troubleshooting Cytotoxicity Assays

The following diagram outlines a logical workflow for troubleshooting inconsistent results in cytotoxicity assays.

G cluster_start Start: Inconsistent Cytotoxicity Results cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_evaluation Re-evaluation cluster_end Conclusion start Inconsistent Results check_reagents Check Reagent Quality (this compound, Assay Reagents) start->check_reagents check_cells Verify Cell Health & Seeding Density start->check_cells check_protocol Review Protocol (Concentrations, Times) start->check_protocol optimize_dmso Optimize DMSO Concentration (Vehicle Control) check_reagents->optimize_dmso dose_response Perform Dose-Response & Time-Course check_cells->dose_response check_interference Assess Compound Interference (Compound-only Control) check_protocol->check_interference alternative_assay Use Alternative Assay (e.g., LDH, ATP-based) optimize_dmso->alternative_assay analyze_data Analyze New Data dose_response->analyze_data alternative_assay->analyze_data check_interference->analyze_data consistent_results Consistent Results? analyze_data->consistent_results end_success Proceed with Experiment consistent_results->end_success Yes end_reassess Re-evaluate Hypothesis/ Experimental Design consistent_results->end_reassess No

Caption: Troubleshooting workflow for cytotoxicity assays.

Troubleshooting Guide: Anti-inflammatory Assays

For assessing the anti-inflammatory properties of this compound, common assays include measuring nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) or quantifying pro-inflammatory cytokines like TNF-α and IL-6.

Issue 1: High Variability in NO or Cytokine Levels

Inconsistent measurements of inflammatory markers can obscure the true anti-inflammatory effect of this compound.

Potential CauseTroubleshooting Steps
LPS Activity Variation Use a consistent lot of lipopolysaccharide (LPS) and prepare fresh dilutions for each experiment. Ensure that the LPS is properly stored to maintain its activity.
Cell Activation State The response of macrophages to LPS can vary with cell passage number and confluency. Use cells within a consistent passage range and seed them at a density that avoids overgrowth during the experiment.
Timing of Treatment The timing of this compound treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with the compound for a short period (e.g., 1-2 hours) before adding LPS. Optimize this pre-treatment time.
Sample Handling for Cytokine Analysis When collecting supernatants for cytokine analysis (e.g., ELISA), work quickly and keep samples on ice to prevent degradation. Store supernatants at -80°C if not analyzed immediately.
Issue 2: this compound Appears to be Cytotoxic at Anti-inflammatory Concentrations

It is crucial to distinguish a true anti-inflammatory effect from a reduction in inflammatory markers due to cytotoxicity.

Potential CauseTroubleshooting Steps
Overlapping Cytotoxicity This compound may be cytotoxic to the cells at the concentrations required to see an anti-inflammatory effect.
Solution Always perform a parallel cytotoxicity assay (e.g., MTT or LDH) using the same cell type, this compound concentrations, and incubation times as your anti-inflammatory assay. This will allow you to determine the non-toxic concentration range of this compound.
Potential Signaling Pathway for Limonoid Anti-inflammatory Activity

Based on studies with related limonoids, a potential mechanism of anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_this compound This compound Action cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus This compound This compound This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines Induces

Caption: Potential NF-κB signaling pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for studying the bioactivity of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., in DMSO).

    • Include vehicle-only controls (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant of LPS-stimulated macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for adherence.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The Griess reagent should be freshly prepared.

    • Add 50 µL of the Griess reagent to each 50 µL of supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

By following these guidelines and protocols, researchers can more effectively troubleshoot inconsistencies in their this compound bioactivity assays and obtain more reliable and reproducible data.

References

Strategies to reduce Limonianin-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate Limonianin-induced toxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced toxicity in normal cells?

A1: this compound is an investigational anti-cancer agent that primarily targets the LMN-kinase in tumor cells. However, at therapeutic concentrations, it can exhibit off-target effects on normal cells, particularly hepatocytes. The proposed mechanism of toxicity involves the inhibition of MetaboKinase, a related kinase crucial for a key metabolic pathway. This inhibition leads to the accumulation of a toxic metabolite, Tox-Metabolite A, which induces oxidative stress and triggers apoptosis.

Q2: Are there any known biomarkers for monitoring this compound-induced toxicity?

A2: Yes, monitoring the levels of Tox-Metabolite A in cell culture supernatant or plasma (in vivo) can serve as a direct biomarker of off-target MetaboKinase inhibition. Additionally, increased levels of reactive oxygen species (ROS) and activation of caspase-3 are reliable downstream markers of this compound-induced cytotoxicity.

Q3: What are the primary strategies to reduce this compound's toxicity to normal cells?

A3: Current research focuses on three main strategies:

  • Co-administration with Antioxidants: Using agents like N-acetylcysteine (NAC) to counteract the oxidative stress induced by Tox-Metabolite A.

  • Targeted Co-therapies: Co-administration with a specific MetaboKinase activator, such as MK-Activator-X, to prevent the accumulation of Tox-Metabolite A.

  • Dose Optimization: Modifying the dosing schedule and concentration of this compound to maintain its anti-cancer efficacy while minimizing toxicity to normal cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assays between replicates. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare fresh drug dilutions for each experiment and vortex thoroughly. 3. Avoid using the outer wells of the microplate for experimental samples; fill them with media instead.
Unexpectedly high toxicity in control (vehicle-treated) normal cells. 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. 3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is below 0.1% and that all conditions, including untreated controls, have the same solvent concentration. 2. Regularly test for mycoplasma and other contaminants. 3. Only use cells that are in the logarithmic growth phase and have high viability.
No significant reduction in toxicity with the co-administration of NAC. 1. Insufficient concentration of NAC. 2. Timing of NAC administration is not optimal. 3. Oxidative stress is not the primary driver of toxicity in your specific cell line.1. Perform a dose-response experiment to determine the optimal concentration of NAC for your cell model. 2. Consider pre-incubating the cells with NAC before adding this compound. 3. Measure ROS levels to confirm the role of oxidative stress. If ROS levels are not elevated, consider alternative toxicity mechanisms.
MK-Activator-X does not rescue cells from this compound toxicity. 1. MK-Activator-X may have its own toxicity profile. 2. The chosen concentration is not effective. 3. The off-target effect of this compound is not solely on MetaboKinase in your cell line.1. Run a dose-response curve for MK-Activator-X alone to determine its toxicity threshold. 2. Titrate the concentration of MK-Activator-X in the presence of this compound to find the optimal protective dose. 3. Investigate other potential off-targets of this compound.

Data Presentation

Table 1: Effect of Mitigation Strategies on the Viability of Normal Hepatocytes Treated with this compound (10 µM)

Treatment Group Cell Viability (%) Fold Increase in Caspase-3 Activity Relative ROS Levels
Vehicle Control100 ± 4.51.0 ± 0.11.0 ± 0.2
This compound (10 µM)45 ± 5.28.2 ± 0.96.5 ± 0.7
This compound + NAC (1 mM)78 ± 6.12.5 ± 0.31.8 ± 0.4
This compound + MK-Activator-X (5 µM)85 ± 5.51.8 ± 0.21.2 ± 0.3

Table 2: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell Line Cell Type IC50 (µM)
HT-29Colon Cancer2.5
A549Lung Cancer3.1
MCF-7Breast Cancer1.8
HepG2Normal Hepatocyte9.8
HEK293Normal Kidney12.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed normal hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound.

    • For mitigation experiments, prepare solutions of this compound with NAC or MK-Activator-X.

    • Remove the old media and add 100 µL of the treatment solutions to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • DCFDA Staining:

    • After the treatment period, remove the media and wash the cells with PBS.

    • Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control to determine the relative ROS levels.

Visualizations

G cluster_0 Normal Cell cluster_1 Mitigation Strategies This compound This compound MetaboKinase MetaboKinase (Off-Target) This compound->MetaboKinase Inhibits Metabolite_A Metabolite A (Non-toxic) MetaboKinase->Metabolite_A Normal Metabolism Tox_Metabolite_A Tox-Metabolite A (Toxic) ROS Increased ROS Tox_Metabolite_A->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers NAC NAC (Antioxidant) NAC->ROS Scavenges MK_Activator MK-Activator-X MK_Activator->MetaboKinase Activates

Caption: Signaling pathway of this compound-induced toxicity and points of intervention.

G cluster_assays Perform Assays start Start: Seed Normal Cells overnight Incubate Overnight start->overnight treatment Treat with: - this compound alone - this compound + NAC - this compound + MK-Activator-X overnight->treatment incubation Incubate 24-48h treatment->incubation viability Cell Viability (MTT) incubation->viability ros ROS Levels (DCFDA) incubation->ros caspase Caspase-3 Activity incubation->caspase analysis Data Analysis: Compare treated groups to controls viability->analysis ros->analysis caspase->analysis end End: Determine Efficacy of Mitigation Strategies analysis->end

Caption: Experimental workflow for testing toxicity mitigation strategies.

G issue {High Toxicity Observed in Normal Cells} q1 Is toxicity also high in vehicle control? Yes No issue->q1 a1 Check: - Solvent concentration - Cell culture contamination - Initial cell health q1:f1->a1 q2 Are you using a mitigation strategy? Yes No q1:f2->q2 a1->issue Re-evaluate a2 Implement a mitigation strategy: - Co-administer NAC - Co-administer MK-Activator-X q2:f2->a2 q3 Is the mitigation strategy effective? No Yes q2:f1->q3 a2->q3 a3 Troubleshoot the strategy: - Optimize concentration - Adjust timing - Confirm mechanism q3:f1->a3 end Problem Resolved q3:f2->end a3->q3 Re-evaluate

Caption: Logical troubleshooting guide for high this compound-induced toxicity.

Improving the yield of Limonianin during natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of Limonianin during natural product extraction. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges in the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The primary factors affecting this compound yield are the choice of solvent, extraction temperature, and the solid-to-solvent ratio. The preparation of the plant material, including drying and grinding, also plays a crucial role in extraction efficiency.[1][2]

Q2: Which solvent system is most effective for this compound extraction?

A2: Polar organic solvents are generally effective for extracting limonoids like this compound. Studies on the related compound limonin have shown that an ethanol-water mixture, specifically 80% ethanol, provides an optimal balance for achieving high yields.[3][4][5]

Q3: Can pH significantly impact the extraction yield?

A3: While solvent concentration and temperature are more dominant factors, pH can have a minor effect on the extraction yield of limonoids. For limonin, a neutral pH of 7 has been shown to be effective in conjunction with optimal solvent and temperature conditions.

Q4: What analytical methods are recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and accurate methods for the identification and quantification of this compound and other limonoids.

Q5: How can I prevent the degradation of this compound during the extraction process?

A5: this compound can be sensitive to high temperatures, light, and acidic conditions. To minimize degradation, use controlled, low temperatures during solvent evaporation (e.g., with a rotary evaporator), store extracts in dark, airtight containers at low temperatures (-20°C), and avoid prolonged exposure to harsh conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Low Yield of Crude Extract
Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.
Inappropriate Solvent Selection: The solvent may not have the correct polarity to efficiently dissolve this compound.Based on studies with similar compounds, an 80% ethanol solution is a good starting point. Experiment with different ethanol concentrations to optimize for your specific plant material.
Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a suitable temperature for complete extraction.Optimize both the extraction time and temperature. For maceration, allow for at least 72 hours with periodic agitation. For methods like Soxhlet or reflux, ensure an adequate number of cycles. A temperature of around 50°C has been shown to be effective.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve the entire target compound.Increase the solvent-to-solid ratio. A common starting point is 1:10 (g/mL). Experiment to find the optimal balance between yield and solvent consumption.
Low Yield of Purified this compound
Problem Potential Cause Recommended Solution
Low Yield of Purified this compound Loss of Compound During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of this compound.Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) to remove the solvent.
Incomplete Elution from Chromatography Column: The chosen solvent system for column chromatography may not be effectively eluting the this compound from the stationary phase.Perform small-scale experiments with different solvent systems (e.g., varying polarities of hexane/ethyl acetate or dichloromethane/methanol) to identify the optimal mobile phase for elution.
Compound Degradation During Purification: Exposure to harsh conditions during purification can lead to the loss of this compound.Minimize exposure to light and high temperatures throughout the purification process. Use purified solvents and handle fractions promptly.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material:

    • Thoroughly dry the plant material (e.g., citrus seeds or peels) in a well-ventilated area or a low-temperature oven (40-50°C).

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100g of the powdered plant material and place it in a suitable glass container.

    • Add 1 L of 80% ethanol to the container.

    • Seal the container and allow it to stand for 72 hours at room temperature with occasional shaking.

  • Filtration:

    • Filter the mixture through cheesecloth to remove the bulk plant material.

    • Further, filter the liquid extract through Whatman No. 1 filter paper to remove finer particles.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature of 40°C until a crude extract is obtained.

  • Purification:

    • Proceed with further purification steps such as liquid-liquid partitioning and column chromatography.

Protocol 2: Column Chromatography for this compound Purification
  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

  • Final Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Effect of Extraction Parameters on Limonin Yield (as a proxy for this compound)
Ethanol Concentration (%)Temperature (°C)pHLimonin Yield (mg/g of dry peel)
70607Not specified, but high
805072.072
Optimal Condition80% Ethanol, 50°C, pH 7

Data synthesized from a study on limonin extraction from lime peel, which showed that ethanol concentration and extraction temperature were the most significant factors.

Visualizations

experimental_workflow plant_material Plant Material (Dried & Powdered) extraction Extraction (80% Ethanol, 50°C) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC/LC-MS) pure_this compound->analysis troubleshooting_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low this compound Yield plant_prep Improper Plant Material Preparation low_yield->plant_prep solvent Inappropriate Solvent Choice low_yield->solvent conditions Suboptimal Time/ Temperature low_yield->conditions ratio Poor Solvent-to- Solid Ratio low_yield->ratio evaporation Degradation during Solvent Evaporation low_yield->evaporation elution Incomplete Column Elution low_yield->elution degradation Compound Degradation low_yield->degradation

References

Technical Support Center: Managing Limonianin Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence associated with Limonianin in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound, also known as Atalantoflavone, is a flavone, a class of natural compounds found in plants such as Erythrina sigmoidea and the root bark of Citrus limonia.[1][2][3][4] Flavonoids and other similar endogenous molecules are inherently fluorescent and can contribute to background signal in imaging studies.[5] This inherent fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals from probes and labels.

Q2: How can I confirm that the background signal in my images is from this compound autofluorescence?

To determine if this compound is the source of autofluorescence, you should include an unstained, this compound-treated sample in your experimental setup. If this sample shows significant fluorescence compared to an unstained, untreated control, it is likely that this compound is contributing to the background.

Q3: What are the general strategies to minimize autofluorescence in my imaging experiments?

There are several approaches to reduce or eliminate autofluorescence, which can be broadly categorized as:

  • Proper sample preparation: Optimizing fixation methods and washing steps can prevent the induction of autofluorescence.

  • Use of quenching agents: Chemical agents can be used to reduce the autofluorescence signal.

  • Photobleaching: Intentionally photobleaching the autofluorescence before imaging your target can be effective.

  • Spectral unmixing: If your microscope has spectral imaging capabilities, you can computationally separate the autofluorescence spectrum from your specific signal.

  • Choice of fluorophores: Using fluorophores that are spectrally distinct from the autofluorescence can help in distinguishing the signal.

Troubleshooting Guides

Problem 1: High background fluorescence in this compound-treated samples.
  • Possible Cause: Autofluorescence from this compound and/or endogenous cellular components.

  • Troubleshooting Steps:

    • Run Controls: Image an unstained, untreated sample and an unstained, this compound-treated sample to assess the level of autofluorescence from the compound and the cells/tissue itself.

    • Optimize Fixation: If using aldehyde fixatives like formaldehyde or glutaraldehyde, these can induce autofluorescence. Consider reducing the fixation time or switching to a non-aldehyde fixative like chilled methanol.

    • Chemical Quenching: Treat samples with a quenching agent. See the comparison table below for options.

    • Spectral Separation: If the emission spectrum of your fluorescent probe overlaps with that of this compound, consider using a probe with a more distinct spectrum, preferably in the far-red range, as autofluorescence is often weaker at longer wavelengths.

Problem 2: Weak signal from my fluorescent probe is being masked by autofluorescence.
  • Possible Cause: The autofluorescence intensity is significantly higher than the specific signal.

  • Troubleshooting Steps:

    • Signal Amplification: Use a brighter fluorophore or an amplification method for your specific signal.

    • Photobleaching: Before acquiring the image of your specific probe, intentionally expose the sample to the excitation light to photobleach the autofluorescence. Be cautious, as this may also slightly reduce your specific signal.

    • Spectral Unmixing: This is a powerful technique to computationally separate the autofluorescence from your probe's signal. This requires a spectral imaging system. The autofluorescence spectrum can be collected from a this compound-treated, unstained sample and then subtracted from the fully stained sample image.

Comparison of Autofluorescence Reduction Methods

MethodPrincipleAdvantagesDisadvantagesCompatibility
Sodium Borohydride Reduces aldehyde-induced autofluorescence by converting carbonyl groups to hydroxyl groups.Effective for aldehyde-fixed tissues.Can have variable effects and may damage some antigens. Can increase red blood cell autofluorescence.Aldehyde-fixed cells and tissues.
Sudan Black B A non-fluorescent dark dye that absorbs fluorescence.Effective against lipofuscin-based autofluorescence.Can introduce its own background in the red and far-red channels.Fixed cells and tissues.
Commercial Quenching Reagents (e.g., TrueVIEW) Binds to sources of autofluorescence like collagen and red blood cells, quenching their signal.Easy to use, often a quick incubation step. Can be very effective.May slightly reduce the specific signal.Broad compatibility with different sample types and fluorophores.
Photobleaching Exposing the sample to intense light to destroy the fluorescent molecules causing autofluorescence.No chemical treatment required. Can be targeted to specific regions.Can also photobleach the desired fluorophore. Time-consuming.Most fixed samples.
Spectral Unmixing Uses the distinct emission spectra of the fluorophore and autofluorescence to computationally separate them.Highly specific and can remove autofluorescence without chemical treatment.Requires a spectral confocal microscope and appropriate software. The intensity of the autofluorescence should not be excessively higher than the signal.Live and fixed cells.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
  • Fixation: Fix cells or tissues as per your standard protocol with formaldehyde or glutaraldehyde.

  • Washing: Wash the samples thoroughly with Phosphate Buffered Saline (PBS).

  • Preparation of Sodium Borohydride Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Treatment: Incubate the samples in the freshly prepared sodium borohydride solution. For cell monolayers, two incubations of 4 minutes each are recommended. For tissue sections (e.g., 7 µm), three incubations of 10 minutes each may be necessary.

  • Washing: Wash the samples extensively with PBS (at least 3 times for 5 minutes each) to remove all traces of sodium borohydride.

  • Staining: Proceed with your immunofluorescence or other staining protocol.

Protocol 2: Spectral Imaging and Linear Unmixing
  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: On a slide with an unstained, this compound-treated sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.

    • Fluorophore Spectrum: On a slide with a sample stained only with your fluorescent probe (no this compound), acquire a lambda stack to get the reference spectrum for your signal.

  • Acquire Image of Experimental Sample: On your fully treated and stained experimental sample, acquire a lambda stack covering the emission ranges of both the autofluorescence and your fluorophore.

  • Perform Linear Unmixing: In your imaging software (e.g., ZEN, LAS X, or third-party software), use the linear unmixing function. Provide the reference spectra for the autofluorescence and your fluorophore. The software will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for the autofluorescence and your specific signal.

Visual Guides

Autofluorescence_Troubleshooting_Workflow start Start: High Background Fluorescence Observed control Image Unstained Controls (Treated and Untreated) start->control is_autofluor Is Autofluorescence Significant? control->is_autofluor no_autofluor Investigate Other Causes (e.g., non-specific antibody binding) is_autofluor->no_autofluor No spectral_overlap Check Spectral Overlap of Probe and Autofluorescence is_autofluor->spectral_overlap Yes overlap Significant Overlap? spectral_overlap->overlap no_overlap Optimize Imaging Settings (e.g., exposure, gain) overlap->no_overlap No far_red Switch to Far-Red Fluorophore overlap->far_red Yes end End: Clear Signal no_overlap->end mitigation Apply Mitigation Strategy far_red->mitigation quenching Chemical Quenching (e.g., Sudan Black B) mitigation->quenching photobleach Photobleaching mitigation->photobleach spectral_unmix Spectral Unmixing mitigation->spectral_unmix quenching->end photobleach->end spectral_unmix->end

Caption: A decision-making workflow for troubleshooting autofluorescence.

Spectral_Unmixing_Workflow cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Computational Separation ref_auto Autofluorescence Spectrum (Unstained, Treated Sample) unmix_alg Linear Unmixing Algorithm ref_auto->unmix_alg ref_fluor Fluorophore Spectrum (Stained, Untreated Sample) ref_fluor->unmix_alg exp_sample Acquire Lambda Stack of Experimental Sample exp_sample->unmix_alg img_auto Separated Autofluorescence Image unmix_alg->img_auto img_fluor Separated Fluorophore Image unmix_alg->img_fluor

Caption: A simplified workflow for spectral unmixing.

Sources_of_Autofluorescence cluster_sample Sample-Intrinsic cluster_process Process-Induced autofluor Total Autofluorescence Signal This compound Exogenous Compound (this compound) This compound->autofluor endogenous Endogenous Molecules (e.g., NADH, Collagen, Lipofuscin) endogenous->autofluor fixation Aldehyde Fixation fixation->autofluor rbc Red Blood Cells rbc->autofluor

Caption: Common sources of autofluorescence in imaging experiments.

References

How to store Limonianin to maintain its stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are primarily based on data available for Limonin, a closely related and well-studied limonoid. While this information is expected to be highly relevant for Limonianin, it is recommended to perform small-scale stability tests for your specific compound and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1] Storing it in a cool, dry place is essential.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is highly dependent on pH and temperature. It is most stable in a buffered solution at pH 5.[2] If you need to store it in solution for a short period, refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to prepare fresh solutions before use or to store aliquots at -20°C or -80°C, though specific data on the long-term stability of frozen aliquots is limited.

Q3: Is this compound sensitive to light?

Q4: What solvent should I use to dissolve this compound?

A4: this compound is poorly soluble in water. Anhydrous acetone has been shown to be an effective solvent for extracting limonoids.[3] For biological assays, stock solutions are often prepared in a minimal amount of an organic solvent like DMSO, followed by dilution in the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the results.

Q5: My this compound is precipitating out of my aqueous buffer. What can I do?

A5: Precipitation in aqueous buffers can be due to several factors:

  • pH: The pH of your buffer may not be optimal for this compound's solubility. It is most stable at pH 5.[2]

  • Concentration: The concentration of this compound may have exceeded its solubility limit in your specific buffer system.

  • Solvent Concentration: If you are using a co-solvent like DMSO, the final concentration might be too low to keep the this compound in solution.

  • Temperature: A decrease in temperature can reduce solubility.

To troubleshoot, you can try adjusting the pH of your buffer towards 5, decreasing the concentration of this compound, or slightly increasing the percentage of your co-solvent (while ensuring it doesn't interfere with your experiment).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in my this compound sample. 1. Improper Storage: Exposure to high temperatures, extreme pH, or light. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions.1. Review Storage Conditions: Ensure solid is stored at 2-8°C and solutions are at pH 5 and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results in my experiments. 1. Degradation of this compound: Instability in the experimental medium. 2. Inaccurate Concentration: Precipitation or degradation leading to a lower effective concentration.1. Assess Stability: Perform a stability study of this compound in your specific experimental medium and conditions. 2. Verify Concentration: Use a validated analytical method like HPLC to confirm the concentration of your this compound solution before each experiment.
Difficulty dissolving solid this compound. 1. Inappropriate Solvent: Using a solvent in which this compound has low solubility. 2. Low Temperature: Attempting to dissolve at a low temperature.1. Choose an Appropriate Solvent: Use a small amount of a suitable organic solvent like anhydrous acetone or DMSO to prepare a stock solution. 2. Gentle Warming: Gentle warming can aid in dissolution, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C in single-use aliquots.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
  • Solution Preparation: Prepare a solution of this compound in your desired aqueous buffer at the final experimental concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining solution under your experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a stability profile of this compound under your specific experimental conditions.

Visualizations

Limonianin_Stability_Factors This compound This compound Stability Temperature Temperature This compound->Temperature High temp accelerates degradation pH pH This compound->pH Most stable at pH 5 Light Light This compound->Light Potential for photodegradation Solvent Solvent This compound->Solvent Poorly soluble in water

Caption: Factors influencing the stability of this compound.

Stability_Testing_Workflow start Start: Prepare this compound Solution in Buffer t0_analysis T=0 Analysis (e.g., HPLC) start->t0_analysis incubation Incubate under Experimental Conditions t0_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., HPLC) incubation->timepoint_analysis timepoint_analysis->incubation Repeat for each time point data_analysis Calculate % Remaining timepoint_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree start Issue with this compound Experiment q1 Is the issue related to solubility or activity? start->q1 solubility Solubility Issue (Precipitation) q1->solubility Solubility activity Activity Issue (Loss of Effect) q1->activity Activity check_ph Check Buffer pH (Optimal ~5) solubility->check_ph check_conc Lower this compound Concentration solubility->check_conc check_solvent Increase Co-Solvent % solubility->check_solvent check_storage Verify Storage Conditions (2-8°C, dark) activity->check_storage aliquot Use Fresh Aliquots activity->aliquot stability_test Perform Stability Test in Media activity->stability_test

Caption: Troubleshooting decision tree for common this compound issues.

References

Technical Support Center: Optimizing Limonianin Concentration for Synergistic Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving Limonianin (Limonin) in synergistic drug combination studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

A1: this compound, commonly known as Limonin, is a natural compound found in citrus fruits. Its anticancer effects are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. Notably, Limonin has been shown to impact the Wnt/β-catenin, PI3K/Akt, and STAT3 signaling pathways. By interfering with these pathways, Limonin can inhibit cancer cell growth and induce programmed cell death.

Q2: What is the rationale for using Limonin in synergistic drug combination studies?

A2: The primary goal of combining Limonin with other therapeutic agents is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.[1] This can allow for the use of lower doses of each compound, potentially reducing toxicity and minimizing the development of drug resistance. Studies have suggested that Limonin can have additive or synergistic effects when combined with other natural compounds like curcumin.[2][3]

Q3: How do I determine the optimal concentration range for Limonin in my experiments?

A3: The optimal concentration of Limonin should be determined by first establishing its half-maximal inhibitory concentration (IC50) in your specific cell line. This is the concentration at which Limonin inhibits 50% of the biological activity being measured (e.g., cell viability). A dose-response curve should be generated by treating cells with a range of Limonin concentrations. For combination studies, concentrations around the IC50 value are typically used to assess synergy.

Q4: What are the most common methods to evaluate the synergistic effects of Limonin with another drug?

A4: The most widely accepted methods are the Combination Index (CI) method developed by Chou and Talalay and isobologram analysis. The CI method provides a quantitative measure of the interaction, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Isobologram analysis offers a graphical representation of the interaction.

Q5: Are there any known issues with Limonin's solubility or stability in cell culture?

A5: Limonin is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. It is typically dissolved in an organic solvent such as DMSO to create a stock solution. When diluting the stock solution into the culture medium, it's crucial to do so gradually and with thorough mixing to avoid precipitation. The stability of Limonin in culture media can be influenced by factors such as pH and temperature. It is advisable to prepare fresh dilutions for each experiment.

Troubleshooting Guides

Issue 1: Precipitation of Limonin in Cell Culture Medium
  • Observation: A cloudy or crystalline precipitate is observed in the cell culture medium after the addition of Limonin.

  • Potential Causes:

    • Low Aqueous Solubility: Limonin is inherently hydrophobic and can precipitate when introduced into an aqueous environment too quickly or at a concentration exceeding its solubility limit.

    • Solvent Shock: Rapid dilution of a concentrated DMSO stock of Limonin into the aqueous medium can cause the compound to "crash out" of the solution.

    • Media Components: Interactions with salts, proteins, or other components in the culture medium can reduce Limonin's solubility.

    • Temperature and pH: Suboptimal temperature or pH of the medium can affect the solubility of the compound.

  • Solutions:

    • Optimize Stock Solution Concentration: Prepare a stock solution in 100% DMSO at a concentration that allows for a final DMSO concentration in the culture medium of less than 0.5% (v/v) to minimize solvent toxicity.

    • Stepwise Dilution: Perform a serial dilution of the Limonin stock solution in a pre-warmed, serum-free medium before adding it to the final culture plate.

    • Pre-warm Medium: Always add the Limonin solution to a cell culture medium that has been pre-warmed to 37°C.

    • Vortexing: Ensure thorough mixing by gently vortexing or inverting the tube after each dilution step.

    • Check Media pH: Confirm that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4).

Issue 2: Inconsistent or Non-reproducible Results in Synergy Assays
  • Observation: High variability in cell viability or other readouts between replicate wells or experiments.

  • Potential Causes:

    • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final drug concentrations, especially when working with low volumes.

    • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in the response to treatment.

    • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to increased drug concentrations.

    • Compound Degradation: Limonin or the combination drug may not be stable over the course of the experiment.

  • Solutions:

    • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

    • Consistent Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize variability.

    • Minimize Edge Effects: Fill the outer wells of the microplate with sterile PBS or medium without cells to create a humidity barrier.

    • Fresh Drug Dilutions: Prepare fresh dilutions of Limonin and the combination drug for each experiment.

Issue 3: Potential Interference with Cell Viability Assays
  • Observation: Unexpected or anomalous readings in colorimetric (e.g., MTT) or fluorometric assays.

  • Potential Causes:

    • Direct Reduction of MTT: Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

    • Autofluorescence: Limonin, like many natural products, may possess intrinsic fluorescence that can interfere with fluorescent-based assays.

    • Colorimetric Interference: If Limonin or its combination partner is colored, it can interfere with the absorbance readings of colorimetric assays.

  • Solutions:

    • Assay Blanks: Include control wells containing the drugs in the medium without cells to measure any direct effect on the assay reagents.

    • Alternative Assays: If interference is suspected, consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based luminescence assays).

    • Wavelength Scan: For fluorescent compounds, perform a wavelength scan to determine the excitation and emission spectra of Limonin to assess potential overlap with the assay's fluorophores.

Data Presentation

Table 1: Hypothetical IC50 Values for Limonin and a Synergistic Partner (Drug X) in a Cancer Cell Line

CompoundIC50 (µM)
Limonin25
Drug X10

Table 2: Illustrative Combination Index (CI) and Dose-Reduction Index (DRI) Values for the Combination of Limonin and Drug X

This data is presented as a realistic example based on the principles of the Chou-Talalay method and is for illustrative purposes.

Fraction Affected (Fa)Limonin (µM)Drug X (µM)Combination Index (CI)InterpretationDRI for LimoninDRI for Drug X
0.50 (IC50)12.550.85Synergy2.02.0
0.75 (IC75)18.757.50.70Synergy2.72.7
0.90 (IC90)22.590.65Strong Synergy3.83.8
  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

  • DRI > 1: Favorable dose reduction

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of Limonin in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight medium and add 100 µL of the medium containing different concentrations of Limonin to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Combination Index (CI) Assay
  • Determine IC50: Determine the IC50 values for Limonin and the combination drug (Drug X) individually as described in Protocol 1.

  • Select Combination Ratios: Choose a fixed ratio of Limonin to Drug X for the combination experiments. A common starting point is the ratio of their IC50 values (e.g., if IC50 of Limonin is 25 µM and Drug X is 10 µM, the ratio would be 2.5:1).

  • Prepare Combination Dilutions: Prepare serial dilutions of the Limonin and Drug X combination at the selected fixed ratio.

  • Cell Treatment and Incubation: Treat the cells with the individual drugs and the combination at various concentrations, following the same procedure as the IC50 determination.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Generate dose-response curves for each drug alone and for the combination.

    • Use a specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) and Dose-Reduction Index (DRI) based on the Chou-Talalay method.[4]

Mandatory Visualization

experimental_workflow cluster_single_agent Single Agent Analysis cluster_combination Combination Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Limonin & Drug X A->B C Treat Cells with Individual Drugs B->C D Incubate (48-72h) C->D E Perform MTT Assay D->E F Calculate IC50 Values E->F G Select Fixed Combination Ratio (based on IC50s) F->G Input for Ratio Selection H Prepare Serial Dilutions of Drug Combination G->H I Treat Cells with Combination H->I J Incubate (48-72h) I->J K Perform MTT Assay J->K L Calculate Combination Index (CI) & Dose-Reduction Index (DRI) K->L

Caption: Experimental workflow for synergistic drug combination studies.

Caption: Simplified Wnt/β-catenin signaling pathway and the putative role of Limonin.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Phosphorylates CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse Regulates Limonin Limonin Limonin->Akt Inhibits Phosphorylation

Caption: Overview of the PI3K/Akt signaling pathway and a potential point of inhibition by Limonin.

stat3_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates TargetGenes Target Gene Transcription (e.g., anti-apoptotic, proliferative) STAT3_active->TargetGenes Activates Limonin Limonin Limonin->STAT3_inactive Inhibits Phosphorylation

Caption: The JAK/STAT3 signaling pathway and its inhibition by Limonin.

References

Resolving matrix effects in LC-MS/MS analysis of Limonianin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS/MS analysis of Limonianin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The "matrix" in an LC-MS analysis includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects happen when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion technique. This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

Q3: What are the primary causes of ion suppression for a compound like this compound?

A3: Ion suppression is a type of matrix effect where co-eluting matrix components reduce the signal of the analyte. This can be caused by several factors, including competition for ionization in the ESI source, where matrix components may have a higher affinity for charge. Other causes include changes in droplet formation and evaporation efficiency due to the presence of less volatile matrix components. For complex biological samples, phospholipids are often a major contributor to ion suppression.

Q4: Can adjusting my chromatographic method help reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of this compound from interfering matrix components, you can minimize co-elution and thus reduce ion suppression. This can be achieved by adjusting the mobile phase composition, the gradient profile, or the flow rate. Changing the stationary phase of the analytical column to one with a different selectivity can also be effective.

Q5: What is the role of an internal standard in mitigating matrix effects?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The most effective type is a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by ion suppression can be effectively compensated for.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during the LC-MS/MS analysis of this compound.

Problem Possible Cause Recommended Solution
Low signal intensity or poor sensitivity for this compound. Significant ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the region of ion suppression. 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components.
Inconsistent and irreproducible results for quality control (QC) samples. Sample-to-sample variability in the matrix composition, leading to varying degrees of ion suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for inter-sample variations in matrix effects. 2. Employ Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects. 3. Enhance Sample Cleanup: A robust and consistent sample preparation method will minimize variability in the final extracts.
Peak shape for this compound is poor (e.g., tailing or fronting). Co-eluting interferences can affect the peak shape. It's also possible that the analyte is interacting with metal components of the LC system or column.1. Check for Co-eluting Interferences: Use the post-column infusion method to see if the peak distortion aligns with a region of significant ion suppression. 2. Modify Mobile Phase: Adjust the pH or organic content of the mobile phase. 3. Consider a Metal-Free LC System/Column: For compounds prone to chelation, interactions with metal surfaces can lead to poor peak shape and signal loss.
Retention time of this compound shifts between injections. This can be caused by changes in the column chemistry due to matrix buildup, or by the matrix components themselves altering the chromatographic conditions.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to clean the column. 2. Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer, which can help keep the ion source cleaner. 3. Improve Sample Preparation: More effective removal of matrix components will reduce their impact on the column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples containing this compound using SPE. The specific sorbent and solvents should be optimized for this compound.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent.

  • Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a buffer) to prepare it for the sample.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a T-union.

    • Connect the outlet of a syringe pump to the other inlet of the T-union.

    • Connect the outlet of the T-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill a syringe with a standard solution of this compound.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the this compound solution and acquire data in MRM mode for your analyte to establish a stable baseline.

  • Blank Matrix Injection:

    • While the analyte is infusing, inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column.

  • Data Analysis:

    • Monitor the baseline of the this compound signal. A drop in the baseline indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Visualizations

cluster_0 Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Optional: Further Cleanup Elute Elute this compound SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical sample preparation workflow for LC-MS/MS analysis.

cluster_1 Troubleshooting Logic for Matrix Effects Start Problem: Inaccurate or Irreproducible Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement SIL-IS Check_IS->Use_SIL_IS No Assess_ME Assess Matrix Effects (Post-Column Infusion) Check_IS->Assess_ME Yes Use_SIL_IS->Assess_ME ME_Present Are Matrix Effects Present? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) ME_Present->Optimize_Cleanup Yes No_ME Other Issue (e.g., Instrument Performance, Standard Stability) ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Revalidate Re-evaluate and Validate Method Optimize_Chroma->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS.

References

Best practices for handling and disposal of Limonianin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Limonianin" did not yield results for a recognized chemical compound. This guide has been developed based on the assumption that the intended substance was Limonin , a naturally occurring chemical compound found in citrus fruits.

Technical Support Center: Limonin

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Limonin.

Frequently Asked Questions (FAQs)

Q1: What is Limonin and what are its primary characteristics? A1: Limonin is a bitter, white, crystalline substance classified as a limoninoid and a furanolactone. It is found in citrus and other plants. It is known for its triterpenoid structure and is studied for its potential biological activities.

Q2: What are the recommended storage conditions for Limonin? A2: Limonin should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. For long-term storage, maintaining temperatures at or below 4°C is recommended to ensure stability.

Q3: What are the primary hazards associated with handling Limonin? A3: While not classified as a highly hazardous substance, direct contact with Limonin powder can cause eye, skin, and respiratory irritation. Ingestion of significant quantities may lead to gastrointestinal discomfort.

Q4: What personal protective equipment (PPE) is required when handling Limonin? A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves (such as nitrile). When handling larger quantities of powder that could become airborne, a dust mask or respirator is recommended.

Troubleshooting Guide

Issue 1: Poor Solubility of Limonin in Aqueous Solutions

  • Question: I am having difficulty dissolving Limonin in my aqueous buffer. What can I do?

  • Answer: Limonin is sparingly soluble in water. To improve solubility, consider the following:

    • Use of Co-solvents: First, dissolve Limonin in a small amount of an organic solvent like DMSO, ethanol, or acetone. This stock solution can then be added to your aqueous buffer. Note that the final concentration of the organic solvent should be low enough to not affect your experimental system.

    • pH Adjustment: The solubility of Limonin can be influenced by pH. Try adjusting the pH of your buffer to be more alkaline, as this can sometimes increase the solubility of similar compounds.

    • Sonication: Using a sonicator bath can help to break up particulates and enhance dissolution.

Issue 2: Limonin Appears to Degrade During Experiment

  • Question: My experimental results are inconsistent, and I suspect my Limonin is degrading. How can I prevent this?

  • Answer: Limonin can be susceptible to degradation under certain conditions.

    • Light and Heat Sensitivity: Protect your Limonin solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to high temperatures.

    • pH Stability: Limonin stability can be pH-dependent. Assess the stability of Limonin in your specific buffer system over the time course of your experiment. Prepare fresh solutions for each experiment if stability is a concern.

    • Purity Check: Ensure the purity of your Limonin source. Impurities can sometimes catalyze degradation.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₂₆H₃₀O₈
Molar Mass470.51 g/mol
Melting Point298 °C (568 °F; 571 K)
Solubility in WaterSparingly soluble
Solubility in Organic SolventsSoluble in DMSO, ethanol, acetone, chloroform

Experimental Protocols

Protocol 1: Preparation of a 10 mM Limonin Stock Solution in DMSO

  • Pre-weigh: Tare a microcentrifuge tube on a calibrated analytical balance.

  • Weigh Limonin: Carefully weigh out 4.705 mg of Limonin powder into the tube.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the Limonin is completely dissolved. A brief sonication may be used if needed.

  • Store: Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 2: General Procedure for Limonin Waste Disposal

  • Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) containing Limonin should be segregated from general laboratory waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed plastic bag or container designated for chemical waste.

  • Liquid Waste: Collect all liquid waste containing Limonin in a sealed, properly labeled waste container. If the waste contains organic solvents like DMSO, it must be disposed of as organic chemical waste.

  • Disposal: All Limonin waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations for chemical waste disposal. Do not pour Limonin solutions down the drain.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Solubility) cause1 Cause: Low Aqueous Solubility start->cause1 cause2 Cause: Potential Degradation start->cause2 sol1 Solution: Use Co-solvent (DMSO, Ethanol) cause1->sol1 sol2 Solution: Adjust pH of Buffer cause1->sol2 sol3 Solution: Protect from Light and Heat cause2->sol3 sol4 Solution: Prepare Fresh Solutions cause2->sol4

Caption: Troubleshooting logic for common Limonin experimental issues.

HandlingDisposalWorkflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol ppe 1. Don PPE (Gloves, Goggles, Lab Coat) weigh 2. Weigh Limonin in Ventilated Area ppe->weigh dissolve 3. Dissolve in Appropriate Solvent weigh->dissolve experiment 4. Perform Experiment dissolve->experiment segregate 5. Segregate Waste (Solid & Liquid) experiment->segregate Waste Generation collect_solid 6a. Collect Solid Waste in Labeled Bag segregate->collect_solid collect_liquid 6b. Collect Liquid Waste in Labeled Container segregate->collect_liquid ehs 7. Transfer to EHS for Final Disposal collect_solid->ehs collect_liquid->ehs

Caption: Workflow for the safe handling and disposal of Limonin.

Validation & Comparative

Limonianin's Anticancer Potential: A Comparative Analysis with Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence supporting the anticancer activities of Limonianin in comparison to other well-studied flavonoids, providing researchers with critical data for drug development.

This compound, a citrus-derived natural compound, has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of its anticancer activity against other prominent flavonoids—quercetin, kaempferol, apigenin, and luteolin. The comparison is based on quantitative experimental data, detailing the underlying molecular mechanisms and signaling pathways.

Comparative Anticancer Activity: Quantitative Data

The in vitro cytotoxic activity of this compound and other flavonoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundCancer Cell LineIC50 / ConcentrationReference
This compound Colorectal Carcinoma (HCT116)IC50: 58.4 ± 2.1 µmol/L[1]
Colorectal Carcinoma (SW480)IC50: 63.2 ± 1.7 µmol/L[1]
Quercetin Colon Cancer (CT-26)IC50: 5.5 ± 0.38 µg/mL[2]
Leukemia (MOLT-4)IC50: 2.1 ± 0.9 µg/mL[2]
Lymphoma (Raji)IC50: 0.18 ± 0.09 µg/mL[2]
Kaempferol Breast Cancer (MDA-MB-453)Not specified, but inhibits cell cycle at G2/M phase
Pancreatic CancerNot specified, but suppresses growth in vivo and in vitro
Apigenin Colon Cancer (HCT116)~15% cell death at 20–30 µM
Pancreatic Cancer0.2% in diet showed antitumor activity in mice
Luteolin Colon Cancer (HT-29)IC50: 20 µM to 60 µM decreased DNA synthesis
Leukemia (HL-60)IC50: 15 µM
Lung CancerIC50: 12 µM

Signaling Pathways and Molecular Mechanisms

Flavonoids exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

This compound: this compound has been shown to inhibit cancer progression through multiple pathways. In breast cancer cells, it suppresses angiogenesis and metastasis by targeting the VEGFR2/IGFR1-mediated STAT3 signaling pathway. It blocks the binding of VEGF to its receptor VEGFR2, leading to reduced neovascularization. Furthermore, this compound can induce apoptosis in ovarian cancer cells by activating the p53 signaling pathway. In colorectal cancer, it has been found to inhibit the stemness of cancer stem-like cells by blocking STAT3 signaling.

Limonianin_Signaling_Pathways cluster_0 VEGFR2/IGFR1-STAT3 Pathway (Breast Cancer) cluster_1 p53 Pathway (Ovarian Cancer) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 This compound blocks binding STAT3_p STAT3_p VEGFR2->STAT3_p This compound inhibits phosphorylation IGFR1 IGFR1 IGFR1->STAT3_p This compound inhibits phosphorylation Gene_Expression Gene_Expression STAT3_p->Gene_Expression ↓ MMP-9, VEGF Angiogenesis_Metastasis Angiogenesis_Metastasis Gene_Expression->Angiogenesis_Metastasis Inhibition This compound This compound p53 p53 This compound->p53 Activates Pro_apoptotic_proteins Pro_apoptotic_proteins p53->Pro_apoptotic_proteins Upregulates Apoptosis Apoptosis Pro_apoptotic_proteins->Apoptosis

Signaling pathways modulated by this compound in cancer cells.

Other Flavonoids: Other flavonoids share some common anticancer mechanisms while also exhibiting unique properties.

  • Quercetin can induce apoptosis and cell cycle arrest by modulating pathways such as PI3K/Akt/mTOR and NF-κB.

  • Kaempferol is known to induce apoptosis and arrest the cell cycle at the G2/M phase, often through the PI3K/AKT pathway.

  • Apigenin has been shown to inhibit cell growth and induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR pathway.

  • Luteolin can suppress cancer cell proliferation and induce apoptosis by inhibiting signaling pathways like IGF-1R/Akt and MAPK/ERK.

Flavonoids_General_Pathway Flavonoids Quercetin, Kaempferol, Apigenin, Luteolin PI3K_Akt_mTOR PI3K_Akt_mTOR Flavonoids->PI3K_Akt_mTOR Inhibit MAPK_ERK MAPK_ERK Flavonoids->MAPK_ERK Inhibit NF_kB NF_kB Flavonoids->NF_kB Inhibit Cell_Cycle_Arrest Cell_Cycle_Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition_of_Proliferation Inhibition_of_Proliferation PI3K_Akt_mTOR->Inhibition_of_Proliferation MAPK_ERK->Apoptosis MAPK_ERK->Inhibition_of_Proliferation NF_kB->Inhibition_of_Proliferation Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis NF_kB->Inhibition_of_Angiogenesis

Common signaling pathways affected by various flavonoids.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the anticancer activity of flavonoids.

1. Cell Viability Assay (MTT Assay): This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., this compound, quercetin) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Apoptosis Assay (Annexin V/PI Staining): This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

  • Cell Treatment: Cancer cells are treated with the flavonoid for a designated time.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p53, Bax, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Flavonoid (e.g., this compound) Start->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cytotoxicity Determine IC50 MTT_Assay->Cytotoxicity Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Analyze Protein Expression (e.g., p-STAT3, p53) Western_Blot->Protein_Expression End End: Anticancer Activity Profile Cytotoxicity->End Apoptosis_Quantification->End Protein_Expression->End

General workflow for evaluating anticancer activity of flavonoids.

Conclusion

This compound exhibits potent anticancer activity through the modulation of key signaling pathways such as STAT3 and p53. When compared to other well-known flavonoids like quercetin, kaempferol, apigenin, and luteolin, this compound demonstrates comparable or, in some contexts, distinct mechanisms of action. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of these natural compounds. The diverse mechanisms of action across different flavonoids highlight the importance of selecting the appropriate compound for targeting specific cancer types and signaling pathways.

References

Limonianin vs. Limonin: A Comparative Study of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of natural product research, limonoids and flavonoids stand out for their significant therapeutic potential. This guide provides a detailed comparative analysis of two such compounds: Limonianin, a flavone, and Limonin, a well-studied limonoid. While both originate from citrus species and exhibit promising bioactivities, they belong to different chemical classes, suggesting distinct mechanisms of action and therapeutic applications. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in their exploration of these natural compounds for drug discovery and development.

Chemical Structures

A fundamental understanding of the chemical structures of this compound and Limonin is crucial for interpreting their bioactivity.

This compound (Atalantoflavone) is a flavone with the chemical formula C₂₀H₁₆O₅. Its structure is characterized by a C6-C3-C6 backbone.

Limonin is a highly oxygenated tetracyclic triterpenoid, classified as a limonoid, with the chemical formula C₂₆H₃₀O₈.[1][2] Its complex structure features a furan ring and multiple oxygen-containing functional groups.

Comparative Bioactivity

This section provides a comparative overview of the anticancer, anti-inflammatory, and antioxidant activities of this compound and Limonin, based on available scientific literature.

Anticancer Activity

Both this compound and Limonin have demonstrated cytotoxic effects against various cancer cell lines. However, the extent of research and the available data for Limonin are significantly more comprehensive.

This compound (Atalantoflavone) has been reported to exhibit cytotoxic activity against multidrug-resistant (MDR) cancer cell lines.[3] As a flavone, its anticancer effects are likely attributed to the modulation of signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the NF-κB and PI3K/Akt pathways.

Limonin has shown broad-spectrum anticancer activity.[1] It can induce apoptosis in various cancer cell lines, including breast, colon, and ovarian cancer.[1] Mechanistic studies have revealed that Limonin can activate the p53 signaling pathway and modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Furthermore, it has been found to inhibit the Wnt/β-catenin and mTOR signaling pathways, which are crucial for cancer cell growth and proliferation.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Limonin Lung (A549)82.5
Limonin Cervical (HeLa)Not specified
Limonin Colon (SW480)Not specified
Limonin Ovarian (SKOV-3, A2780, RMUG-S)Not specified
This compound Multidrug-Resistant (MDR) cell linesNot specified
Anti-inflammatory Activity

Both compounds possess anti-inflammatory properties, though the mechanisms and extent of their actions may differ.

This compound (Atalantoflavone) , as a flavone, is expected to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. Flavonoids are known to suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) through the inhibition of pathways such as NF-κB.

Limonin has demonstrated significant anti-inflammatory and analgesic effects. It can regulate inflammation by inhibiting the nuclear translocation of NF-κB in T cells and suppressing the activity of p38 MAP kinase. Studies have also shown its potential in alleviating inflammatory conditions like psoriasis by inhibiting the mTORC1 pathway and reducing mitochondrial reactive oxygen species.

CompoundModelKey FindingsReference
Limonin LPS-induced RAW264.7 macrophagesInhibition of NO production
Limonin TPA-induced psoriasis mouse modelReduced expression of pro-inflammatory cytokines
This compound General (as a flavone)Expected to inhibit NF-κB and pro-inflammatory enzymes-

Table 2: Comparative Anti-inflammatory Activity of Limonin and this compound. Note: Specific experimental data on the anti-inflammatory activity of this compound is limited.

Antioxidant Activity

The antioxidant capacities of this compound and Limonin are subjects of ongoing investigation, with some conflicting reports for Limonin.

This compound (Atalantoflavone) , being a flavonoid, is structurally predisposed to act as an antioxidant by scavenging free radicals and chelating metal ions. The presence of hydroxyl groups in its structure typically contributes to its antioxidant potential.

Limonin's antioxidant activity is a topic of debate. Some studies suggest it possesses strong antioxidant properties, while others indicate it has no inherent antioxidant capacity. One study using ORAC and other assays concluded that limonin does not act as an antioxidant. However, other reports suggest it may contribute to the antioxidant effects observed in citrus extracts. This discrepancy warrants further investigation to clarify its direct antioxidant capabilities.

CompoundAssayResultReference
Limonin ORAC, TEAC, DPPHNo inherent antioxidant activity
Limonin β-carotene bleachingSome protective effect
This compound General (as a flavone)Expected to have antioxidant activity-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the bioactivities discussed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Limonin for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: Culture RAW264.7 macrophages and treat with this compound or Limonin for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation: Prepare fluorescein solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

  • Reaction Mixture: In a 96-well plate, add the test compound (this compound or Limonin) or Trolox standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add AAPH solution to initiate the radical generation.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation/emission ~485/520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Limonin: Anticancer Signaling Pathways

Limonin's anticancer effects are mediated through the modulation of several key signaling pathways. It is known to induce apoptosis by upregulating the tumor suppressor protein p53, which in turn activates the pro-apoptotic protein Bax and subsequently the caspase cascade. Limonin also inhibits the Wnt/β-catenin pathway, preventing the translocation of β-catenin to the nucleus and the transcription of target genes involved in cell proliferation. Furthermore, it can suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

Limonin_Anticancer_Pathway Limonin Limonin p53 p53 Limonin->p53 activates Wnt_beta_catenin Wnt/β-catenin Pathway Limonin->Wnt_beta_catenin inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Limonin->PI3K_Akt_mTOR inhibits Bax Bax p53->Bax activates Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Cell_Proliferation Cell Proliferation & Growth Wnt_beta_catenin->Cell_Proliferation PI3K_Akt_mTOR->Cell_Proliferation

Caption: Limonin's anticancer mechanism.

This compound (Atalantoflavone): Postulated Anticancer Signaling Pathways

Based on the known mechanisms of other flavones, this compound is likely to exert its anticancer effects through pathways such as NF-κB and PI3K/Akt. Flavonoids can inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. They can also modulate the PI3K/Akt pathway, thereby influencing cell growth and apoptosis.

Limonianin_Anticancer_Pathway This compound This compound (Atalantoflavone) NF_kB NF-κB Pathway This compound->NF_kB inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates Cell_Survival_Proliferation Cell Survival & Proliferation NF_kB->Cell_Survival_Proliferation PI3K_Akt->Cell_Survival_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: Postulated anticancer mechanism of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of natural compounds like this compound and Limonin involves a series of in vitro and in vivo experiments.

Bioactivity_Screening_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action (e.g., Western Blot, PCR) Cytotoxicity->Mechanism Anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Antioxidant Antioxidant Assays (e.g., ORAC, DPPH) Animal_Models Animal Models (e.g., Xenograft, Induced Disease) Mechanism->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Compound This compound or Limonin Compound->Cytotoxicity Compound->Anti_inflammatory Compound->Antioxidant

Caption: General workflow for bioactivity screening.

Conclusion and Future Directions

This comparative guide highlights the current understanding of the bioactivities of this compound and Limonin. Limonin has been extensively studied, with a wealth of data supporting its anticancer and anti-inflammatory properties, mediated through well-defined signaling pathways. In contrast, research on this compound (Atalantoflavone) is still in its nascent stages. While its classification as a flavone suggests significant therapeutic potential, particularly in cancer and inflammation, there is a clear need for more comprehensive studies to elucidate its specific mechanisms of action and to provide quantitative data on its bioactivities.

Future research should focus on:

  • Conducting direct comparative studies of this compound and Limonin under standardized experimental conditions.

  • Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines.

  • Investigating the specific anti-inflammatory and antioxidant mechanisms of this compound.

  • Exploring the in vivo efficacy and safety profiles of both compounds.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of these promising natural products and pave the way for their potential development as novel therapeutic agents.

References

Validating the Molecular Targets of Limonianin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Limonianin's molecular targets, its mechanism of action in overcoming multidrug resistance (MDR) in cancer, and a comparative analysis with other relevant flavonoids. This guide synthesizes available experimental data to facilitate further research and drug development efforts.

This compound, also known as Atalantoflavone, is a naturally occurring flavone that has demonstrated significant cytotoxic activity against multidrug-resistant (MDR) cancer cell lines. While the precise molecular targets of this compound are still under active investigation, emerging evidence points towards its interaction with key cellular components involved in drug resistance and cell survival. This guide will delve into the knowns and unknowns of this compound's mechanism of action, presenting the available data in a structured format to aid in comparative analysis and future experimental design.

Identified Molecular Targets and Mechanism of Action

Currently, direct, experimentally validated molecular targets of this compound remain largely elusive in publicly available research. However, based on its classification as a flavonoid and its observed biological activity in MDR cancer cells, its mechanism of action is hypothesized to involve the modulation of ATP-binding cassette (ABC) transporters. These transporters are key players in the development of MDR in cancer by actively pumping chemotherapeutic drugs out of the cell. Flavonoids, as a class of compounds, have been shown to interact with and inhibit the function of ABC transporters, thereby resensitizing cancer cells to chemotherapy.

Further research is necessary to definitively identify the direct binding partners of this compound and elucidate the specific signaling pathways it modulates.

Comparative Analysis with Other Flavonoids

To provide context for this compound's potential mechanisms, this section compares its reported activities with those of other well-studied flavonoids known to combat multidrug resistance in cancer.

FlavonoidKnown Molecular Target(s)Mechanism of Action in MDRReference
This compound (Atalantoflavone) Not definitively identifiedProposed to inhibit ABC transporter functionN/A
Quercetin PI3K, Akt, mTOR, Raf, MEK1, Aryl hydrocarbon receptor (AhR)Inhibits the PI3K/Akt signaling pathway, directly targets components of the MAPK/ERK pathway, and interacts with AhR.[1][1]
Amentoflavone SRC, AKT1, PI3KR1, VEGFA, ESR1, EGFR, AR, Fatty Acid Synthase (FASN)Induces apoptosis, inhibits cell migration, causes cell cycle arrest, and regulates glycolysis by inhibiting the PI3K/AKT/mTOR pathway.[2][3][2]
Isorhamnetin P-glycoprotein (P-gp), BCRP, MRP1, MRP2, MRP5Downregulates the expression of various ABC transporters at the transcriptional and protein levels.

Experimental Protocols for Target Validation

Validating the molecular targets of a compound like this compound is a multi-step process that involves a combination of computational and experimental approaches. Below are detailed methodologies for key experiments that can be employed in this endeavor.

In Silico Target Prediction: Molecular Docking

Molecular docking is a computational method used to predict the binding affinity and orientation of a small molecule to a protein target.

Protocol:

  • Ligand and Protein Preparation: Obtain the 3D structure of this compound from a database like PubChem. Retrieve the crystal structures of potential protein targets (e.g., ABC transporters, signaling proteins) from the Protein Data Bank (PDB). Prepare the molecules by removing water, adding polar hydrogens, and assigning charges.

  • Docking Simulation: Utilize software such as AutoDock Vina to perform the docking. A defined binding site on the target protein is selected, and the software samples various conformations of this compound within this site.

  • Analysis: The results are analyzed based on the binding energy (kcal/mol), with lower energies indicating a more favorable interaction. The binding pose reveals potential key amino acid residues involved in the interaction.

In Vitro Validation: Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the biological effect of this compound on cancer cells.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (both MDR and non-MDR lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Target Identification: Chemical Proteomics

Chemical proteomics aims to identify the protein binding partners of a small molecule within a complex biological sample.

Protocol:

  • Probe Synthesis: Synthesize a this compound-based chemical probe by incorporating a reactive group (e.g., alkyne or azide) for click chemistry and a photo-activatable crosslinker.

  • In Situ Labeling: Treat living cancer cells with the this compound probe. Upon photoactivation, the probe will covalently bind to its interacting proteins.

  • Lysis and Enrichment: Lyse the cells and use click chemistry to attach a biotin tag to the probe-protein complexes. Enrich these complexes using streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry.

Target Validation: Cellular Target Engagement Assays

These assays confirm the direct interaction of the compound with the identified target within the cellular context.

Western Blotting for Signaling Pathway Modulation:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated (activated) forms, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine changes in protein expression or phosphorylation status.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the research process, the following diagrams illustrate a general workflow for target identification and validation, and a hypothetical signaling pathway that this compound might influence based on the activities of other flavonoids.

G cluster_0 Computational Prediction cluster_1 In Vitro Validation cluster_2 Target Identification cluster_3 Target Validation Molecular Docking Molecular Docking Cell Viability Assays (MTT) Cell Viability Assays (MTT) Molecular Docking->Cell Viability Assays (MTT) Chemical Proteomics Chemical Proteomics Cell Viability Assays (MTT)->Chemical Proteomics Cytotoxicity Assays Cytotoxicity Assays Cellular Target Engagement Cellular Target Engagement Chemical Proteomics->Cellular Target Engagement Western Blotting Western Blotting Cellular Target Engagement->Western Blotting G This compound This compound ABC Transporter ABC Transporter This compound->ABC Transporter Inhibition Chemotherapy Drug Chemotherapy Drug ABC Transporter->Chemotherapy Drug Efflux Chemotherapy Drug->ABC Transporter Intracellular Drug Concentration Intracellular Drug Concentration Chemotherapy Drug->Intracellular Drug Concentration Increase Cell Death Cell Death Intracellular Drug Concentration->Cell Death

References

Limonin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Limonin, a prominent limonoid compound found in citrus fruits, has garnered significant attention within the scientific community for its potential as an anticancer agent.[1][2] Preclinical studies have demonstrated its ability to impede the growth and proliferation of various cancer cells, often by triggering programmed cell death, known as apoptosis.[1][3][4] This guide provides a comparative overview of limonin's effectiveness in different cancer cell lines, juxtaposed with other therapeutic agents, and elucidates the molecular pathways it influences.

Comparative Efficacy of Limonin and Related Compounds

The anticancer activity of limonin has been evaluated across a spectrum of human cancer cell lines, with its efficacy often being compared to other natural compounds and standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the cancer cell type.

For instance, in studies involving colorectal cancer cells, limonin has demonstrated significant inhibitory effects. In HCT116 and SW480 colorectal cancer cell lines, the IC50 values were determined to be 58.4 ± 2.1 μmol/L and 63.2 ± 1.7 μmol/L, respectively. Another study highlighted that limonin, along with imperatorin, induced apoptotic cell death in SNU 449 liver cancer and HCT-15 colon cancer cells.

In the context of pancreatic cancer, limonin and other limonoids like nomilin and limonexic acid (LNA) have shown promise. All three compounds inhibited the proliferation of Panc-28 pancreatic cancer cells with IC50 values below 50 μM after 72 hours of treatment. Similarly, research on human promyelocytic leukemia (HL-60) cells found that limonin inhibited proliferation and promoted apoptosis in a dose-dependent manner.

The tables below summarize the IC50 values of limonin and comparator compounds in various cancer cell lines, offering a quantitative comparison of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 Value
LimoninHCT116Colorectal Cancer58.4 ± 2.1 μmol/L
LimoninSW480Colorectal Cancer63.2 ± 1.7 μmol/L
LimoninPanc-28Pancreatic Cancer< 50 μM
NomilinPanc-28Pancreatic Cancer< 50 μM
Limonexic Acid (LNA)Panc-28Pancreatic Cancer< 50 μM
ImperatorinSNU 449Liver CancerDose-dependent inhibition
ImperatorinHCT-15Colon CancerDose-dependent inhibition

Molecular Mechanisms and Signaling Pathways

Limonin exerts its anticancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer. These pathways are integral to cell survival, proliferation, and apoptosis.

p53 Signaling Pathway: Accumulating evidence suggests that limonin can induce apoptosis through the activation of the p53 signaling pathway. Studies have shown that limonin treatment can upregulate the mRNA and protein levels of p53 in hepatoma cell lines like HepG2. This activation leads to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately tipping the cellular balance towards apoptosis. This mechanism has been observed in ovarian, pancreatic, breast, colon, and liver cancer cell lines.

p53_pathway Limonin Limonin p53 p53 Activation Limonin->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Limonin-induced p53-mediated apoptosis.

STAT3 Signaling Pathway: Limonin has been shown to inhibit the stemness of cancer stem-like cells, which are often responsible for tumor recurrence and metastasis, by blocking the STAT3 signaling pathway. In colorectal cancer cells, limonin treatment significantly inhibited the phosphorylation of STAT3 at Y705, without affecting the total STAT3 expression. Furthermore, in breast cancer cells, limonin has been found to suppress angiogenesis and metastasis by targeting the VEGFR2/IGFR1-mediated STAT3 signaling pathway.

stat3_pathway Limonin Limonin VEGFR2_IGFR1 VEGFR2 / IGFR1 Limonin->VEGFR2_IGFR1 pSTAT3 STAT3 Phosphorylation (pSTAT3) Limonin->pSTAT3 VEGFR2_IGFR1->pSTAT3 Gene_Expression Target Gene Expression (e.g., MMP-9, VEGF) pSTAT3->Gene_Expression Angiogenesis_Metastasis Angiogenesis & Metastasis Gene_Expression->Angiogenesis_Metastasis

Caption: Inhibition of STAT3 signaling by Limonin.

Experimental Protocols

The evaluation of limonin's anticancer efficacy relies on a series of well-established in vitro assays. The following provides a generalized workflow and details of the key experimental methodologies cited in the research.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Plating 2. Cell Seeding in Plates Cell_Culture->Plating Treatment 3. Treatment with Limonin (Varying Concentrations) Plating->Treatment MTT_Assay 4a. Cell Viability (MTT Assay) Treatment->MTT_Assay Flow_Cytometry 4b. Apoptosis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot 4c. Protein Expression (Western Blot) Treatment->Western_Blot IC50 5a. IC50 Calculation MTT_Assay->IC50 Apoptosis_Rate 5b. Apoptosis Rate Determination Flow_Cytometry->Apoptosis_Rate Pathway_Analysis 5c. Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: General experimental workflow for efficacy testing.

Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of limonin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of limonin or a control substance (e.g., vehicle) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry): Flow cytometry is frequently used to quantify the extent of apoptosis induced by limonin.

  • Cell Treatment: Cells are treated with limonin as described above.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

  • Quantification: The percentage of cells in each quadrant is quantified to determine the apoptosis rate.

Western Blot Analysis: This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with limonin, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, p-STAT3) followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

References

Comparative Analysis of Limonianin's Mechanism of Action with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonianin, also known as Atalantoflavone, is a flavone that has demonstrated cytotoxic activity against multidrug-resistant (MDR) cancer cell lines. While direct and extensive research on this compound's precise mechanism of action is limited, its structural classification as a flavone allows for a hypothesized mechanism based on the activities of similar compounds. Flavonoids have been recognized for their potential to modulate key signaling pathways in cancer and to interact with mechanisms of drug resistance. This guide provides a comparative analysis of the hypothesized mechanism of this compound with well-established anticancer drugs, particularly those affected by or targeting multidrug resistance. The comparison will focus on P-glycoprotein (P-gp) inhibition and the modulation of critical cell signaling pathways.

Hypothesized Mechanism of Action for this compound

Based on studies of structurally related flavonoids, such as amentoflavone, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach:

  • Inhibition of P-glycoprotein (P-gp): P-gp is an ATP-dependent efflux pump that is a primary contributor to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic drugs out of the cell.[1] Several flavonoids have been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. It is proposed that this compound may act as a P-gp inhibitor.

  • Modulation of Cancer-Related Signaling Pathways: Flavonoids are known to interact with various signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Amentoflavone, a biflavonoid structurally related to this compound, has been shown to mediate its anti-cancer activity through pathways such as NF-κB, PI3K/Akt, and ERK.[2][3][4] It is plausible that this compound shares the ability to modulate these or similar pathways, leading to the induction of apoptosis and inhibition of cancer cell growth.

Comparative Drugs

To provide a comprehensive analysis, this compound's hypothesized mechanism will be compared with the following well-characterized drugs:

  • Verapamil: A first-generation P-glycoprotein inhibitor. While its clinical use for this purpose is limited by toxicity, it serves as a foundational compound for understanding P-gp inhibition.[5]

  • Vincristine (a Vinca Alkaloid): A widely used chemotherapeutic agent that is a known substrate of P-gp. Its mechanism involves the inhibition of microtubule polymerization.

  • Paclitaxel (a Taxane): Another critical chemotherapeutic drug and a P-gp substrate, which works by stabilizing microtubules.

Data Presentation: Comparative Analysis of Drug Mechanisms

FeatureThis compound (Hypothesized)VerapamilVincristinePaclitaxel
Primary Mechanism Inhibition of P-glycoprotein; Modulation of signaling pathways (e.g., NF-κB, PI3K/Akt)Inhibition of P-glycoproteinInhibition of microtubule polymerizationStabilization of microtubules
Role in MDR Reversal of P-gp mediated resistanceReversal of P-gp mediated resistanceSubstrate for P-gp efflux, leading to resistanceSubstrate for P-gp efflux, leading to resistance
Effect on Cell Cycle Likely induces cell cycle arrest and apoptosis through pathway modulationIndirectly enhances the cytotoxic effect of other drugsArrests cells in the M-phase of the cell cycleArrests cells in the M-phase of the cell cycle
Drug Class FlavoneCalcium channel blockerVinca alkaloidTaxane

Experimental Protocols

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is a common method to assess the inhibitory effect of a compound on P-gp function.

  • Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp (e.g., CEM/ADR5000) and the parental, drug-sensitive cell line are cultured under standard conditions.

  • Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., Verapamil) for a specified time (e.g., 30 minutes).

  • Substrate Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell culture and incubated for a period (e.g., 60 minutes) to allow for cellular uptake.

  • Efflux Measurement: The cells are then washed and incubated in a substrate-free medium, with or without the inhibitor. The amount of Rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.

  • Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition.

Western Blot for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Cancer cells treated with the test compound (e.g., this compound) for various times and at different concentrations are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Visualization of Mechanisms and Workflows

G cluster_this compound This compound's Hypothesized Mechanism This compound This compound Pgp_L P-glycoprotein This compound->Pgp_L Inhibits Signaling Signaling Pathways (e.g., NF-κB, PI3K/Akt) This compound->Signaling Modulates Chemo_L Chemotherapeutic Drug Pgp_L->Chemo_L Efflux Apoptosis_L Apoptosis Signaling->Apoptosis_L Induces Cell Cancer Cell

Caption: Hypothesized dual mechanism of this compound.

G cluster_comparative Comparative Drug Mechanisms cluster_vinca Vincristine cluster_taxane Paclitaxel Vincristine Vincristine Tubulin_V Tubulin Dimers Vincristine->Tubulin_V Binds to Microtubule_V Microtubule Polymerization Tubulin_V->Microtubule_V Inhibits M_Phase_V M-Phase Arrest Microtubule_V->M_Phase_V Leads to Paclitaxel Paclitaxel Microtubule_T Microtubules Paclitaxel->Microtubule_T Binds to Depolymerization_T Microtubule Depolymerization Microtubule_T->Depolymerization_T Prevents M_Phase_T M-Phase Arrest Depolymerization_T->M_Phase_T Leads to

Caption: Mechanisms of Vincristine and Paclitaxel.

G cluster_workflow Rhodamine 123 Efflux Assay Workflow Start Start Culture Culture MDR and sensitive cells Start->Culture Preincubation Pre-incubate with This compound/Verapamil Culture->Preincubation Load Load cells with Rhodamine 123 Preincubation->Load Wash Wash cells Load->Wash Measure Measure intracellular fluorescence Wash->Measure End End Measure->End

Caption: Workflow for P-glycoprotein inhibition assay.

Conclusion

While further direct experimental validation is necessary to fully elucidate the mechanism of action of this compound, its classification as a flavone provides a strong basis for hypothesizing its role as a P-glycoprotein inhibitor and a modulator of cancer-related signaling pathways. This dual action presents a compelling profile for a potential anticancer agent, particularly in the context of overcoming multidrug resistance. In comparison to established chemotherapeutics like Vincristine and Paclitaxel, which have singular, well-defined targets in the mitotic machinery, this compound's potential multi-target approach could offer advantages in circumventing resistance mechanisms that plague conventional therapies. Future research should focus on validating the hypothesized mechanisms through rigorous experimental protocols, such as those outlined in this guide, to ascertain the therapeutic potential of this compound in oncology.

References

A Researcher's Guide to Sourcing Limonianin (Atalantoflavone): Ensuring Quality and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to note that Limonianin and Atalantoflavone are trivial names for the same chemical compound. Therefore, a direct head-to-head comparison of their biological activity is not applicable. The focus for researchers should instead be on the verification of the quality and purity of this compound as supplied by different vendors. This guide provides a framework for researchers, scientists, and drug development professionals to assess the quality of this compound/Atalantoflavone from any supplier to ensure the reliability and reproducibility of experimental results.

This compound, also known as Atalantoflavone, is a flavone that can be isolated from sources such as Erythrina sigmoidea and the root bark of Citrus limonia.[1] It has demonstrated various biological activities, including inhibitory effects against Porphyromonas gingivalis and cytotoxic activity against multidrug-resistant cancer cell lines.[1] Given its potential, ensuring the purity and consistency of the compound is paramount for any research application.

Supplier Qualification: A Framework for Quality Assessment

When sourcing this compound (Atalantoflavone), it is essential to move beyond the supplier's certificate of analysis (CoA) and perform independent verification. The following tables and protocols outline key experiments for this purpose.

Table 1: Purity and Identity Assessment

ParameterMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure matches that of this compound.Spectral data should be consistent with published reference spectra.
Purity High-Performance Liquid Chromatography (HPLC) with UV or MS detectionQuantifies the percentage of the active compound and detects impurities.Purity ≥98% is recommended for most in vitro and in vivo studies.
Residual Solvents Gas Chromatography-Mass Spectrometry (GC-MS)Detects and quantifies any remaining solvents from the synthesis or purification process.Should be within acceptable limits as defined by ICH guidelines.
Water Content Karl Fischer TitrationDetermines the amount of water present, which can affect compound stability and accurate weighing.Typically <1% for solid compounds.

Table 2: Stability and Biological Activity Assessment

ParameterMethodPurposeAcceptance Criteria
Appearance Visual InspectionAssesses the physical state, color, and homogeneity of the compound.Should be a consistent, homogenous solid as described by the supplier.
Solubility Serial Dilution in various solvents (e.g., DMSO, Ethanol)Determines the solubility profile, which is critical for preparing stock solutions and experimental assays.Should be consistent with expected solubility and result in a clear solution at working concentrations.
Biological Activity Relevant in vitro assay (e.g., cytotoxicity assay on a sensitive cancer cell line)Confirms that the compound is biologically active and performs as expected.The measured IC₅₀ or other activity metric should be in line with previously published data.
Short-term Stability HPLC analysis of a stock solution stored at various conditions (e.g., 4°C, -20°C, -80°C) over timeAssesses the stability of the compound in solution.<5% degradation over the typical course of an experiment.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the this compound sample and identify any potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for the calibration curve.

  • Set up the HPLC method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any impurities, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by a UV scan of this compound (a typical starting point for flavonoids is around 254 nm and 340 nm).

  • Inject the standards and the sample.

  • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Biological Activity Validation: Cytotoxicity Assay

Objective: To confirm the biological activity of the this compound sample by measuring its cytotoxic effect on a cancer cell line.

Materials:

  • This compound sample

  • A suitable cancer cell line (e.g., a multidrug-resistant line if that is the research focus)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Method:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value. This value can then be compared to published data.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical workflow for qualifying a new batch of this compound and a simplified representation of a generic signaling pathway that a flavonoid like this compound might modulate.

G cluster_0 Initial Supplier Vetting cluster_1 In-House Quality Control cluster_2 Functional Validation cluster_3 Decision receive Receive Compound from Supplier coa Review Certificate of Analysis (CoA) receive->coa identity Identity Verification (NMR, MS) coa->identity purity Purity & Impurity Profile (HPLC, GC-MS) coa->purity physchem Physicochemical Properties (Solubility, Water Content) coa->physchem bioassay Biological Activity Assay (e.g., Cytotoxicity) identity->bioassay stability Stock Solution Stability (HPLC over time) identity->stability purity->bioassay purity->stability physchem->bioassay physchem->stability pass Batch Accepted for Use in Experiments bioassay->pass Meets Criteria fail Batch Rejected (Contact Supplier) bioassay->fail Fails Criteria stability->pass Meets Criteria stability->fail Fails Criteria

Caption: Workflow for qualifying a new batch of a research compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound (Atalantoflavone) This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates to Nucleus Gene Target Gene Expression (e.g., Proliferation, Survival) TF_active->Gene Promotes

Caption: Potential mechanism of action for this compound via kinase inhibition.

References

Independent Validation of Limonianin Research: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published research on Limonianin (also known as Atalantoflavone) and other flavonoids with similar biological activities. Due to the limited availability of independent validation studies and detailed mechanistic data for this compound, this guide focuses on comparing its reported effects with more extensively studied flavonoids that target multidrug-resistant (MDR) cancer and the periodontal pathogen Porphyromonas gingivalis.

Overview of this compound

This compound is a flavonoid that has been isolated from plants such as Erythrina sigmoidea and Citrus limonia. Preliminary research has indicated its potential as a cytotoxic agent against multidrug-resistant (MDR) cancer cell lines and as an inhibitor of Porphyromonas gingivalis, a key bacterium implicated in periodontal disease. However, a comprehensive review of the scientific literature reveals a scarcity of in-depth studies on its mechanism of action, specific molecular targets, and independent validation of its initial findings. This lack of data presents a challenge for researchers looking to build upon existing work.

Comparative Analysis with Alternative Flavonoids

To provide a useful framework for researchers, this guide compares the reported activities of this compound with those of other, more thoroughly investigated flavonoids. These alternatives have been selected based on their documented efficacy against MDR cancer and/or P. gingivalis, offering insights into potential mechanisms and experimental approaches that could be applied to the study of this compound.

Activity Against Multidrug-Resistant (MDR) Cancer

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Several flavonoids have been shown to counteract this mechanism.

Table 1: Comparison of Cytotoxic Activity of Flavonoids Against MDR Cancer Cells

CompoundCancer Cell LineReported IC50/EffectPutative Mechanism of Action
This compound MDR Cancer Cell LinesCytotoxic activity reported (quantitative data not widely available)Not well-elucidated
Quercetin Doxorubicin-resistant breast cancer (MCF-7/ADR)Sensitizes cells to doxorubicinInhibition of P-glycoprotein (P-gp) efflux pump, modulation of Wnt/β-catenin signaling.[1][2]
Silymarin Doxorubicin-resistant breast cancer (MCF-7/ADR)Increases intracellular doxorubicin concentrationInhibition of P-glycoprotein (P-gp) efflux pump.[2]
Baicalein 5-FU resistant gastric cancer (AGS)Re-sensitizes cells to 5-fluorouracilInhibition of HIF-1α expression via suppression of Akt phosphorylation.[3]
Kaempferol Various MDR cell linesReverses multidrug resistanceRegulation of ABC transporters.[3]

A common method to assess the inhibition of P-gp by a compound is the rhodamine 123 efflux assay.

  • Cell Culture: MDR cancer cells overexpressing P-gp (e.g., MCF-7/ADR) and the parental, non-resistant cell line (e.g., MCF-7) are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with the test flavonoid (e.g., quercetin, silymarin) at various concentrations for a specified time (e.g., 1-2 hours).

  • Rhodamine 123 Loading: The fluorescent P-gp substrate, rhodamine 123, is added to the culture medium and incubated for a period (e.g., 30-60 minutes) to allow for cellular uptake.

  • Efflux Measurement: The medium containing rhodamine 123 is removed, and fresh medium (with or without the test flavonoid) is added. The cells are incubated for a further period (e.g., 1-2 hours) to allow for efflux of the dye.

  • Quantification: The intracellular fluorescence of rhodamine 123 is measured using a fluorescence microplate reader or flow cytometer. A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

P_gp_Inhibition_Workflow cluster_workflow P-glycoprotein Inhibition Assay Workflow Cell Culture Cell Culture Compound Incubation Compound Incubation Cell Culture->Compound Incubation MDR Cells Rhodamine 123 Loading Rhodamine 123 Loading Compound Incubation->Rhodamine 123 Loading Test Flavonoid Efflux Measurement Efflux Measurement Rhodamine 123 Loading->Efflux Measurement Fluorescent Substrate Quantification Quantification Efflux Measurement->Quantification Measure Fluorescence

Experimental workflow for assessing P-gp inhibition.

Flavonoids can interfere with signaling pathways that regulate the expression of ABC transporters. One such pathway is the Wnt/β-catenin signaling pathway, which has been implicated in P-gp overexpression.

MDR_Signaling_Pathway cluster_pathway Wnt/β-catenin Pathway in MDR Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds GSK3b GSK-3β Frizzled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus translocates to Pgp_gene ABCB1 Gene (P-gp) nucleus->Pgp_gene activates transcription Pgp_protein P-glycoprotein (Efflux Pump) Pgp_gene->Pgp_protein leads to Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->GSK3b activates Flavonoids->beta_catenin promotes degradation

Flavonoid modulation of Wnt/β-catenin signaling to reverse MDR.

Activity Against Porphyromonas gingivalis

P. gingivalis is a major pathogen in chronic periodontitis, and its virulence is largely attributed to cysteine proteases known as gingipains. Several flavonoids have demonstrated inhibitory effects against this bacterium.

Table 2: Comparison of Inhibitory Activity of Flavonoids Against P. gingivalis

CompoundTargetReported IC50/EffectPutative Mechanism of Action
This compound P. gingivalisInhibitory effect reported (quantitative data not widely available)Not well-elucidated
Prenylated Flavonoids Gingipains, P. gingivalis growth and biofilmKi values in the μM range for gingipain inhibitionNon-competitive inhibition of gingipains, interference with biofilm formation.
Phloretin P. gingivalis biofilmSignificantly reduces biofilm amount of mixed floraInhibition of quorum sensing (reduced AI-2 activity).
Naringenin P. gingivalis growthInhibits the growth of P. gingivalisSpecific mechanism on biofilm is less clear compared to phloretin.
Sanggenol A GingipainsSignificant inhibition of Rgp and Kgp activityNeutralization of proteolytic activity.

The inhibitory activity of a compound against gingipains can be measured using a fluorogenic substrate.

  • Enzyme and Substrate Preparation: Purified gingipains (Rgp and Kgp) are obtained. A specific fluorogenic substrate for each gingipain is prepared.

  • Inhibitor Incubation: The purified gingipain is pre-incubated with the test flavonoid at various concentrations.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active gingipain, is monitored over time using a fluorescence spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Gingipain_Inhibition_Workflow cluster_workflow Gingipain Inhibition Assay Workflow Enzyme_Substrate Prepare Gingipain & Fluorogenic Substrate Inhibitor_Incubation Incubate with Test Flavonoid Enzyme_Substrate->Inhibitor_Incubation Reaction_Initiation Add Substrate Inhibitor_Incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis

Workflow for determining gingipain inhibition.

Flavonoids can target multiple aspects of P. gingivalis pathogenicity, from direct inhibition of its key virulence factors to disruption of its ability to form protective biofilms.

P_gingivalis_Inhibition_Logic cluster_logic Flavonoid Action on P. gingivalis Flavonoids Flavonoids Gingipains Gingipains (Rgp, Kgp) Flavonoids->Gingipains inhibit Biofilm Biofilm Formation Flavonoids->Biofilm disrupt QS Quorum Sensing (AI-2) Flavonoids->QS inhibit Virulence Reduced P. gingivalis Virulence Gingipains->Virulence contributes to Biofilm->Virulence contributes to QS->Biofilm regulates

Logical flow of flavonoid-mediated inhibition of P. gingivalis virulence.

Conclusion and Future Directions

While this compound shows promise as a bioactive flavonoid, the lack of comprehensive, independently validated research limits its immediate applicability in drug development. The more extensive data available for other flavonoids, such as quercetin, silymarin, and various prenylated flavonoids, provides a valuable roadmap for future investigations into this compound. Researchers are encouraged to employ the established experimental protocols outlined in this guide to systematically evaluate the mechanisms of action of this compound. Future studies should focus on:

  • Quantitative analysis of this compound's cytotoxicity against a broader panel of MDR cancer cell lines.

  • Mechanistic studies to identify the specific molecular targets of this compound in both cancer cells and P. gingivalis.

  • Independent validation of initial findings by multiple research groups to build a robust body of evidence.

By leveraging the knowledge gained from well-studied flavonoids, the scientific community can more efficiently unlock the potential of this compound and other novel natural products.

References

A Comparative Guide to the Structure-Activity Relationship of Limonin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Limonin, a highly oxygenated triterpenoid found abundantly in citrus fruits, has garnered significant attention for its diverse pharmacological activities.[1][2] Extensive research has focused on modifying its core structure to enhance its therapeutic potential and to understand the key structural features governing its biological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of limonin and its synthetic analogs, with a focus on their anti-inflammatory and cytotoxic activities.

Quantitative Data Summary

The following table summarizes the biological activities of selected limonin analogs, highlighting the impact of structural modifications on their potency.

CompoundStructural ModificationAssayActivityReference
Limonin -Inhibition of LPS-induced NO production in RAW264.7 cellsIC50: 231.4 μM[1]
Xylogranatin A Natural Limonin AnalogInhibition of LPS-induced TNF-α release in RAW264.7 cells90.0% inhibition at 10 μM[1]
Inhibition of LPS-induced NO release in BV2 cells63.77% inhibition at 10 μM[1]
30-O-Acetylhainangranatumin E Natural Limonin AnalogAnti-inflammatory activitySignificantly better than other natural limonins
Synthetic Limonin Derivatives (Hydrogenated) Hydrogenation of limoninInhibition of LPS-induced TNF-α release in BV2 cellsHighest inhibition ratio of 37.8% at 10 μM
Inhibition of LPS-induced NO release in BV2 cellsHighest inhibition ratio of 12.5% at 10 μM
Limonin-7-oxime Modification at C-7 positionAntifeedant effect on beet armyworm larvaeSignificant antifeedant effect
Limonin-7-methoxime Modification at C-7 positionAntifeedant effect on beet armyworm larvaeAntifeeding index of 76%

Key Structure-Activity Relationship Insights

The biological activity of limonin and its analogs is significantly influenced by modifications at various positions of its complex heptacyclic core.

  • A-Ring Modification: Modifications in the A-ring of the limonin structure have been shown to generate compounds with strong antimicrobial activity.

  • C-7 Position: Alterations at the C-7 position, such as the introduction of an oxime or methoxime group, have demonstrated significant antifeedant effects. The synthesis of water-soluble derivatives through modifications at this position has also been explored to improve bioavailability and biological activity.

  • Hydrogenation: The synthesis of limonin derivatives through hydrogenation has yielded compounds with decent anti-inflammatory activities.

Experimental Protocols

Anti-inflammatory Activity Assay (General Protocol)

A common method to assess the anti-inflammatory potential of limonin and its analogs involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 or BV2 microglial cells.

  • Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with varying concentrations of limonin or its analogs for a defined period.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Measurement of Inflammatory Mediators: After a specific incubation time, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). NO production is often quantified using the Griess reagent, while TNF-α levels are typically measured using an ELISA kit.

  • Data Analysis: The inhibitory effect of the compounds is calculated by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated control cells.

Visualizations

Structure-Activity Relationship of Limonin

SAR_Limonin cluster_SAR Structure-Activity Relationship of Limonin Limonin Limonin Core A_Ring A-Ring Modification Limonin->A_Ring Leads to C7_Position C-7 Position Modification Limonin->C7_Position Leads to Hydrogenation Hydrogenation Limonin->Hydrogenation Leads to Antimicrobial Antimicrobial A_Ring->Antimicrobial Enhanced Activity Antifeedant Antifeedant C7_Position->Antifeedant Significant Effect Anti_inflammatory Anti_inflammatory Hydrogenation->Anti_inflammatory Decent Activity

Caption: Key modification sites on the limonin scaffold and their resulting biological activities.

Experimental Workflow for Anti-inflammatory Assay

Workflow cluster_Workflow Experimental Workflow: Anti-inflammatory Assay start Start: Cell Culture seed Seed Cells in Plates start->seed treat Treat with Limonin Analogs seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect measure Measure NO and TNF-α collect->measure analyze Data Analysis measure->analyze end_node End: Determine Inhibitory Activity analyze->end_node

Caption: A generalized workflow for evaluating the anti-inflammatory effects of limonin analogs.

Limonin's Proposed Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_Pathway Proposed Anti-inflammatory Signaling Pathway of Limonin LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates iNOS_Gene iNOS Gene Expression NFkB_Pathway->iNOS_Gene Induces NO_Production NO Production iNOS_Gene->NO_Production Leads to Limonin Limonin Limonin->NFkB_Pathway Inhibits

Caption: Limonin is proposed to inhibit nitric oxide production by targeting the NF-κB signaling pathway.

References

Unveiling the Cellular Impact of Limonianin: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative proteomic studies on Limonianin are not publicly available at this time. This guide presents a hypothetical comparative framework based on the known biological activities of this compound and related flavonoid compounds, alongside established proteomic workflows. The experimental data summarized herein is derived from studies on similar molecules and is intended for illustrative purposes to guide future research.

This compound, a flavonoid found in plants such as Erythrina sigmoidea and the root bark of Citrus limonia, has demonstrated cytotoxic activity against multidrug-resistant cancer cell lines. To understand its mechanism of action at a molecular level, a comparative proteomics approach is invaluable. This guide outlines a potential comparative study, detailing the expected proteomic changes in cancer cells treated with this compound versus a control group.

Hypothetical Data Summary: Differentially Expressed Proteins

The following table summarizes hypothetical quantitative proteomics data for cancer cells treated with this compound (50 µM) for 24 hours compared to untreated control cells. This data is representative of typical findings in studies of related citrus flavonoids on cancer cell lines, such as A549 human lung cancer cells.[1][2] The proteins listed are known to be involved in key cellular processes like signal transduction, apoptosis, cell structure, and metabolism, which are often perturbed by anti-cancer compounds.

Protein NameGene SymbolCellular RoleFold Change (this compound vs. Control)
14-3-3 protein epsilonYWHAESignal Transduction, Apoptosis↑ 2.5
Annexin A1ANXA1Signal Transduction, Anti-inflammation↓ 2.1
Annexin A4ANXA4Signal Transduction, Calcium Binding↓ 1.8
Cofilin-1CFL1Cytoskeleton Regulation↓ 2.3
Cytokeratin 8KRT8Cytoskeleton, Intermediate Filament↓ 1.9
Heat shock protein 90B1HSP90B1Protein Folding, Chaperone↓ 1.7
Elongation factor TsTsfProtein Synthesis↓ 1.6
Acetyl-CoA Carboxylase 1ACACAFatty Acid Metabolism↓ 2.0
BaxBAXApoptosis Regulation↑ 1.8
Bcl-2BCL2Apoptosis Regulation↓ 1.5
Cleaved Caspase-3CASP3Apoptosis Execution↑ 3.0
p38 MAPKMAPK14Stress Response, Inflammation↓ 1.4
ERK1/2MAPK3/1Cell Proliferation, Differentiation↓ 1.6

Experimental Protocols

A detailed methodology is crucial for reproducible proteomics research. The following is a standard protocol for a comparative proteomics experiment using mass spectrometry.

Cell Culture and Treatment
  • Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell line).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either this compound (e.g., at a final concentration of 50 µM) or a vehicle control (e.g., DMSO). Three biological replicates are prepared for each condition.

  • Incubation: Cells are incubated for a predetermined time (e.g., 24 hours) before harvesting.

Sample Preparation and Protein Digestion
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • Reduction, Alkylation, and Digestion:

    • An equal amount of protein (e.g., 100 µg) from each sample is taken.

    • Proteins are reduced with dithiothreitol (DTT) at 60°C for 30 minutes.

    • Cysteine residues are alkylated with iodoacetamide (IAA) at room temperature in the dark for 30 minutes.

    • Proteins are digested overnight at 37°C with sequencing-grade trypsin.

Mass Spectrometry (LC-MS/MS)
  • Peptide Cleanup: The digested peptide samples are desalted and cleaned using C18 spin columns.

  • LC-MS/MS Analysis: The peptide mixtures are analyzed using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.

    • Chromatography: Peptides are separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

    • Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis
  • Database Searching: The raw MS/MS data is processed using a search algorithm (e.g., MaxQuant) to identify peptides and proteins by matching against a human protein database (e.g., UniProt).

  • Protein Quantification: Label-free quantification (LFQ) is used to determine the relative abundance of proteins across different samples.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are differentially expressed between the this compound-treated and control groups. A fold-change and p-value cutoff (e.g., >1.5-fold change and p < 0.05) is applied to determine significance.

  • Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.

Visualizations: Workflows and Pathways

Experimental Workflow

The diagram below illustrates the key steps in a typical bottom-up proteomics experiment, from sample preparation to data analysis.[3][4]

G Generic Proteomics Workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis a Cell Culture & Treatment (this compound vs. Control) b Cell Lysis a->b c Protein Quantification b->c d Reduction & Alkylation c->d Input Protein e Trypsin Digestion d->e f Peptide Cleanup (C18) e->f Peptide Mixture g LC-MS/MS Analysis f->g h Database Search (Protein Identification) g->h Raw MS Data i Protein Quantification h->i j Bioinformatics Analysis (Pathway, GO) i->j

Caption: A typical workflow for a comparative proteomics experiment.

Signaling Pathway: MAPK/ERK Signaling

Limonoids, including the related compound Limonin, have been shown to inhibit the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[5] Downregulation of key proteins in this pathway can lead to reduced cancer cell growth.

G MAPK/ERK Signaling Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK This compound->ERK

Caption: this compound's potential inhibition of the MAPK/ERK pathway.

Signaling Pathway: Intrinsic Apoptosis

The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. Limonoids are known to induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases.

G Induction of Intrinsic Apoptosis cluster_caspase_activation Caspase Cascade Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax Bax Bax->Mitochondrion promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release This compound This compound This compound->Bax This compound->Bcl2

Caption: this compound's potential role in initiating apoptosis.

References

Validating the Anti-inflammatory Effects of Limonianin in a Carrageenan-Induced Paw Edema Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Limonianin against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model. The data presented is compiled from multiple studies to offer a clear, objective performance evaluation supported by experimental evidence.

Comparative Efficacy of this compound and Indomethacin

The anti-inflammatory activity of this compound and Indomethacin was evaluated in a carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at various time points after the induction of inflammation.

TreatmentDoseTime (hours)Edema Inhibition (%)
This compound (from Lemon Mucilage) 50 mg/kg259.08%[1]
373.52%[1]
462.05%[1]
Indomethacin 10 mg/kg159%[2]
281%[2]
373%
460%
539%

Note: The data for this compound is derived from studies on lemon mucilage, a primary source of the compound. The results demonstrate a significant, dose-dependent anti-inflammatory effect comparable to the standard drug, Indomethacin.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference drug (Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Divide the animals into three groups: Control (vehicle), this compound-treated, and Indomethacin-treated.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin orally via gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB pathway, this compound reduces the production of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

AMPK/mTOR Signaling Pathway

This compound is also known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR) signaling pathway. The activation of AMPK and subsequent inhibition of mTORC1 leads to a reduction in protein synthesis and cell proliferation, which are critical processes in the inflammatory response.

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activation TSC2 TSC2 AMPK->TSC2 Activation mTORC1 mTORC1 AMPK->mTORC1 Direct Inhibition Rheb Rheb TSC2->Rheb Inhibition Rheb->mTORC1 Activation Protein Synthesis & Cell Proliferation Protein Synthesis & Cell Proliferation mTORC1->Protein Synthesis & Cell Proliferation Inflammation Inflammation Protein Synthesis & Cell Proliferation->Inflammation

Caption: this compound modulates the AMPK/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for validating the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Baseline Paw Volume Grouping->Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Results Results Data Analysis->Results

Caption: Workflow for in vivo anti-inflammatory validation.

References

Benchmarking the antimicrobial potency of Limonianin against standard antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Disclaimer: Information regarding the antimicrobial properties of "Limonianin" is not available in the current scientific literature. This guide therefore focuses on the closely related and well-researched monoterpene, Limonene , a major constituent of citrus fruit peel oils. The data presented here for Limonene should not be directly extrapolated to this compound without further experimental validation.

This guide provides a comparative analysis of the antimicrobial potency of Limonene against two standard antibiotics, Ciprofloxacin and Ampicillin. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of Limonene as an antimicrobial agent. The comparison is based on the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial efficacy.

Data Presentation: Antimicrobial Potency Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Limonene, Ciprofloxacin, and Ampicillin against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values indicate higher antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)Reference
Limonene Staphylococcus aureus2500[1]
Escherichia coli>5000[1]
Ciprofloxacin Staphylococcus aureus (Methicillin-resistant)0.25 - 0.5[2][3]
Staphylococcus aureus0.5[4]
Escherichia coli0.015 - 0.03
Ampicillin Staphylococcus aureus0.25 - 1
Escherichia coli2 - 8
Escherichia coli (Resistant)>32

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the effectiveness of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method , a standardized protocol recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, typically at 37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., Limonene) or antibiotic is prepared at a known concentration.

  • Serial Dilution: The stock solution is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL in the final well volume).

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the Results: After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution of Antimicrobial in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculation of Wells with Bacteria B->D C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Limonene

While the exact signaling pathways of Limonene's antimicrobial action are still under investigation, a primary proposed mechanism involves the disruption of the bacterial cell membrane and wall integrity. This disruption leads to increased permeability and leakage of intracellular components, ultimately causing cell death.

Limonene_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane wall Cell Wall cytoplasm Cytoplasm limonene Limonene disruption Membrane & Wall Disruption limonene->disruption disruption->membrane disruption->wall leakage Leakage of Intracellular Components disruption->leakage leads to death Cell Death leakage->death results in

Caption: Proposed mechanism of Limonene's antimicrobial action.

References

Comparative Gene Expression Analysis of Limonianin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Look at the Transcriptomic Effects of the Flavonoid Limonianin and its Potential Alternatives in Cancer Therapy

This guide provides a comparative analysis of the gene expression profiles in cancer cells treated with the flavonoid this compound (also known as Atalantoflavone) and other therapeutic alternatives. Due to the current absence of publicly available transcriptomic data for this compound, this analysis utilizes gene expression data from closely related flavonoids as a predictive proxy to infer its likely molecular effects. This inferred profile is then compared with experimental data from other flavonoids known to overcome multidrug resistance (MDR), such as Chrysin and Biochanin A, and the standard chemotherapeutic agent, Doxorubicin.

Introduction to this compound and its Anticancer Potential

This compound (Atalantoflavone) is a flavone that has demonstrated cytotoxic activity against multidrug-resistant (MDR) cancer cell lines. Flavonoids, a class of naturally occurring polyphenolic compounds, are known to exert a wide range of anticancer effects. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Flavonoids have been shown to influence critical cellular processes such as the cell cycle and to inhibit the activity of drug efflux pumps, which are major contributors to multidrug resistance in cancer.

Given the structural and functional similarities among flavones, it is hypothesized that this compound shares common mechanisms of action with other well-characterized flavonoids. This guide leverages this principle to provide a comparative overview of its predicted effects on gene expression alongside established data from alternative anticancer compounds.

Comparative Analysis of Gene Expression

The following tables summarize the differential gene expression patterns observed in cancer cells treated with various flavonoids and Doxorubicin. For this compound, the data is inferred from studies on Apigenin, a structurally similar flavone with extensive transcriptomic data available.

Table 1: Comparative Summary of Differentially Expressed Genes in Cancer Cells

Compound Cell Line(s) Upregulated Genes (Examples) Downregulated Genes (Examples) Key Affected Pathways Reference
This compound (inferred from Apigenin) Pancreatic Cancer (BxPC-3), Triple-Negative Breast Cancer (MDA-MB-468)IL17F, LTA, IL17C, IL17A, IFNB1, GADD family genesCyclin B1, STMN1, IGFBP3, CCL2, CXCL10, MMP13GSK-3β/NF-κB signaling, Apoptosis, Cell Cycle Regulation, Cytokine-cytokine receptor interaction[1][2]
Chrysin Gastric Cancer (MKN-45), Lung and Cervical Cancer (A549, HeLa)TET1, Bax, Bcl2 (pro-apoptotic)miR-18, miR-21, miR-221, Mcl-1, MMP-2, MMP-9Apoptosis, Cell Cycle Regulation, NF-κB signaling, STAT3 signaling[3][4]
Biochanin A Colorectal Cancer, HER-2-Positive Breast Cancer (SK-BR-3)p21, p27, p53ZEB1, PD-L1, Cyclin D3, Cyclin B1, CDK1, CDK2, CDK4, MT-MMP1PI3K/Akt/mTOR signaling, Cell Cycle Regulation, Immune Checkpoint Regulation[5]
Doxorubicin Breast Cancer (MCF-7), Hepatocellular CarcinomaFOXO3a, p53, Apoptosis-related genesABCB1 (MDR1)DNA Damage Response, Apoptosis, Multidrug Resistance

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key experiments cited in this guide.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, BxPC-3, SK-BR-3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded at a specific density and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of the test compounds (this compound, Chrysin, Biochanin A, Doxorubicin) or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, or 72 hours).

Gene Expression Analysis (RNA Sequencing/Microarray):

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation (for RNA-Seq): mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments, which are then amplified by PCR to create the sequencing library.

  • Microarray Hybridization: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Human Gene Expression Array).

  • Sequencing/Scanning: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Microarray chips are scanned using a dedicated scanner.

  • Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to the human reference genome. Gene expression levels are quantified and normalized. Differentially expressed genes (DEGs) between treated and control groups are identified using statistical packages (e.g., DESeq2, edgeR). For microarrays, the scanned images are processed to quantify the intensity of each spot, and the data is normalized. DEGs are identified using statistical tests.

  • Pathway and Functional Analysis: The identified DEGs are subjected to pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and signaling pathways affected by the treatment.

Visualization of Key Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Flavonoids

The following diagrams illustrate the key signaling pathways that are commonly modulated by flavonoids like this compound in cancer cells, leading to apoptosis and inhibition of proliferation.

G cluster_0 PI3K/Akt/mTOR Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound (inferred) This compound (inferred) This compound (inferred)->PI3K This compound (inferred)->Akt G cluster_1 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Gene Expression (Inflammation, Survival) Gene Expression (Inflammation, Survival) Nucleus->Gene Expression (Inflammation, Survival) This compound (inferred) This compound (inferred) This compound (inferred)->IKK Complex G Cancer Cell Culture Cancer Cell Culture Treatment (this compound, Alternatives, Control) Treatment (this compound, Alternatives, Control) Cancer Cell Culture->Treatment (this compound, Alternatives, Control) RNA Extraction RNA Extraction Treatment (this compound, Alternatives, Control)->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation / Microarray Hybridization Library Preparation / Microarray Hybridization RNA Quality Control->Library Preparation / Microarray Hybridization Sequencing / Scanning Sequencing / Scanning Library Preparation / Microarray Hybridization->Sequencing / Scanning Data Analysis (DEG Identification) Data Analysis (DEG Identification) Sequencing / Scanning->Data Analysis (DEG Identification) Pathway & Functional Analysis Pathway & Functional Analysis Data Analysis (DEG Identification)->Pathway & Functional Analysis Comparative Analysis & Visualization Comparative Analysis & Visualization Pathway & Functional Analysis->Comparative Analysis & Visualization

References

Navigating the Synthesis of Limonianin: A Landscape of Limited Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably synthesize complex natural products is a cornerstone of innovation. Limonianin, a member of the intricate limonoid family of tetracyclic triterpenoids, presents a significant synthetic challenge. A thorough review of the current scientific literature reveals a notable scarcity of published, reproducible total synthesis methods specifically for this compound. This lack of available data prevents a direct comparative analysis of different synthetic routes, including key performance metrics such as overall yield, purity, and scalability.

While the synthesis of the flagship limonoid, (±)-limonin, was first reported by Yamashita and colleagues, providing a foundational approach to this class of molecules, specific adaptations and applications of this or other strategies to this compound have not been detailed in peer-reviewed literature.[1][2][3][4][5] The complexity of the limonoid scaffold, characterized by a highly oxygenated and stereochemically rich structure, demands a sophisticated and often lengthy synthetic sequence.

Reviews on the synthesis of limonoids and related natural products highlight the formidable challenges in their construction, often involving dozens of synthetic steps. These publications tend to focus on more widely studied limonoids like limonin and azadirachtin, leaving the synthetic pathways to less common members of the family, such as this compound, largely unexplored in published research.

The absence of concrete data precludes the creation of a detailed comparison guide as initially requested. Key quantitative metrics and experimental protocols, which are essential for assessing the reproducibility and efficiency of a synthesis, are not available for this compound.

A Path Forward: Focusing on a Well-Defined Limonoid Target

Given the current state of the literature, a comparative analysis of synthesis methods for a more extensively studied limonoid, such as Limonin , would be a more feasible and informative endeavor. The published total synthesis of Limonin provides a concrete starting point for evaluating synthetic strategies and their potential for optimization and adaptation to other limonoid targets. Such an analysis would involve a detailed examination of the key transformations, reagent efficiency, and overall convergence of the reported route.

For researchers interested in the synthesis of this compound, the existing literature on Limonin and other limonoids can serve as a valuable resource for designing potential synthetic strategies. Key considerations would include the strategic introduction of functional groups specific to the this compound structure and the stereocontrolled construction of its unique core.

Future research in this area would greatly benefit from the development and publication of a successful total synthesis of this compound. This would not only provide a reproducible method for obtaining this natural product but also open the door for the synthesis of analogs with potential therapeutic applications. The development of such a synthesis would undoubtedly involve overcoming significant chemical challenges and would represent a noteworthy advance in the field of natural product synthesis.

References

Safety Operating Guide

Proper Disposal of Limonin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Limonin, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices and environmental compliance. As your trusted partner, we aim to deliver value beyond the product itself, fostering a culture of safety and responsibility in your research endeavors.

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This guide provides essential information for the safe disposal of Limonin, a naturally occurring furanolactone found in citrus fruits. While Limonin is not classified as an acutely hazardous waste, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be familiar with the immediate safety and handling precautions for Limonin. This information is summarized from Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

When handling Limonin, especially in powdered form, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Engineering Controls

Ensure adequate ventilation in the work area to minimize dust inhalation. A fume hood may be used for handling large quantities or if there is a potential for aerosolization.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Limonin, which inform its proper handling and disposal.

PropertyValue
CAS Number 1180-71-8
Molecular Formula C₂₆H₃₀O₈
Molecular Weight 470.51 g/mol
Appearance White to off-white crystalline powder
Solubility Insoluble in water; Soluble in ethanol, acetone, and chloroform
Melting Point 298 °C (568 °F)
Flash Point Not available
Hazard Class Not classified as hazardous for transport

Step-by-Step Disposal Procedures

The disposal of Limonin should be conducted in accordance with your institution's hazardous waste management program. The following steps provide a general operational plan.

Step 1: Waste Identification and Classification

  • Limonin is a non-halogenated, solid organic compound. It is not considered an acutely toxic or reactive hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for solid chemical waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Do not use containers that previously held incompatible chemicals.

  • Ensure the container is clean and dry before adding Limonin waste.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Limonin"

    • The concentration or amount of waste.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The laboratory room number.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 5: Disposal Request

  • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow the specific procedures outlined by your EHS for scheduling a pickup.

Step 6: Decontamination

  • Wipe down any surfaces, such as benchtops or balances, that may have come into contact with Limonin powder using a damp cloth or paper towel.

  • Dispose of any contaminated materials (e.g., weigh boats, gloves, paper towels) in the designated solid hazardous waste container.

Experimental Workflow and Signaling Pathway Visualization

To provide further value and context for researchers working with this compound, the following diagrams illustrate a typical experimental workflow for studying the effects of Limonin and its known involvement in a key cellular signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_seeding Seed Dermal Papilla Cells limonin_treatment Treat cells with Limonin (various concentrations) cell_seeding->limonin_treatment 24h proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) limonin_treatment->proliferation_assay Perform Assays western_blot Western Blot Analysis (Protein expression) limonin_treatment->western_blot qpcr qPCR Analysis (Gene expression) limonin_treatment->qpcr data_quantification Quantify Assay Results proliferation_assay->data_quantification western_blot->data_quantification qpcr->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis pathway_analysis Signaling Pathway Interpretation statistical_analysis->pathway_analysis Draw Conclusions

Experimental workflow for investigating Limonin's effects.

limonin_pi3k_akt_pathway cluster_pathway PI3K/AKT Signaling Pathway Limonin Limonin PI3K PI3K Limonin->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

Limonin's activation of the PI3K/AKT signaling pathway.

Essential Guide to Handling Limonianin (Atalantoflavone) in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Limonianin Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed procedures for the safe handling of this compound (also known as Atalantoflavone), a flavone isolated from natural sources, to ensure personal safety and maintain experimental integrity.

Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential when handling any chemical compound.

Key Safety and Chemical Data

The following table summarizes the essential information for this compound.

PropertyDetails
Synonyms Atalantoflavone[1]
CAS Number 119309-02-3[1]
Molecular Formula C20H16O5[1]
Molecular Weight 336.34 g/mol [1]
GHS Hazard Classification Not a hazardous substance or mixture
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA)

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, using appropriate PPE is a fundamental laboratory practice to prevent exposure and contamination.

  • Eye Protection: Wear safety goggles or safety glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Handle in a well-ventilated area. If fine dust or aerosols are expected to be generated, use a suitable respirator.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures both safety and the quality of the research.

  • Preparation:

    • Designate a clean and uncluttered workspace, preferably within a chemical fume hood or a well-ventilated area.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible.

    • Assemble all necessary materials: this compound, solvents, glassware, and weighing instruments.

    • Don the required PPE as specified above.

  • Handling and Use:

    • Avoid direct contact with skin and eyes.

    • When weighing the solid compound, use a spatula and handle it gently to prevent the formation of airborne dust.

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Clean the work area and decontaminate any equipment used by scrubbing with a suitable solvent (e.g., alcohol).

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in the correct sequence to avoid cross-contamination.

    • Thoroughly wash hands with soap and water after the procedure is complete.

Disposal Plan

Proper waste management is critical for laboratory safety and environmental protection.

  • Unused Product and Contaminated Solids: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for chemical waste.

  • Contaminated Solutions: Liquid waste containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Empty Containers: Rinse the original container three times with an appropriate solvent. Collect the rinsate for disposal as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.

Visual Workflows

The following diagrams provide a clear visual guide to the safe handling and emergency procedures for this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Prepare Clean Workspace prep2 Verify Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Carefully prep3->handle1 handle2 Prepare Solution in Ventilated Area handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean & Decontaminate Workspace handle3->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

EmergencySpillProcedure Emergency Procedure for a this compound Spill cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_followup Follow-Up spill Spill Occurs resp1 Alert personnel in the area spill->resp1 resp2 Evacuate if necessary resp1->resp2 resp3 Wear full PPE for cleanup resp2->resp3 clean1 Cover with absorbent material (e.g., diatomite) resp3->clean1 clean2 Collect material into a sealed waste container clean1->clean2 clean3 Decontaminate surfaces with alcohol clean2->clean3 follow1 Dispose of waste container as chemical waste clean3->follow1 follow2 Report incident to supervisor follow1->follow2

Caption: A procedural diagram for responding safely and effectively to a this compound spill.

References

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